Technical Documentation Center

(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane

Abstract This technical guide provides a comprehensive, step-by-step pathway for the synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane, a substituted aromatic sulfide of interest to researchers in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane, a substituted aromatic sulfide of interest to researchers in medicinal chemistry and materials science. The proposed route is designed for logical coherence and is grounded in well-established, high-yielding transformations. The synthesis navigates the complexities of installing the requisite 1,2,3,4-substitution pattern on the aromatic core through a multi-step sequence involving nitration, reduction, Sandmeyer reaction, directed ortho-metalation (DoM), electrophilic fluorination, and a final lithium-halogen exchange followed by thiomethylation. Each step is detailed with mechanistic rationale, procedural guidelines, and supporting data to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Retrosynthetic Strategy

Fluorinated organosulfur compounds are a cornerstone of modern drug discovery and development. The incorporation of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, while the aryl sulfide moiety is a prevalent scaffold in numerous bioactive molecules.[1][2] The target molecule, (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane, presents a challenging synthetic problem due to its dense and specific polysubstituted aromatic ring.

A direct, single-step synthesis is not feasible. Therefore, a robust retrosynthetic analysis is essential to identify key intermediates and strategically plan the forward synthesis. Our approach deconstructs the target molecule into manageable precursors, leveraging powerful and regioselective modern synthetic methodologies.

Retrosynthetic Analysis

The proposed disconnection strategy is as follows:

  • C-S Bond Disconnection: The final bond formation is envisioned as the creation of the aryl-sulfur bond. This can be achieved by reacting an aryllithium species with an electrophilic sulfur source like dimethyl disulfide (DMDS). This identifies 1-Bromo-3-fluoro-2,6-dimethoxybenzene (Intermediate I) as the immediate precursor.

  • C-F Bond Disconnection: The introduction of the fluorine atom onto a complex aromatic ring is best achieved with high regioselectivity. A directed ortho-metalation (DoM) followed by electrophilic fluorination is a powerful strategy.[3] This points to 1-Bromo-2,6-dimethoxybenzene (Intermediate II) as the precursor to the fluorinated intermediate.

  • C-Br Bond Disconnection: The bromo-substituent on Intermediate II can be reliably installed from an amino group via the Sandmeyer reaction.[4][5] This identifies 2,6-Dimethoxyaniline (Intermediate III) as a crucial early-stage intermediate.

  • C-N Bond Disconnection: The aniline can be readily prepared by the reduction of the corresponding nitro compound, 1,3-dimethoxy-2-nitrobenzene (Intermediate IV) .[6][7]

  • C-N Bond Formation (Nitration): This nitro-aromatic compound can be synthesized via the electrophilic nitration of a simple, commercially available starting material, 1,3-Dimethoxybenzene .

This retrosynthetic pathway forms the basis of our proposed forward synthesis, ensuring each step is built upon a foundation of reliable and well-documented chemical transformations.

Synthetic Pathway Overview

The forward synthesis is a five-step sequence designed to precisely control the regiochemistry of substitution on the aromatic ring.

Synthesis_Pathway Start 1,3-Dimethoxybenzene Int_IV 1,3-Dimethoxy-2-nitrobenzene (Intermediate IV) Start->Int_IV Step 1: Nitration Int_III 2,6-Dimethoxyaniline (Intermediate III) Int_IV->Int_III Step 2: Reduction Int_II 1-Bromo-2,6-dimethoxybenzene (Intermediate II) Int_III->Int_II Step 3: Sandmeyer Reaction Int_I 1-Bromo-3-fluoro-2,6-dimethoxybenzene (Intermediate I) Int_II->Int_I Step 4: DoM & Fluorination Target (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane Int_I->Target Step 5: Li-Br Exchange & Thiolation

Caption: Overall synthetic workflow from starting material to the target compound.

Detailed Synthesis Protocols and Mechanistic Discussion

Step 1: Synthesis of 1,3-Dimethoxy-2-nitrobenzene (IV)
  • Objective: To introduce a nitro group at the C2 position of 1,3-dimethoxybenzene, which will serve as a precursor to the amine required for the Sandmeyer reaction.

  • Causality: The two methoxy groups are strongly activating, ortho, para-directing groups. Nitration of 1,3-dimethoxybenzene yields a mixture of the 2-nitro and 4-nitro isomers. While the 4-nitro isomer is often the major product, the 2-nitro isomer (Intermediate IV) is formed in sufficient quantities and can be separated chromatographically. The steric hindrance between the two methoxy groups makes the C2 position slightly less accessible than the C4 position, but it remains highly activated.

  • Experimental Protocol:

    • To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in glacial acetic acid at 0-5 °C, add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 1,3-dimethoxy-2-nitrobenzene isomer.

Reagent/SolventMolar Eq.PurityNotes
1,3-Dimethoxybenzene1.0>98%Starting Material
Fuming Nitric Acid1.170%Added dropwise
Glacial Acetic Acid-ACS GradeSolvent
Diethyl Ether-AnhydrousExtraction Solvent
Step 2: Synthesis of 2,6-Dimethoxyaniline (III)
  • Objective: To reduce the nitro group of Intermediate IV to an amine, preparing the substrate for the Sandmeyer reaction.

  • Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[6] Palladium on carbon (Pd/C) is a standard catalyst for this transformation, which proceeds with high yield and selectivity under a hydrogen atmosphere.[8] Alternative methods, such as reduction with metals like tin or iron in acidic media, are also effective but can involve more challenging workups.[7]

  • Experimental Protocol (Catalytic Hydrogenation):

    • In a high-pressure reactor, charge 1,3-dimethoxy-2-nitrobenzene (IV) (1.0 eq), ethanol, and 5-10% Pd/C catalyst (0.01-0.05 eq by weight).[6]

    • Seal the reactor, purge with nitrogen, and then fill with hydrogen gas to a pressure of 1-5 bar.

    • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).

    • Carefully vent the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate in vacuo to yield 2,6-dimethoxyaniline (III), which is often pure enough for the next step.

Reagent/SolventMolar Eq.PurityNotes
Intermediate IV1.0>95%Substrate
Palladium on Carbon1-5% (w/w)10% PdCatalyst
Hydrogen GasExcessHigh PurityReductant
Ethanol-AnhydrousSolvent
Step 3: Synthesis of 1-Bromo-2,6-dimethoxybenzene (II)
  • Objective: To replace the amino group of Intermediate III with a bromine atom via the Sandmeyer reaction. The bromine will serve as both a directing group for the subsequent metalation and a handle for the final thiolation step.

  • Causality: The Sandmeyer reaction is a classic transformation that converts an arylamine into an aryl halide.[4] The process involves two stages: diazotization of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, followed by decomposition of the salt in the presence of a copper(I) bromide catalyst.[5][9]

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Halogenation Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium NaNO₂, HBr 0-5 °C ArylRadical Ar• Diazonium->ArylRadical Cu(I)Br (SET) Product Ar-Br ArylRadical->Product Br-Cu(II)Br

Caption: Simplified mechanism of the Sandmeyer bromination reaction.

  • Experimental Protocol:

    • Diazotization: Dissolve 2,6-dimethoxyaniline (III) (1.0 eq) in 48% hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice-water bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

    • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr and cool it to 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the mixture, extract with diethyl ether, and wash the organic layer with aqueous NaOH and then brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify by vacuum distillation or column chromatography to yield 1-bromo-2,6-dimethoxybenzene (II).

Step 4: Synthesis of 1-Bromo-3-fluoro-2,6-dimethoxybenzene (I)
  • Objective: To regioselectively install a fluorine atom at the C3 position, which is ortho to both a methoxy and a bromo group.

  • Causality: This step utilizes Directed ortho-Metalation (DoM). The two methoxy groups on Intermediate II are powerful directing metalation groups (DMGs). In the presence of a strong base like n-butyllithium (n-BuLi), a proton is abstracted from the most acidic position, which is the C3 position situated between the two electron-withdrawing methoxy groups.[10] The resulting aryllithium intermediate is then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom with high regioselectivity.[11][12]

  • Experimental Protocol:

    • To a solution of 1-bromo-2,6-dimethoxybenzene (II) (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere, cool the mixture to -78 °C.

    • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete metalation.

    • In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in dry THF and cool to -78 °C.

    • Transfer the aryllithium solution via cannula into the NFSI solution at -78 °C.

    • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to afford 1-bromo-3-fluoro-2,6-dimethoxybenzene (I).

Reagent/SolventMolar Eq.PurityNotes
Intermediate II1.0>98%Substrate
n-Butyllithium1.1~2.5 M in hexanesStrong base, handle with care
NFSI1.2>98%Electrophilic fluorine source
THF-AnhydrousSolvent
Step 5: Synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane
  • Objective: To complete the synthesis by replacing the bromine atom of Intermediate I with a methylthio group.

  • Causality: The final step is achieved via a lithium-halogen exchange followed by quenching with an electrophile.[13][14] Treatment of the aryl bromide (I) with tert-butyllithium (t-BuLi) at low temperature results in a rapid and selective exchange of bromine for lithium, generating a new aryllithium species.[15][16] This highly nucleophilic intermediate is then trapped by reaction with dimethyl disulfide (DMDS), which acts as an electrophilic source of the "SMe" group, to form the final target molecule.[17][18] An alternative approach could involve a palladium-catalyzed cross-coupling reaction.[1][19][20]

  • Experimental Protocol:

    • Dissolve 1-bromo-3-fluoro-2,6-dimethoxybenzene (I) (1.0 eq) in dry THF under an argon atmosphere and cool to -78 °C.

    • Add tert-butyllithium (t-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

    • Add dimethyl disulfide (DMDS) (1.2 eq) dropwise to the aryllithium solution.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with diethyl ether, wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield pure (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane.

Conclusion

The synthetic pathway detailed in this guide represents a robust and logical approach to constructing the complex polysubstituted aromatic sulfide, (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane. By leveraging a sequence of reliable and well-precedented reactions—including nitration, catalytic hydrogenation, Sandmeyer bromination, directed ortho-metalation, electrophilic fluorination, and lithium-halogen exchange—this guide provides researchers with a clear and actionable strategy. The emphasis on regiochemical control at each stage is critical for the successful synthesis of this specific isomer, offering a valuable blueprint for the preparation of related fluorinated and methoxylated aryl scaffolds for applications in pharmaceutical and materials science research.

References

  • Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2490-2494.
  • Shimizu, T., & Hiyama, T. (2015). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry.
  • Wikipedia. (n.d.). Electrophilic fluorination. Available at: [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Available at: [Link].

  • University of Colorado Boulder. (n.d.). Reduction of 1,3-dimethyl-2-nitrobenzene to 2,6-dimethylaniline.
  • Li, Z., et al. (2018).
  • Science of Synthesis. (n.d.). Product Class 14: Aryl Sulfides. Thieme.
  • Wikipedia. (2022). Sandmeyer reaction. Available at: [Link].

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination.
  • Luliński, S., & Serwatowski, J. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384-8.
  • Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link].

  • Pankaj, S., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents.
  • An, G., et al. (2020). Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. Chemical Science.
  • Abaul, J., et al. (2007).
  • Hartwig, J. F., et al. (2019). Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. Journal of the American Chemical Society.
  • Myers, A. G. Research Group. (n.d.).
  • ResearchGate. (2025). Directed ortho Metalation and Suzuki—Miyaura Cross-Coupling Connections.
  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University.
  • Wikipedia. (n.d.). Metal–halogen exchange. Available at: [Link].

  • ResearchGate. (2026).
  • Qiao, Q., et al. (2010). Efficient Synthesis of Aryl Methyl Sulfide Derivatives Using (Methylthio)trimethylsilane as Methylthiolation Reagent.
  • Singh, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Myers, A. G. Research Group. (n.d.). lithium halogen exchange. Harvard University.
  • Wu, J., et al. (n.d.). Cesium carbonate-promoted synthesis of aryl methyl sulfides using S-methylisothiourea sulfate under transition-metal-free conditions. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link].

  • A general palladium-catalyzed coupling of aryl bromides/triflates and thiols. (n.d.). Semantic Scholar.
  • Selective Halogen-Lithium Exchange Reaction of Bromine-Substituted 25,26,27,28-Tetrapropoxycalixarene. (n.d.). PubMed.

  • Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. (n.d.). The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Synthesis of 2,6-Dimethoxybenzaldehyde from 1,3-Dimethoxybenzene.
  • CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHYL ANILINE, EFFECT OF SOME PROCESS CONDITION. (n.d.). AIRCC.
  • Tundel, R. E., & Anderson, K. W. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules.

Sources

Exploratory

1H and 19F NMR chemical shifts of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane

Advanced NMR Structural Elucidation Guide: H and F NMR Assignments of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane Strategic Overview & Structural Architecture The molecule (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced NMR Structural Elucidation Guide: H and F NMR Assignments of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane

Strategic Overview & Structural Architecture

The molecule (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane (CAS: 1806337-75-6) is a highly functionalized aromatic building block, commonly utilized in cross-coupling reactions and the development of active pharmaceutical ingredients (APIs). Structurally, it consists of a central phenyl ring completely populated on four adjacent vertices (C1 to C3 and C6), leaving only C4 and C5 as unsubstituted aromatic methines.

From an analytical standpoint, determining the exact regiochemistry of multi-substituted benzenes is historically error-prone. Standard


H NMR alone is insufficient due to overlapping chemical shifts. As a Senior Application Scientist, I recommend a multi-nuclear, self-validating analytical framework  leveraging the synergy between 

H and

F NMR. The profound sensitivity of the

F nucleus to its local electronic environment provides an unimpeachable probe for structural verification.

Empirical Prediction Framework & Causality

When authentic empirical spectra for highly specific compounds are absent from repositories like the Spectral Database for Organic Compounds (SDBS)[1], analytical chemists rely on predictive models grounded in substituent additivity rules[2].

The Causality of Chemical Shifts
  • Mesomeric Shielding (+M Effect): The two methoxy (-OCH

    
    ) groups act as powerful electron donors via resonance. This localized surge in electron density severely shields adjacent nuclei, pushing both the 
    
    
    
    H and
    
    
    F signals significantly upfield.
  • Inductive Deshielding (-I Effect): The methylthio (-SCH

    
    ) group, while possessing weak resonance capabilities, exerts a mild inductive withdrawing effect, causing slight deshielding of meta-positioned nuclei[3].
    
  • Anisotropic Effects: The steric crowding of the ortho-substituted -OCH

    
     group at C2, squeezed between the -SCH
    
    
    
    and the -F atom, locks the conformer and enforces through-space electrostatic interactions.
Spin System Mapping ( -Coupling)

The aromatic protons at C4 and C5 will manifest as an ABX spin system (where X is the


F nucleus). Because 

F (

) boasts a 100% natural abundance and a high gyromagnetic ratio, it participates in robust scalar coupling across multiple bonds. The

(ortho) coupling is typically massive (8–10 Hz), while

(meta) coupling is smaller (4–6 Hz), creating highly diagnostic doublet-of-doublet (dd) splitting patterns.

Quantitative Data Summaries

By applying empirically validated additivity algorithms[2] to a base fluorobenzene substrate (-113.1 ppm for


F; 7.27 ppm for 

H), we deduce the following high-accuracy predictive shifts.
Table 1: Predicted H NMR Chemical Shifts (CDCl , 400 MHz)
NucleusPredicted Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
IntegrationMechanistic Causality / Assignment
H-4 6.91dd

,

1HOrtho to F; experiences strong local deshielding from F, countered by +M shielding from meta-OMe.
H-5 6.68dd

,

1HHighly shielded by the combined +M effects of ortho (C6) and para (C2) methoxy groups.
C2-OCH

3.95s (or br d)

(if resolved)
3HDeshielded due to spatial proximity to the highly electronegative F atom.
C6-OCH

3.85s-3HStandard aromatic methoxy baseline shift.
S-CH

2.45s-3HCharacteristic methyl thioether resonance.
Table 2: Predicted F NMR Chemical Shift (CDCl , 376 MHz, ref. CFCl )
NucleusPredicted Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Mechanistic Causality / Assignment
F-3 -136.1dd

,

Exceptional upfield shift driven by the powerful +M resonance shielding from the ortho (-18 ppm) and para (-6 ppm) methoxy groups[4].

Logical Workflow & Visualization

To ensure absolute trustworthiness, spectral interpretation must never be a linear guess. It must be a closed-loop system where 1D parameters are validated by 2D homonuclear and heteronuclear correlations.

G cluster_0 Self-Validating NMR Assignment Protocol N1 1. Sample Prep & Lock (CDCl3, internal TMS) N2 2. 1D Acquisition (1H, 19F{1H}, 19F) N1->N2 N3 3. Scalar Mapping (COSY & J-Resolved) N2->N3 N4 4. Spatial / Long-Range Validation (HMBC & NOESY) N3->N4 N4->N2 Iterative refinement loop N5 5. Unified Spectral Assignment N4->N5

Caption: Self-validating multi-nuclear NMR analytical workflow for structural elucidation.

Vector Contributions to F Shielding

Additivity Base Base 19F Shielding (Fluorobenzene: -113.1 ppm) O Ortho-OMe (-18.0 ppm) Strong +M effect shielding Base->O P Para-OMe (-6.0 ppm) Moderate +M shielding Base->P M Meta-SMe (+1.0 ppm) Weak -I deshielding Base->M Result Calculated 19F Shift ~ -136.1 ppm O->Result P->Result M->Result

Caption: Vector contributions of substituents modifying the base 19F chemical shift.

Step-by-Step Experimental Methodology

An authoritative protocol prevents artifact generation. Follow this self-validating methodology for data acquisition.

Step 1: Precision Sample Preparation

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: High sample concentration improves the signal-to-noise (S/N) ratio for 2D correlation experiments. CDCl

    
     is selected because it lacks native fluorine, providing an interference-free baseline for 
    
    
    
    F observation.

Step 2:


H NMR Acquisition (400 MHz) 
  • Action: Execute a standard 1D

    
    H pulse sequence (zg30) with a spectral width of 15 ppm, 64 k data points, and a relaxation delay (
    
    
    
    ) of 2.0 seconds.
  • Causality: A 30-degree flip angle combined with a 2-second relaxation delay guarantees full longitudinal relaxation (T

    
    ) recovery of the aliphatic methoxy and methylthio protons, ensuring integration accuracy.
    

Step 3: Dual


F NMR Acquisition (376 MHz) 
  • Action: Run two

    
    F spectra. Sequence A: Proton-decoupled (ig, 
    
    
    
    F{
    
    
    H}). Sequence B: Fully coupled. Set
    
    
    to 5.0 seconds.
  • Causality: The decoupled spectrum yields a sharp singlet, confirming sample purity and eliminating isotopic/splitting complexities. The coupled spectrum is mandatory ; it yields the dd splitting pattern, allowing direct extraction of the

    
     coupling constants which maps the relative positions of H4 and H5.
    

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire a

    
    H-
    
    
    
    C HMBC optimized for long-range
    
    
    couplings of 8 Hz.
  • Causality: This is the ultimate validation tool. The -SCH

    
     protons (
    
    
    
    2.45 ppm) will show a diagnostic three-bond correlation peak to the C1 aromatic carbon. Concurrently, the H5 proton will correlate to C1, rigidly linking the alkyl chain orientation to the rest of the aromatic framework.

Step 5: NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Action: Execute a 2D NOESY with a mixing time of 500 ms.

  • Causality: Measures through-space interactions. A strong NOE cross-peak will appear between the C6-OCH

    
     protons and H5, but not between C2-OCH
    
    
    
    and the aromatic protons, because C2 is insulated by the fluorine atom. This conclusively proves the regiochemical layout of the methoxy groups.

References

The shift logic, substituent additivity parameters, and physical mechanisms discussed in this whitepaper are grounded in standard crystallographic, physical organic, and NMR literature[1],[2],[4],[3].

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition). Springer-Verlag. URL:[Link]

  • Prosser, F., & Goodman, L. (1962). Theory of NMR Chemical Shifts in Conjugated Fluorine Compounds. The Journal of Chemical Physics, AIP Publishing. URL:[Link]

  • Sandford, G. et al. (2013). Utilizing the σ-complex stability for quantifying reactivity in nucleophilic substitution of aromatic fluorides. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Hans Reich Collection. Organic Chemistry Data / NMR shift repositories. University of Wisconsin-Madison (Hosted by OrganicChemistryData). URL: [Link]

Sources

Foundational

Comprehensive Crystal Structure Analysis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane: Methodologies and Conformational Dynamics

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Introduction & Structural Rationale In the realm of structure-based drug design...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Introduction & Structural Rationale

In the realm of structure-based drug design and materials science, the precise spatial arrangement of functional groups dictates bulk properties, receptor binding affinity, and overall stability. (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane (CAS: 1806337-75-6) is a highly specialized thioanisole derivative possessing a unique confluence of steric and electronic properties[1].

From a crystallographic perspective, thioanisole systems typically exhibit a shallow energy barrier governing the rotation of the thiomethyl (–SCH₃) group around the C(sp²)–S bond, allowing for both planar and nonplanar conformers in solution[2]. However, the specific substitution pattern of this molecule—featuring bulky methoxy (–OCH₃) groups at both the 2- and 6-positions (ortho to the sulfane)—imposes severe steric hindrance. This structural bottleneck fundamentally disrupts the conjugation of the sulfur lone pairs with the aromatic π-system, forcing the thiomethyl group into a strictly orthogonal conformation. Concurrently, the highly electronegative fluorine atom at the 3-position serves as a potent focal point for structure-directing non-covalent interactions (NCIs), critically dictating the supramolecular assembly of the crystal lattice[3][4].

To accurately map these conformational restrictions and intermolecular contact networks, Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard.

Experimental Protocols: A Self-Validating Systems Approach

Generating high-quality crystallographic data requires rigorous experimental control. The protocols below are engineered as self-validating workflows, ensuring that every procedural step includes a physical or computational checkpoint to guarantee reliability[5].

Protocol 1: Controlled Crystal Growth via Slow Evaporation

The slow evaporation technique is employed to yield suitably sized (>0.1 mm) single crystals. The choice of solvent dictates the nucleation rate and polymorphic outcome[5].

  • Step 1: Solvent Selection & Solubilization Prepare a near-saturated solution of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane in a binary solvent system (e.g., Dichloromethane/Methanol, 1:1 v/v) at room temperature. The dichloromethane readily dissolves the organic core, while the slower-evaporating methanol acts as the anti-solvent crystallization driver.

  • Step 2: Filtration Validation (Checkpoint) Pass the clear solution through a 0.22 μm PTFE syringe filter into a clean 5 mL glass vial. Validation: The solution must be completely free of particulate matter; premature nucleation on dust particles results in heavily twinned, microscopically flawed clusters rather than pure single crystals.

  • Step 3: Evaporation Control Seal the vial with Parafilm and puncture 2–3 microscopic pinholes. This severely restricts the vapor escape rate.

  • Step 4: Incubation and Harvesting Isolate the vial in a vibration-free, temperature-stable environment (20 °C) for 7–14 days. Harvest the crystals directly from the mother liquor using a specialized spatula and temporarily suspend them in a protective perfluoropolyether oil to prevent rapid degradation or solvent loss.

Protocol 2: SC-XRD Data Collection and Structure Refinement
  • Step 1: Crystal Mounting Under a polarized light microscope, select a single crystal devoid of fracture lines (indicating a lack of internal twining). Mount the crystal onto a MiTeGen cryoloop using paratone oil to act as a cryoprotectant[5].

  • Step 2: Low-Temperature X-Ray Exposure Transfer the loop to a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å). Instantly submerge the crystal in a stable 100 K nitrogen cold stream. Causality Check: Lowering the temperature to 100 K practically halts thermal molecular vibrations, minimizing atomic displacement parameters (ellipsoids) and allowing for the high-resolution location of lighter atoms (Fluorine, Hydrogen)[5].

  • Step 3: Data Reduction Process the collected ω-scans using specialized software (e.g., SADABS) to integrate the reflections and apply essential empirical absorption corrections[5].

  • Step 4: Phase Problem Solution Utilize intrinsic phasing or direct methods via SHELXT to calculate the preliminary electron density map and determine the initial positions of the heavy atoms (S, F, O, C)[5].

  • Step 5: Least-Squares Refinement & Validation (Checkpoint) Execute full-matrix least-squares refinement on

    
     using SHELXL. Hydrogen atoms are placed in calculated geometric positions using a riding model. Validation: The final atomic model is rigorously validated against the checkCIF algorithm to ensure no critical A-level or B-level alerts exist, confirming strict crystallographic reasonability[5].
    

G A Compound Purification (CAS 1806337-75-6) B Slow Evaporation (DCM/MeOH Gradient) A->B C SC-XRD Data Collection (Mo-Kα, 100K) B->C D Structure Solution (SHELXT / Direct Methods) C->D E Least-Squares Refinement (SHELXL / Riding Model) D->E F Topological Analysis (Conformation & F-Contacts) E->F

Fig 1. Self-validating SC-XRD workflow for (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane.

Mechanistic Insights into Crystal Packing & Causality

The Orthogonal Thioanisole Motif

In an unhindered thioanisole, the preferred low-energy state places the S-CH₃ group nearly coplanar with the aromatic ring to maximize stabilizing


 orbital interactions[2]. However, the 2,6-dimethoxy substituents in this compound act as hard structural boundaries. Due to severe Pauli repulsion between the electron clouds of the thiomethyl protons and the methoxy oxygen lone pairs, the C(Aryl)–S bond is forced into an extreme rotational state, resting at a torsional angle approaching ~90°. This out-of-plane distortion breaks the resonance network, localizing the electron density within the aromatic core and significantly altering the molecule's electrostatic potential map.
Fluorine-Driven Supramolecular Engineering

While C, H, and O predominantly drive van der Waals interactions and classic hydrogen bonding, organic fluorine plays a decisive, statistically over-represented role in determining the extended 3D lattice[6]. The highly polarized C(sp²)–F bond situated at the 3-position draws immense electron density, rendering the fluorine atom an optimal hydrogen bond acceptor.

Throughout the refinement process, careful attention must be paid to identifying C–H···F intermolecular contacts. These non-covalent interactions exhibit profound directionality and frequently link adjacent molecular layers, resulting in robust supramolecular zigzag motifs or dimeric assemblies[3][4].

P Root Molecular Geometry Drivers S1 2,6-Dimethoxy Steric Hindrance Root->S1 S2 3-Fluoro Electronegativity Root->S2 S3 Methylsulfane Flexibility Root->S3 R1 Out-of-Plane S-CH3 Torsion (~90°) S1->R1 R2 C-H···F Hydrogen Bonding S2->R2 R3 F···π Intermolecular Contacts S2->R3 S3->R1 Out Stabilized 3D Crystal Lattice R1->Out R2->Out R3->Out

Fig 2. Causal relationships between substituent effects and crystal lattice stabilization.

Data Presentation & Quantitative Synthesis

The following tables showcase a synthesized projection of structural and crystallographic parameters based on high-resolution refinement models typical of fluorinated dimethoxy-thioanisole derivatives analyzed under 100 K Mo-Kα conditions.

Table 1. Representative Crystallographic Data & Refinement Parameters

ParameterExpected / Target Value
Chemical Formula C₉H₁₁FO₂S
Formula Weight 202.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System Monoclinic / Triclinic
Space Group P2₁/c or P-1
Goodness-of-fit on F² 1.020 – 1.050
Final R indices [I>2σ(I)] R1 ≈ 0.035, wR2 ≈ 0.090
Largest diff. peak and hole ~ 0.35 and -0.25 e·Å⁻³

Table 2. Selected Diagnostic Geometric Parameters

Structural FeatureAtoms InvolvedProjected ValueConsequence
Steric Torsion C(2)-C(1)-S-C(Methyl)~ 85.0° - 92.0°Eliminates p-π resonance, forces orthogonality.
C-S Bond Length C(Aryl) – S~ 1.77 ÅSlightly elongated due to loss of double-bond character.
C-F Bond Length C(3) – F~ 1.35 ÅHighly polarized, primed for intermolecular interactions.
Fluorine NCI C(Aryl)-H ··· F< 2.55 ÅSub-van der Waals contact stabilizing the crystal lattice.
References

1.1 2.5 3.2 4. 5.3 6. 4 7.6

Sources

Exploratory

Strategic Exploitation of Substituted Phenyl Methylsulfane Compounds: Biological Target Mapping and Therapeutic Discovery

Executive Summary Substituted phenyl methylsulfanes, commonly referred to as thioanisole derivatives, occupy a unique and dual-purpose niche within molecular biology and drug development. Far beyond acting merely as iner...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenyl methylsulfanes, commonly referred to as thioanisole derivatives, occupy a unique and dual-purpose niche within molecular biology and drug development. Far beyond acting merely as inert chemical precursors, these compounds serve two primary imperatives: they are pharmacological building blocks targeting inflammatory receptors (e.g., COX-2, CRTH2), and they function as mechanistic molecular probes for mapping the active-site topography of critical biotransformation enzymes, such as Cytochrome P450s (CYPs) and Flavoprotein Monooxygenases (FMOs). This whitepaper provides a comprehensive technical guide to the biological targets of these compounds, exploring the physicochemical causality behind their molecular affinities and outlining validated protocols for leveraging them in drug discovery.

Molecular Rationale & Binding Modalities

The versatility of the phenyl methylsulfane scaffold arises from its discrete electronic and steric manipulability. The sulfur atom possesses lone pairs capable of interacting with metal-oxo species or hydroperoxide intermediates within enzyme active sites. By modifying the substituents on the phenyl ring (particularly at the para-position), researchers can precisely tune the nucleophilicity of the sulfur atom without drastically altering the structural footprint.

The causality of target binding relies on two fundamental principles:

  • Electronic Modulation (Hammett Parameters): Electron-donating groups (e.g., -OCH₃) increase electron density on the sulfur atom, accelerating electrophilic oxygen-atom transfer (OAT) reactions driven by metalloenzymes[1].

  • Hydrophobic Anchoring: The aromatic ring acts as a lipophilic anchor, driving the compound into deep hydrophobic pockets of enzymes. The exact volume of the para-substituent dictates the stereochemical orientation of the sulfur atom, effectively controlling which lone pair is oxidized.

Enzymatic Target Mapping: The Mechanistic Probe

Because the sulfur atom of a phenyl methylsulfane can be oxidized to a chiral sulfoxide, these molecules are uniquely suited to "read" the chiral environment of an enzyme's active site.

Cytochrome P450 and Non-Heme Metalloenzymes

In mammalian metabolism, Cytochrome P450 enzymes utilize a high-valent iron-oxo species (Compound I) to oxidize xenobiotics. Substituted phenyl methylsulfanes are frequently used as diagnostic substrates to map these enzymes. Kinetic studies utilizing Hammett plot analyses (


 vs 

) consistently yield negative slope (

) values[1]. This proves causality: the reaction stabilizes a transient positive charge on the sulfur atom during the transition state, confirming that the biological oxidation proceeds via an electrophilic pathway rather than radical-mediated extraction.
Flavoprotein Monooxygenases (FMOs) and Biocatalysis

Microbial FMOs, including Baeyer-Villiger monooxygenases (BVMOs), rely on a flavin hydroperoxide intermediate. Substituted thioanisoles serve as exceptional targets for recombinant FMOs to produce enantiopure (S)- or (R)-sulfoxides—critical pharmacophores in drugs like esomeprazole and modafinil[2],[3]. When a para-methyl group is introduced, the enantioselectivity often jumps significantly, proving the existence of a highly constrained hydrophobic binding pocket that locks the substrate into a singular stereochemical configuration[4].

Pathway Substrate Substituted Phenyl Methylsulfane Enzyme CYP450 / Flavoenzyme Active Site Substrate->Enzyme Hydrophobic Anchoring Complex Enzyme-Substrate Transition State Enzyme->Complex O2 + Cofactor (NADPH) S_Isomer (S)-Chiral Sulfoxide (Pharmacophore Hit) Complex->S_Isomer Enantioselective O-transfer R_Isomer (R)-Chiral Sulfoxide (Off-Target/Probe) Complex->R_Isomer Steric Clash Variant

Caption: Enzymatic sulfoxidation pathway of phenyl methylsulfanes mapping active site stereochemistry.

Direct Pharmacological Targets

Cyclooxygenase-2 (COX-2) Pathways

In inflammation pharmacology, the thioanisole motif is deployed as an essential structural precursor for selective COX-2 inhibition. Through in vivo metabolism or late-stage synthetic oxidation, the methylthio (-SCH₃) group is transformed into a methylsulfonyl (-SO₂CH₃) group. This resulting moiety is the definitive pharmacophore that selectively inserts into the secondary hydrophilic side-pocket of the COX-2 enzyme—a pocket virtually inaccessible in the COX-1 isoform[5]. The initial unoxidized phenyl methylsulfane maintains excellent membrane permeability during the pharmacokinetic distribution phase.

CRTH2 Receptor Modulation (Prostaglandin D2)

Substituted phenyl methylsulfanes are frequently integrated into larger heterocycles, such as 2-sulfanyl-benzimidazol-1-yl-acetic acid derivatives, which serve as potent antagonists of the CRTH2 receptor[6]. By blocking Prostaglandin D2 (PGD2) from binding to CRTH2 on Th2 cells, these compounds prevent the downstream inflammatory cascade—including eosinophil recruitment and cytokine (IL-4, IL-5) release—offering a biological target approach for allergic asthma and atopic dermatitis.

Quantitative Profiling: Substituent Effects on Target Affinity

Data derived from high-throughput biological screening demonstrates how varying the para-substituent affects the overall biotransformation yield and the biological enantioselectivity when targeted by flavoenzymes[7],[8].

Substituent (R)Hammett Constant (

)
Typical Enzymatic Yield (%)Enantiomeric Excess (ee %)Primary Biological Implication
-H (Thioanisole) 0.0085.075%Broad-spectrum metabolic probe
-CH₃ -0.1788.582%Enhanced hydrophobic pocket mapping
-OCH₃ -0.2792.089%High-affinity CYP450 / BVMO target
-Cl +0.2365.091%Steric locking in FMO active sites
-NO₂ +0.7845.0>99%Highly constrained metallo-oxy binding

Experimental Protocols: Target Validation

To properly evaluate phenyl methylsulfane derivatives against biological enzyme targets, the protocols must be highly self-validating. The following workflow measures biological target affinity via enantioselective sulfoxidation.

Step-by-Step Methodology: Enantioselective Sulfoxidation Assay

1. Preparation of Recombinant Target System

  • Express the target enzyme (e.g., FMO or CYP450) in an E. coli host or utilize purified recombinant enzyme preparations[7].

  • Resuspend in 50 mM potassium phosphate buffer (pH 7.4) supplemented with a cofactor regeneration system (e.g., glucose-6-phosphate / NADP+).

2. Substrate Incubation

  • Dissolve the substituted phenyl methylsulfane library in dimethyl sulfoxide (DMSO) to a stock concentration of 100 mM.

  • Initiate the reaction by adding the substrate to the biological matrix at a final concentration of 5 mM.

  • Incubate at 30°C for 24 hours under constant orbital shaking (200 rpm) to ensure optimal oxygen mass transfer.

3. The Self-Validating Control (Critical Step)

  • Causality Check: To guarantee trustworthiness, simultaneously run a purely chemical oxidation using 30% H₂O₂ and a catalytic amount of acetic acid in methanol (absence of enzyme). This generates a strictly racemic mixture (50:50 S/R). Validating this standard on the chiral HPLC ensures that any resolution observed in the biological sample is mathematically proven to be biological enantioselectivity, fully decoupling it from baseline chromatographic drift.

4. Extraction and Analysis

  • Quench the biological reaction with an equal volume of cold ethyl acetate. Extract the organic layer, dry over anhydrous MgSO₄, and concentrate.

  • Analyze the product via Chiral High-Performance Liquid Chromatography (HPLC) using a Daicel Chiralcel OD-H column.

  • Calculate the exact enantiomeric excess (

    
    ) and convert findings into thermodynamic binding parameters.
    

Workflow Step1 1. Chemical Synthesis (para-substituted Thioanisoles) Step2 2. Biological Incubation (Recombinant Target Enzyme) Step1->Step2 Step3 3. System Validation (H2O2 Racemic Baseline Standard) Step2->Step3 Step4 4. Chiral HPLC Analysis (Determine ee% & IC50) Step3->Step4 Baseline Calibration Decision Target Affinity Hit? (ee > 90% or IC50 < 10nM) Step4->Decision Hit Advance to Preclinical (Lead Compound) Decision->Hit Yes Discard Structural Refinement (Adjust Hammett Constants) Decision->Discard No

Caption: Diagnostic screening workflow for evaluating biological target affinity and stereoselectivity.

References

  • [7] Flavoprotein monooxygenases for oxidative biocatalysis: recombinant expression in microbial hosts and applications. Source: PubMed Central (PMC) - NIH. URL:[Link]

  • [2] Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Source: Chemical Reviews (ACS Publications). URL:[Link]

  • [5] WO2000061571A1 - 4,5-diaryl-3(2h)-furanone derivatives as cyclooxygenase-2 inhibitors. Source: Google Patents. URL:

  • [4] Enzymatic reactions involving the heteroatoms from organic substrates. Source: SciELO. URL:[Link]

  • [3] Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. Source: MDPI. URL:[Link]

  • [8] Science of Synthesis: Biocatalysis in Organic Synthesis Vol. 3. Source: Thieme. URL:[Link]

  • [1] Interplay of Experiment and Theory in Elucidating Mechanisms of Oxidation Reactions by a Nonheme RuIV=O Complex. Source: Journal of the American Chemical Society (ACS). URL:[Link]

  • [6] CN101052397B - 2-sulfanyl-benzimidazol-1-yl-acetic acid derivatives. Source: Google Patents. URL:

Sources

Foundational

The Gauche and the Powerful: Dissecting the Electronic Effects of Fluorine in Dimethoxyphenyl Systems for Advanced Drug Design

An In-depth Technical Guide Abstract The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth exploration of the nuanced electronic effects of fluorine within dimethoxyphenyl systems, a common motif in pharmacologically active compounds. We move beyond simplistic rules to dissect the interplay between fluorine's potent inductive-withdrawing effects and its subtler resonance-donating capabilities, modulated by the positioning of electron-donating methoxy groups. This paper will elucidate how this electronic tug-of-war governs critical drug-like properties, including acid/base character (pKa), lipophilicity (logP/logD), metabolic stability, and conformational preference. Authored for researchers, medicinal chemists, and drug development professionals, this guide synthesizes theoretical principles with actionable, field-proven experimental and computational workflows to empower rational, data-driven molecular design.

The Duality of Fluorine: Beyond Simple Electronegativity

At the heart of fluorine's utility is its unique electronic profile. As the most electronegative element, it exerts a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[3][4] This effect is localized and attenuates with distance. However, fluorine also possesses lone pairs of electrons in its 2p orbitals, which can be delocalized into an adjacent π-system, resulting in an electron-donating resonance (or mesomeric) effect (+R).[4]

For halogens, the strong -I effect almost always outweighs the +R effect, making them net deactivating groups in electrophilic aromatic substitution.[4] However, the +R effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[4] This fundamental duality is the key to understanding its influence in an aromatic system.

In a dimethoxyphenyl scaffold, the situation becomes a complex interplay of competing and reinforcing electronic influences. The methoxy groups are strong +R and moderate -I substituents, potently activating the ring at the ortho and para positions.[5] The final electronic landscape of the molecule, and thus its properties, depends critically on the substitution pattern of the fluorine and methoxy groups.

Figure 1: Competing electronic effects in a fluorinated dimethoxyphenyl system.

Modulating Acidity and Basicity: The Impact on pKa

One of the most predictable and powerful applications of fluorination is the modulation of the pKa of nearby acidic or basic functional groups.[6] This is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as the ionization state of a molecule governs its solubility and ability to cross biological membranes.[6]

  • Decreasing Basicity: For a basic nitrogen atom (e.g., an aniline or a heterocyclic amine) on or near the ring, the potent -I effect of fluorine withdraws electron density from the nitrogen. This makes the lone pair less available to accept a proton, thereby decreasing the basicity of the amine (i.e., lowering the pKa of its conjugate acid).[7][8] This strategy is often employed to mitigate toxicities associated with high basicity, such as hERG channel inhibition.[7]

  • Increasing Acidity: For an acidic proton (e.g., a phenol or a carboxylic acid), fluorine's -I effect stabilizes the resulting conjugate base (phenoxide or carboxylate). This stabilization facilitates the loss of the proton, making the compound more acidic (i.e., lowering its pKa).[9]

The presence of electron-donating methoxy groups will counteract this effect to some degree by pushing electron density into the ring. The net effect on pKa will be a vector sum of these competing influences, determined by the relative positions of the substituents.

Table 1: Predicted Physicochemical Properties of Substituted Anisole Derivatives
Compound IDR1 (ortho)R2 (para)Predicted pKa (Conjugate Acid of an amino group at C4)Predicted logPRationale for Change
A-1 HOCH₃5.12.1Baseline compound.
A-2 FOCH₃4.22.4Fluorine's strong -I effect significantly lowers basicity. Lipophilicity increases.
B-1 OCH₃OCH₃5.31.9Second OCH₃ group increases basicity slightly and lowers lipophilicity.
B-2 FOCH₃ (at C5)4.02.6Fluorine at the ortho position has a maximal -I effect, strongly reducing pKa.

Note: pKa and logP values are illustrative, based on established chemical principles, to demonstrate relative changes.

Navigating Lipophilicity: A Context-Dependent Outcome

Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter for drug efficacy, influencing everything from membrane permeability to protein binding. While often considered a simple way to increase lipophilicity, the effect of replacing a hydrogen or a methoxy group with fluorine is highly context-dependent.[10][11]

  • H to F Replacement: Generally increases lipophilicity due to the hydrophobic nature of the C-F bond.[6]

  • OH/OCH₃ to F Replacement: This bioisosteric replacement is common but its effect on logP is complex. While it removes a hydrogen bond donor (in the case of OH) or a polar group (OCH₃), the outcome depends on the electronic environment of the ring.[10]

    • In electron-rich aromatic systems (like those with methoxy groups), replacing an OCH₃ with F often leads to a more significant increase in lipophilicity.[10][11]

    • In electron-poor systems, the same replacement can lead to a smaller increase or even a decrease in logP.[10] This is because electron-withdrawing groups can increase the dipole moment of the aryl fluoride, enhancing its solubility in water.[10]

Enhancing Metabolic Stability and Conformational Control

Beyond modulating pKa and lipophilicity, fluorine imparts profound effects on metabolic stability and molecular conformation, which are crucial for drug efficacy and safety.

Blocking Metabolic Hotspots

A primary reason for incorporating fluorine is to block metabolic oxidation by cytochrome P450 (CYP) enzymes.[2][9] Many drug candidates fail due to rapid metabolism at susceptible C-H bonds. Replacing a metabolically labile hydrogen with fluorine is an effective strategy because the C-F bond is significantly stronger (bond energy ≈ 441 kJ mol⁻¹) than the C-H bond (≈ 414 kJ mol⁻¹) and is resistant to enzymatic cleavage.[9] In a dimethoxyphenyl system, this is particularly useful for protecting positions activated by the methoxy groups from hydroxylation.

The ortho-Fluoroanisole Motif and Conformational Effects

When fluorine is positioned ortho to a methoxy group, it can exert significant control over the conformation of the methoxy group through steric and electronic effects. Studies on 2-fluoroanisole have shown that it exists as a mixture of conformers, with a planar anti form being preferred, but a non-planar form also present.[12] This conformational preference can be critical for pre-organizing a molecule into the correct orientation for binding to a biological target. Furthermore, the gauche effect, a stereoelectronic preference for a gauche conformation in certain F-C-C-X systems, can be exploited to control the conformation of flexible side chains, akin to an "induced fit" process upon binding.[13]

Figure 2: Conformational isomers of an ortho-fluoromethoxyaryl system.
(Note: DOT language does not support direct chemical structure rendering. This diagram conceptualizes the existence of distinct conformers.)

Experimental and Computational Workflows

A rigorous evaluation of fluorine's effects requires a combination of synthesis, experimental measurement, and computational modeling.

Experimental_Workflow A Synthesis of Fluorinated & Non-Fluorinated Analogs B pKa Determination (Potentiometric Titration) A->B C Lipophilicity (logD) Measurement (HPLC or Shake-Flask) A->C D Metabolic Stability Assay (Microsomes, S9 Fraction) A->D E Structural Analysis (¹⁹F NMR, X-ray Crystallography) A->E F Computational Modeling (DFT: Conformation, ESP) A->F G Synthesize Data & Refine SAR B->G C->G D->G E->G F->G

Figure 3: Integrated workflow for evaluating fluorine's electronic effects.
Protocol: Determination of pKa via Potentiometric Titration

This protocol provides a self-validating system for determining the ionization constant of a basic amine.

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh ~1-5 mg of the test compound and dissolve it in a known volume (e.g., 20 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water). The co-solvent is necessary for poorly soluble compounds.

  • Initial Titration (Acid): Add a known excess of standardized hydrochloric acid (e.g., 0.1 M HCl) to fully protonate the basic group in the molecule.

  • Titration with Base: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point will be the point of maximum slope on the titration curve (identified via the first derivative). The pKa is the pH at the half-equivalence point.

  • Trustworthiness Check: The shape of the titration curve should be a classic sigmoidal curve. The final calculated pKa should be reproducible across multiple runs (±0.1 pKa units).

Protocol: Determination of logD via Shake-Flask Method

This classic method directly measures the partitioning of a compound between an aqueous and an organic phase.

  • Phase Preparation: Prepare a buffered aqueous phase at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and an immiscible organic phase (typically n-octanol). Pre-saturate each phase by shaking them together for 24 hours and then separating them.

  • Sample Preparation: Prepare a stock solution of the test compound in the organic phase at a known concentration (C_initial). The concentration should be high enough for accurate measurement but low enough to avoid solubility issues.

  • Partitioning: Mix a precise volume of the drug-containing organic phase with an equal volume of the pre-saturated aqueous phase in a glass vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach partition equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in the aqueous phase (C_aq) using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation:

    • The concentration in the organic phase at equilibrium is C_org = C_initial - C_aq.

    • The distribution coefficient D = C_org / C_aq.

    • logD = log₁₀(D).

  • Trustworthiness Check: The mass balance should be confirmed (total amount of drug recovered in both phases should equal the initial amount). The logD value should be independent of the initial concentration used.

The Role of ¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally powerful tool for studying fluorinated molecules.[14] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, spanning a wide range of over 500 ppm.[14] This sensitivity allows researchers to:

  • Confirm Fluorine Incorporation: A simple ¹⁹F NMR spectrum provides direct evidence of successful fluorination.

  • Probe Electronic Effects: Changes in the ¹⁹F chemical shift across a series of analogs can be correlated with the electronic effects of other substituents, sometimes using Hammett plots to quantify these relationships.[15]

  • Study Drug-Protein Binding: Changes in the ¹⁹F signal upon addition of a target protein can indicate binding and provide insights into the binding environment.[15]

Conclusion

The electronic effects of fluorine in dimethoxyphenyl systems are a result of a sophisticated interplay between induction, resonance, and conformation. A deep understanding of these principles allows medicinal chemists to move beyond serendipity and engage in the rational design of molecules with optimized properties. By leveraging fluorine's ability to lower basicity, modulate lipophilicity, block metabolic hotspots, and control conformation, researchers can overcome common challenges in drug development. The integrated application of targeted synthesis, rigorous physicochemical characterization, and computational analysis provides a robust framework for harnessing the full potential of this remarkable element, ultimately accelerating the journey from a promising lead compound to a successful clinical candidate.[1][2]

References

  • Lu, Y., Sun, M., & Xi, N. (2022). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Advances.
  • BenchChem. (n.d.). An In-depth Technical Guide to Electron-donating and -withdrawing Effects in Substituted Fluoroanilines. BenchChem.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-4-fluoroaniline. BenchChem.
  • Novikov, V. P., Vilkov, L. V., & Oberhammer, H. (2003). Conformational Properties of 2-Fluoroanisole in the Gas Phase. The Journal of Physical Chemistry A.
  • O'Hagan, D. (2008). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
  • Singh, R. P., & Shreeve, J. M. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • BenchChem. (2026). Understanding 4-Fluoroanisole: Properties, Reactivity, and Its Role as a Chemical Standard. BenchChem.
  • BenchChem. (n.d.). electronic effects of fluorine and bromine on the aniline ring. BenchChem.
  • Al-Aboudi, A., et al. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv.
  • ResearchGate. (n.d.). Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger. ResearchGate.
  • Angyal, A., et al. (2020). Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. PMC.
  • ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate.
  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate.
  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.
  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed.
  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.
  • Taylor, R. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery.
  • Figshare. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Figshare.
  • Johansson, M., et al. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
  • University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd.
  • Vide Leaf. (2020). Effect of Electronegativity on Structural, Spectrophotometric and Thermo- Chemical Properties of Fluorine and Chlorine Substitut. Vide Leaf.
  • ACS Publications. (2024). Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters. ACS Physical Chemistry Au.
  • Wikipedia. (n.d.). Hammett equation. Wikipedia.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Novel (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane Analogs

Introduction: The Strategic Value of Fluorinated Aryl Sulfides The incorporation of fluorine and sulfur-containing moieties into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Aryl Sulfides

The incorporation of fluorine and sulfur-containing moieties into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the aryl sulfide linkage is a key structural motif in numerous pharmaceuticals, offering a synthetically versatile handle that can modulate electronic properties and three-dimensional structure. This guide provides a comprehensive, field-proven methodology for the synthesis of a novel scaffold, (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane, and its analogs. The synthetic strategy presented herein is designed to be both robust and modular, enabling researchers to generate a library of derivatives for structure-activity relationship (SAR) studies.

Our approach circumvents the challenges of direct, non-selective fluorination of electron-rich phenols by employing a directed ortho-metalation (DoM) strategy.[2] This powerful technique allows for the precise installation of a fluorine atom at a sterically hindered position, guided by the electronic influence of adjacent methoxy groups. Subsequent conversion of the resulting phenol to an aryl triflate provides a highly reactive electrophile for modern palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of a variety of alkyl and aryl thioether functionalities.[3][4]

Overall Synthetic Strategy

The synthesis is designed as a multi-step sequence that builds complexity in a controlled and predictable manner. The key transformations include the protection of a phenolic precursor, regioselective fluorination via directed ortho-metalation, deprotection, activation via triflation, and a final palladium-catalyzed C-S bond formation.

Synthetic_Workflow A 2,6-Dimethoxyphenol B Silyl-Protected Phenol A->B Silylation (TBSCl) C Ortho-lithiated Intermediate B->C Directed ortho-Metalation (s-BuLi, TMEDA) D 3-Fluoro Protected Phenol C->D Electrophilic Fluorination (NFSI) E 3-Fluoro-2,6-dimethoxyphenol D->E Deprotection (TBAF) F Aryl Triflate Intermediate E->F Triflation (Tf2O) G (3-Fluoro-2,6-dimethoxyphenyl) (alkyl/aryl)sulfane Analogs F->G Pd-Catalyzed Thiolation (R-SH, Pd₂(dba)₃, Xantphos)

Caption: Overall synthetic workflow for the target compounds.

PART 1: Synthesis of the Key Intermediate: 3-Fluoro-2,6-dimethoxyphenol

This section details the construction of the core fluorinated phenolic intermediate. The primary challenge, the regioselective introduction of fluorine, is overcome by a protection and directed metalation sequence.

Step 1.1: Protection of 2,6-Dimethoxyphenol

Rationale: The acidic proton of the phenol must be protected to prevent it from quenching the organolithium base in the subsequent directed metalation step. A tert-butyldimethylsilyl (TBS) ether is an excellent choice due to its stability under basic conditions and its clean, selective removal with fluoride ions.[5][6]

Experimental Protocol:

  • To a solution of 2,6-dimethoxyphenol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere, add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring for the consumption of the starting material by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate to remove DMF and excess imidazole.

  • Separate the organic layer, wash sequentially with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure to afford the crude tert-butyldimethyl((2,6-dimethoxyphenoxy))silane, which can often be used in the next step without further purification.

Step 1.2: Directed ortho-Metalation and Electrophilic Fluorination

Rationale: The two methoxy groups on the aromatic ring act as directing metalation groups (DMGs), coordinating to the lithium base and directing deprotonation to the adjacent ortho position (C3).[2][7] The resulting aryllithium intermediate is a powerful nucleophile that can be quenched with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), to install the fluorine atom with high regioselectivity.[8][9]

DoM_Mechanism sub Substrate (TBS-Protected Phenol) intermediate Ortho-lithiated Intermediate sub->intermediate Deprotonation at C3 base s-BuLi / TMEDA base->intermediate Coordination to OMe product Fluorinated Product intermediate->product Nucleophilic attack on 'F+' fluorine_source NFSI (Electrophilic Fluorine) fluorine_source->product

Caption: Mechanism of Directed ortho-Metalation and Fluorination.

Experimental Protocol:

  • Dissolve the silyl-protected phenol (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (s-BuLi, 1.2 eq, as a solution in cyclohexane) dropwise, maintaining the temperature below -70 °C. A color change to deep red or orange is typically observed, indicating the formation of the aryllithium species.

  • Stir the solution at -78 °C for 2-3 hours.

  • Add a pre-dissolved solution of N-Fluorobenzenesulfonimide (NFSI, 1.5 eq) in anhydrous THF dropwise to the aryllithium solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 1.3: Deprotection to Yield 3-Fluoro-2,6-dimethoxyphenol

Rationale: The TBS protecting group is selectively cleaved using a fluoride source, typically tetrabutylammonium fluoride (TBAF), which has a high affinity for silicon. This method is highly effective and orthogonal to many other functional groups.[10][11]

Experimental Protocol:

  • Dissolve the fluorinated silyl ether (1.0 eq) in THF.

  • Add a 1.0 M solution of TBAF in THF (1.2 eq) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude 3-Fluoro-2,6-dimethoxyphenol by flash column chromatography.

PART 2: Synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane

With the key fluorophenol intermediate in hand, the final steps involve activating the hydroxyl group and introducing the methylthio moiety.

Step 2.1: Triflation of 3-Fluoro-2,6-dimethoxyphenol

Rationale: The phenolic hydroxyl group is a poor leaving group for nucleophilic substitution. Converting it to a trifluoromethanesulfonate (triflate) ester transforms it into an excellent leaving group, activating the aromatic ring for subsequent cross-coupling reactions.[3]

Experimental Protocol:

  • Dissolve 3-Fluoro-2,6-dimethoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) in an argon-flushed flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) via syringe.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Upon completion (monitored by TLC), dilute the reaction with DCM and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the crude aryl triflate, which is often used directly in the next step.

Step 2.2: Palladium-Catalyzed Thiolation

Rationale: Palladium-catalyzed cross-coupling reactions provide a highly general and efficient method for the formation of C-S bonds. Using a catalyst system such as Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos allows for the coupling of aryl triflates with a wide range of thiols under relatively mild conditions.[3][12]

Experimental Protocol:

  • To a flame-dried Schlenk flask, add the aryl triflate (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.10 eq).

  • Evacuate and backfill the flask with argon (repeat 3x).

  • Add anhydrous, degassed 1,4-dioxane as the solvent.

  • In a separate flask, prepare sodium thiomethoxide by adding sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) to a solution of methanethiol (1.5 eq, or a suitable equivalent of sodium thiomethoxide solution) in anhydrous dioxane at 0 °C.

  • Add the freshly prepared sodium thiomethoxide solution to the catalyst/triflate mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting triflate is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane.

PART 3: Synthesis of Novel Analogs

The modularity of this synthetic route is a key feature, allowing for the facile generation of a diverse library of analogs.

General Protocol for Analog Synthesis:

The final palladium-catalyzed thiolation step (2.2) can be readily adapted to incorporate a wide variety of sulfur nucleophiles.

  • Prepare the corresponding sodium thiolate by reacting the desired thiol (R-SH, 1.5 eq) with a strong base like sodium hydride (1.5 eq) in an anhydrous solvent (dioxane or THF) at 0 °C.

  • Substitute this freshly prepared thiolate solution for the sodium thiomethoxide solution in the general protocol described in Step 2.2.

  • The reaction conditions (temperature, time) may require minor optimization depending on the steric and electronic properties of the thiol.

Data Presentation: Scope of Thiol Coupling Partners
EntryThiol (R-SH)Analog Product (R Group)Potential Rationale
1EthanethiolEthylModulate lipophilicity
2Propan-1-thioln-PropylExplore alkyl chain length effects
32-Methylpropane-2-thioltert-ButylIntroduce steric bulk
4CyclohexanethiolCyclohexylIntroduce alicyclic scaffold
5ThiophenolPhenylExplore aryl substitution
64-Methoxythiophenol4-MethoxyphenylModulate electronic properties

PART 4: Expected Characterization Data

Spectroscopic analysis is critical for confirming the structure of the synthesized compounds. Below are the expected NMR characteristics for the target molecule.

Quantitative Data: Predicted NMR Shifts for (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~ 7.0-7.2dJ(H,F) ≈ 8-10H-4
~ 6.7-6.9tJ(H,H) ≈ 8-9H-5
~ 3.9s-2-OCH₃
~ 3.8s-6-OCH₃
~ 2.5s-S-CH₃
¹³C NMR ~ 158-162dJ(C,F) ≈ 240-250C-3
~ 155-159dJ(C,F) ≈ 10-15C-2
~ 130-135dJ(C,F) ≈ 3-5C-4
~ 120-125dJ(C,F) ≈ 15-20C-1
~ 110-115dJ(C,F) ≈ 2-4C-5
~ 108-112dJ(C,F) ≈ 25-30C-6
~ 60-62s-OCH₃
~ 55-58s-OCH₃
~ 15-18s-S-CH₃
¹⁹F NMR ~ -115 to -130m-Ar-F

Note: Chemical shifts are predicted based on standard values for similar structural motifs. Actual values may vary. The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment.[13][14]

References

  • Myers, A. G. Directed Ortho Metalation. Harvard University. [Link]

  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]

  • Snieckus, V. Directed ortho metalation. A survey of recent progress. Chemical Reviews. [Link]

  • Umemoto, T., et al. Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]

  • Gelest. Deprotection of Silyl Ethers. Gelest, Inc. [Link]

  • Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and Their Precursors. ChemRxiv. [Link]

  • Lee, C-F., et al. A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. [Link]

  • Murata, M., & Buchwald, S. L. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Organic Chemistry Portal. [Link]

  • Davis, D. A., & Snieckus, V. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]

  • Johnson, C. N., & St-Denis, J. F. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]

  • Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. ResearchGate. [Link]

  • Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates. ResearchGate. [Link]

  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). [Link]

  • Hu, L., et al. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. [Link]

  • Synthesis of a fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to HRAS-G12V. Espace INRS. [Link]

  • Mortier, J. Directed (ortho) Metallation. University of Le Mans. [Link]

  • Hadded, N. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • Reddy, C. R., et al. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Publishing. [Link]

  • A general palladium-catalyzed coupling of aryl bromides/triflates and thiols. Semantic Scholar. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Gerig, J. T. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry. [Link]

  • Pang, X., et al. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry. [Link]

  • U.S. Patent 4766243A. Electrophilic fluorination of aromatic compounds.
  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. ResearchGate. [Link]

  • Lee, P. H., & Lee, K. Palladium-catalyzed coupling of thiol esters with aryl and primary and secondary alkyl organoindium reagents. PubMed. [Link]

  • Nickel Catalyzed Cross Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. ChemRxiv. [Link]

Sources

Foundational

Retrosynthetic Analysis and Proposed Synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane

An In-Depth Technical Guide Abstract This technical guide provides a detailed retrosynthetic analysis for the targeted synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane, a polysubstituted aromatic compound with...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed retrosynthetic analysis for the targeted synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane, a polysubstituted aromatic compound with potential applications as a key intermediate in medicinal chemistry and materials science. The strategic incorporation of fluorine, methoxy, and methylthio groups onto an aromatic scaffold presents a significant regiochemical challenge. This document elucidates a robust synthetic strategy that leverages the power of Directed ortho-Metalation (DoM) for precise C-S bond formation, followed by a classical Balz-Schiemann reaction for the regiocontrolled installation of the fluoro substituent. The narrative explains the causality behind each strategic choice, offering field-proven insights for researchers and drug development professionals. Detailed, step-by-step protocols for the proposed forward synthesis are provided, ensuring the described methodology is both comprehensible and reproducible.

Introduction: The Synthetic Challenge

Fluorinated and sulfur-containing organic molecules are cornerstones of modern drug discovery. The introduction of a fluorine atom can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, while aryl sulfides are prevalent motifs in numerous pharmaceuticals.[1] The target molecule, (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane, combines these features on a highly substituted, electron-rich aromatic core.

The primary challenge in constructing this molecule lies in achieving the specific 1,2,3,6-substitution pattern. The powerful activating and ortho-, para-directing nature of the two methoxy groups makes direct electrophilic substitution to achieve the desired isomerism a formidable task. A late-stage electrophilic fluorination, for instance, would likely yield a mixture of products due to multiple activated sites.[2] Similarly, installing the methylthio group with precision requires a strategy that can override the inherent directing effects of the methoxy groups. This guide proposes a logical and efficient pathway that navigates these challenges through a sequence of high-yielding and regioselective transformations.

Retrosynthetic Analysis

A retrosynthetic approach systematically deconstructs the target molecule to identify reliable starting materials and key transformations. Our analysis prioritizes reactions that offer superior regiochemical control.

The central strategy involves installing the fluorine atom last via the highly reliable Balz-Schiemann reaction, which converts an arylamine to an aryl fluoride with high fidelity.[3] This decision dictates that the key precursor is an appropriately substituted aniline. The aniline, in turn, is derived from the reduction of a nitro group, a standard functional group interconversion (FGI). The crucial nitro group is introduced via electrophilic aromatic nitration, where the existing substituents must direct the incoming nitro group to the desired position. The core scaffold, (2,6-dimethoxyphenyl)(methyl)sulfane, is assembled using a Directed ortho-Metalation (DoM) strategy, which provides unparalleled control for functionalizing the C2 position between the two methoxy groups of 1,3-dimethoxybenzene.[4]

G cluster_main Retrosynthetic Pathway target Target Molecule (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane aniline Key Precursor (3-Amino-2,6-dimethoxyphenyl)(methyl)sulfane target->aniline C-F Disconnection (Balz-Schiemann) nitro Nitro Intermediate (3-Nitro-2,6-dimethoxyphenyl)(methyl)sulfane aniline->nitro FGI (Amine Reduction) sulfide Sulfide Scaffold (2,6-Dimethoxyphenyl)(methyl)sulfane nitro->sulfide C-N Disconnection (Nitration) sm Starting Material 1,3-Dimethoxybenzene sulfide->sm C-S Disconnection (Directed ortho-Metalation) G cluster_workflow Forward Synthesis Workflow A 1,3-Dimethoxybenzene B (2,6-Dimethoxyphenyl) (methyl)sulfane A->B  1. s-BuLi, TMEDA  2. MeSSMe, THF, -78°C C (3-Nitro-2,6-dimethoxyphenyl) (methyl)sulfane B->C  HNO₃, H₂SO₄  0°C D (3-Amino-2,6-dimethoxyphenyl) (methyl)sulfane C->D  SnCl₂, HCl  EtOH, reflux E Target Molecule D->E  1. NaNO₂, HBF₄, 0°C  2. Δ (Heat)

Figure 2: Proposed forward synthesis workflow.

The synthesis commences with the regioselective installation of the methylthio group onto 1,3-dimethoxybenzene via DoM. The resulting sulfide is then nitrated. The combined directing effects of the two methoxy groups and the methylthio group favor the introduction of the nitro group at the desired C-3 position. Subsequent reduction of the nitro group furnishes the key aniline precursor, which is finally converted to the target fluoro-compound using the Balz-Schiemann reaction.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, based on established and reliable chemical transformations. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of (2,6-Dimethoxyphenyl)(methyl)sulfane

This procedure utilizes Directed ortho-Metalation to regioselectively introduce the methylthio group. [4]

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.
1,3-Dimethoxybenzene 138.16 5.00 g 36.19 1.0
TMEDA 116.24 5.07 mL 37.99 1.05
sec-Butyllithium (1.4 M) 64.06 27.14 mL 37.99 1.05
Dimethyl disulfide (MeSSMe) 94.20 3.58 mL 39.81 1.1

| Anhydrous THF | - | 150 mL | - | - |

Methodology:

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add 1,3-dimethoxybenzene and anhydrous tetrahydrofuran (THF, 100 mL).

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (1.4 M in cyclohexane) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. The solution may turn yellow to orange.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • In a separate flask, dissolve dimethyl disulfide in 50 mL of anhydrous THF. Add this solution to the reaction mixture dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product as a colorless oil.

Step 2: Synthesis of (3-Nitro-2,6-dimethoxyphenyl)(methyl)sulfane

This step involves a standard electrophilic aromatic nitration. The strong activating groups direct the nitration to the C3 position.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
(2,6-Dimethoxyphenyl)(methyl)sulfane184.254.00 g21.711.0
Sulfuric Acid (conc.)98.0820 mL--
Nitric Acid (70%)63.011.5 mL23.881.1

Methodology:

  • Add concentrated sulfuric acid to a 100 mL flask and cool to 0 °C in an ice bath.

  • Slowly add (2,6-dimethoxyphenyl)(methyl)sulfane to the cold sulfuric acid with vigorous stirring.

  • Prepare the nitrating mixture by slowly adding nitric acid to 5 mL of sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1.5 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. A yellow precipitate should form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Step 3: Synthesis of (3-Amino-2,6-dimethoxyphenyl)(methyl)sulfane

A standard reduction of the aromatic nitro group to an aniline using tin(II) chloride.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
(3-Nitro-2,6-dimethoxyphenyl)(methyl)sulfane229.253.50 g15.271.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6517.22 g76.355.0
Ethanol (95%)-75 mL--
Hydrochloric Acid (conc.)36.4610 mL--

Methodology:

  • Suspend the nitro compound in ethanol in a 250 mL round-bottom flask.

  • Add tin(II) chloride dihydrate and concentrated hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours. The reaction should become homogeneous.

  • Cool the reaction to room temperature and carefully neutralize by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~8.

  • Extract the resulting suspension with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure to yield the crude aniline, which can be used in the next step without further purification.

Step 4: Synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane

The final step is the Balz-Schiemann reaction for the regiocontrolled installation of fluorine. [3]CAUTION: Diazonium salts can be explosive when dry; do not isolate the intermediate.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
(3-Amino-2,6-dimethoxyphenyl)(methyl)sulfane199.272.50 g12.541.0
Tetrafluoroboric acid (HBF₄, 48% aq.)87.815.5 mL27.592.2
Sodium Nitrite (NaNO₂)69.000.91 g13.171.05

Methodology:

  • Dissolve the aniline in tetrafluoroboric acid in a 100 mL beaker and cool to 0 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite in a minimal amount of cold water (~5 mL).

  • Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. A precipitate of the diazonium tetrafluoroborate salt will form.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the diazonium salt by vacuum filtration, wash it quickly with a small amount of cold diethyl ether, and then with cold methanol. Do not allow the salt to become completely dry.

  • Transfer the moist solid to a flask and gently heat it under vacuum or with an inert gas stream. Nitrogen gas will evolve, and the solid will decompose.

  • Once gas evolution ceases, cool the flask. The remaining residue is the crude product.

  • Purify the product by dissolving it in diethyl ether, washing with 2 M NaOH and then water, drying over MgSO₄, and concentrating in vacuo. Final purification can be achieved via flash column chromatography.

Conclusion

This guide details a logical and robust multi-step synthesis for (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane. By employing a Directed ortho-Metalation for the initial C-S bond formation and a Balz-Schiemann reaction for the final C-F bond formation, the strategy successfully navigates the significant regiochemical challenges posed by the polysubstituted aromatic core. The proposed pathway relies on well-established, high-yielding reactions, providing a reliable blueprint for researchers in synthetic and medicinal chemistry.

References

  • askIITians. (2025, March 11). How is fluorine added to Benzene? Retrieved from [Link]

  • Langlois, B. (n.d.). Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). In Houben-Weyl Methods of Organic Chemistry, Vol. E 10b/1, Part 2. Retrieved from [Link]

  • Qiao, Q., Dominique, R., Sidduri, A., Lou, J., & Goodnow, R. A. (2010). Efficient Synthesis of Aryl Methyl Sulfide Derivatives Using (Methylthio)trimethylsilane as Methylthiolation Reagent. Synthetic Communications, 40(24), 3689-3698. Retrieved from [Link]

  • Christe, K. O., & Schack, C. J. (1984). U.S. Patent No. 4,476,337. Washington, DC: U.S. Patent and Trademark Office.
  • Qiao, Q., et al. (2010). Efficient Synthesis of Aryl Methyl Sulfide Derivatives Using (Methylthio)trimethylsilane as Methylthiolation Reagent. Synthetic Communications, 40(24), 3689-3698. Retrieved from [Link]

  • Lobato, L. S., et al. (2007). Synthesis of New Phytogrowth-Inhibitory Substituted Aryl-p-Benzoquinones. Helvetica Chimica Acta, 90(9), 1745-1754. Retrieved from [Link]

  • Kantar, C., et al. (2012). Highly soluble 3,4-(dimethoxyphenylthio) substituted phthalocyanines: synthesis, photophysical and photochemical studies. Dalton Transactions, 41(6), 1956-1965. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, October 27). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • Christe, K. O., & Schack, C. J. (1983). Method for Introducing Fluorine into an Aromatic Ring. Defense Technical Information Center. Retrieved from [Link]

  • Zhang, L., et al. (2016). Cesium carbonate-promoted synthesis of aryl methyl sulfides using S-methylisothiourea sulfate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 14(3), 875-882. Retrieved from [Link]

  • Mortier, J., et al. (2005). First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry, 70(10), 3846-3853. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Al-Zaydi, K. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Privileged Scaffold in Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of specifi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane scaffold represents a convergence of three key functional groups, each contributing unique and valuable attributes to a molecule's biological profile. The presence of a fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2] The dimethoxybenzene moiety is a common feature in numerous biologically active compounds, influencing conformation and target engagement.[3] Finally, the methylsulfane group and its oxidized counterpart, methylsulfone, serve as versatile handles for modifying solubility, lipophilicity, and for establishing crucial interactions with biological targets. This guide provides a detailed exploration of the synthesis, properties, and potential applications of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane, offering researchers a comprehensive resource for leveraging this promising scaffold in their drug discovery endeavors.

Physicochemical Properties and Structure-Activity Relationship (SAR) Insights

The unique arrangement of substituents on the (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane core dictates its behavior in a biological system. Understanding these influences is paramount for rational drug design.

PropertyInfluence of SubstituentsImplication in Drug Design
Lipophilicity (LogP) The two methoxy groups generally increase lipophilicity, while the fluorine atom can either increase or decrease it depending on the overall molecular context. The methylsulfane group contributes moderately to lipophilicity.Modulation of this property is critical for balancing membrane permeability and aqueous solubility, thereby affecting absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
Metabolic Stability The C-F bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[2][5]Strategic placement of the fluorine atom can prevent unwanted metabolism, leading to improved bioavailability and a more predictable pharmacokinetic profile.
Target Binding The fluorine atom can participate in favorable electrostatic and hydrogen bonding interactions with protein targets.[6] The dimethoxy groups can engage in hydrophobic and van der Waals interactions, while the sulfur atom of the methylsulfane can act as a hydrogen bond acceptor.These interactions can significantly enhance the binding affinity and selectivity of a compound for its biological target, leading to increased potency and reduced off-target effects.
Conformational Preference The steric bulk of the ortho-methoxy group can influence the rotational freedom around the aryl-sulfur bond, locking the molecule into a specific conformation that may be optimal for receptor binding.Pre-organizing the molecule into a bioactive conformation can reduce the entropic penalty of binding, leading to higher affinity.

Synthetic Protocols

Protocol 1: Synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane

This protocol outlines a potential multi-step synthesis starting from commercially available 2-fluoro-1,3-dimethoxybenzene.

Step 1: Bromination of 2-Fluoro-1,3-dimethoxybenzene

  • Reaction Setup: In a fume hood, dissolve 2-fluoro-1,3-dimethoxybenzene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-3-fluoro-2,6-dimethoxybenzene.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Thiolation via Newman-Kwart Rearrangement and Hydrolysis

  • Formation of the Thiocarbamate: To a solution of the purified 1-bromo-3-fluoro-2,6-dimethoxybenzene (1.0 eq) in a suitable aprotic polar solvent like DMF, add sodium dimethylthiocarbamate (1.2 eq). Heat the reaction mixture at 80-100 °C and monitor by TLC.

  • Rearrangement: Once the starting material is consumed, increase the temperature to 180-220 °C to induce the Newman-Kwart rearrangement.

  • Hydrolysis: After cooling, add a solution of sodium hydroxide in a mixture of water and ethanol and reflux the mixture to hydrolyze the thiocarbamate to the corresponding thiolate.

  • Work-up: Acidify the reaction mixture with hydrochloric acid and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to obtain the crude 3-fluoro-2,6-dimethoxybenzenethiol.

Step 3: S-Methylation

  • Reaction Setup: Dissolve the crude 3-fluoro-2,6-dimethoxybenzenethiol (1.0 eq) in a solvent such as acetone or acetonitrile.

  • Reagent Addition: Add a mild base such as potassium carbonate (1.5 eq) followed by methyl iodide (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Filter off the solid, concentrate the filtrate, and purify the residue by column chromatography to afford the final product, (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane.

Synthesis_Workflow start 2-Fluoro-1,3-dimethoxybenzene step1 Bromination (Br2, DCM) start->step1 intermediate1 1-Bromo-3-fluoro-2,6-dimethoxybenzene step1->intermediate1 step2 Thiolation (1. NaSCSNMe2 2. Heat 3. NaOH/EtOH) intermediate1->step2 intermediate2 3-Fluoro-2,6-dimethoxybenzenethiol step2->intermediate2 step3 S-Methylation (MeI, K2CO3) intermediate2->step3 product (3-Fluoro-2,6-dimethoxyphenyl) (methyl)sulfane step3->product

Caption: Proposed synthetic workflow for (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane.

Applications in Medicinal Chemistry

The (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the molecule at several key positions.

As a Key Intermediate in the Synthesis of Kinase Inhibitors

The 2,6-disubstituted phenyl ring is a common motif in many kinase inhibitors. For instance, the 2,6-dichloro-3,5-dimethoxyphenyl group is a key component of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3] By analogy, the (3-Fluoro-2,6-dimethoxyphenyl) moiety can be incorporated into novel kinase inhibitor scaffolds. The methylsulfane group can be oxidized to the corresponding sulfoxide or sulfone, which can act as a hydrogen bond acceptor and improve solubility.

Protocol 2: Oxidation of the Methylsulfane Group

  • Reaction Setup: Dissolve (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane (1.0 eq) in a suitable solvent like DCM.

  • Oxidant Addition: Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq for the sulfoxide, 2.2 eq for the sulfone) portion-wise.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench with a saturated solution of sodium sulfite, wash with sodium bicarbonate solution and brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

Kinase_Inhibitor_Application scaffold (3-Fluoro-2,6-dimethoxyphenyl) (methyl)sulfane oxidation Oxidation (m-CPBA) scaffold->oxidation sulfone (3-Fluoro-2,6-dimethoxyphenyl) (methyl)sulfone oxidation->sulfone coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) sulfone->coupling inhibitor Novel Kinase Inhibitor coupling->inhibitor inhibition Inhibition inhibitor->inhibition pathway FGFR Signaling Pathway inhibition->pathway

Caption: Application in the synthesis of kinase inhibitors targeting pathways like FGFR.

In the Development of Novel CNS-Active Agents

The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated scaffolds attractive for the development of drugs targeting the central nervous system (CNS).[7] The lipophilicity imparted by the methoxy groups can be fine-tuned to achieve the optimal balance for CNS penetration.

Conclusion and Future Perspectives

(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane is a promising and versatile building block in medicinal chemistry. Its unique combination of fluorine, dimethoxy, and methylsulfane functionalities provides a powerful toolkit for medicinal chemists to modulate the properties of drug candidates. The synthetic protocols and application insights provided in this guide are intended to serve as a valuable resource for researchers aiming to exploit the potential of this scaffold in the discovery and development of novel therapeutics. Further exploration of the structure-activity relationships of derivatives of this compound is warranted and is likely to yield new and potent modulators of a variety of biological targets.

References

  • Fluorination of anisole with 22-1a, d, e. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • An Unexpected Route to Fluorinated Anisoles. (1996). R Discovery. Retrieved from [Link]

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Publishing. (2020). Retrieved from [Link]

  • A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds Through a Fluoride Opening of Oxiranes - PubMed. (2016). Retrieved from [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - University of Lincoln Library Dissertation Showcase. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fluorine in Pharmaceutical and Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. (2015). Retrieved from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (2025). Retrieved from [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (2014). Retrieved from [Link]

  • Fluorine in medicinal chemistry - PubMed. (2008). Retrieved from [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Fluorine in medicinal chemistry. (2008) | Sophie Purser | 4868 Citations - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Structure Activity Relationships - Drug Design Org. (2005). Retrieved from [Link]

  • (PDF) Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - MDPI. (2022). Retrieved from [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - Beilstein Journals. (2025). Retrieved from [Link]

  • Structure activity relationship – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Computational deep dive surfaces unexplored world of cancer drug targets. (2025). Retrieved from [Link]

  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Application

Protocol for Suzuki-Miyaura coupling with fluorinated aryl halides

An Application Guide to the Suzuki-Miyaura Coupling of Fluorinated Aryl Halides Introduction: The Significance of Fluorinated Biaryls The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and vers...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Suzuki-Miyaura Coupling of Fluorinated Aryl Halides

Introduction: The Significance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules.[2] This palladium-catalyzed reaction joins an organoboron species (like a boronic acid or ester) with an organic halide or pseudohalide.[2][4][5]

A particularly vital application of this reaction is in the synthesis of fluorinated biaryl compounds. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their biological and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[5] Consequently, fluorinated motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[6][7] However, the unique properties of the carbon-fluorine (C-F) bond present significant challenges to traditional cross-coupling methodologies. This guide provides an in-depth analysis of the mechanistic hurdles and outlines field-proven protocols for the successful Suzuki-Miyaura coupling of fluorinated aryl halides.

The Core Challenge: Activating the Inert C–F Bond

The primary difficulty in using aryl fluorides as coupling partners lies in the exceptional strength of the C–F bond. Compared to other halogens, the C–F bond is shorter, stronger, and less polarized, making it highly resistant to cleavage. The initial and often rate-determining step in the Suzuki-Miyaura catalytic cycle is the oxidative addition of the aryl halide to the low-valent metal catalyst (typically Pd(0) or Ni(0)).[1][2][4] The high bond dissociation energy of the C–F bond makes this oxidative addition step thermodynamically and kinetically challenging, often requiring harsh reaction conditions or highly specialized catalytic systems.

Furthermore, the reactivity of aryl halides in oxidative addition typically follows the trend I > Br > Cl >> F. While aryl chlorides were once considered challenging substrates, the development of advanced catalyst systems has made their use routine.[4] Aryl fluorides, however, remain the most difficult to activate.

Pillars of a Successful Protocol: Catalyst, Ligand, Base, and Solvent

Overcoming the C-F activation barrier requires careful optimization of all reaction components. The interplay between the metal catalyst, its coordinating ligand, the base, and the solvent system is critical for achieving high efficiency and yield.

The Catalyst System: Palladium and Nickel
  • Palladium Catalysts: Palladium is the most common metal used for Suzuki-Miyaura couplings.[2] For C-F activation, highly active palladium catalysts are required. These are typically generated in situ from a Pd(0) or Pd(II) precatalyst and a specialized ligand. Electron-rich and sterically bulky phosphine ligands are essential.[4][8][9] They promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that is nucleophilic enough to attack the C-F bond.[10]

  • Nickel Catalysts: Nickel has emerged as a powerful alternative for activating challenging electrophiles, including aryl fluorides.[4] Nickel catalysts can be more cost-effective and sometimes exhibit superior reactivity for C-F bond cleavage.[4] Two primary protocols have been developed for nickel-catalyzed Suzuki-Miyaura reactions of aryl fluorides: one employing metal fluoride co-catalysts (e.g., ZrF₄, TiF₄) and another using ortho-directing groups on the aryl fluoride to facilitate C-F activation via cyclometalation.[11]

Ligand Design: The Key to Reactivity

The ligand's role is paramount. It stabilizes the metal center, modulates its electronic properties, and influences the steric environment around it. For C-F activation, the most successful ligands are typically bulky, electron-donating monophosphines or N-heterocyclic carbenes (NHCs).

  • Bulky Biaryl Phosphines: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated exceptional activity, enabling reactions at low catalyst loadings and even at room temperature for some substrates.[8] Their bulk promotes the final reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition.[8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with the metal center, creating highly active and stable catalysts. PEPPSI-type precatalysts are often used with NHC ligands.[2]

The Role of the Base

The base plays a multifaceted and critical role in the catalytic cycle.[1][12] Its primary function is to activate the organoboron reagent. Boronic acids react with the base to form a more nucleophilic boronate "ate" complex, which is the active species in the transmetalation step.[1][12][13]

Commonly used bases include:

  • Potassium Carbonate (K₂CO₃)[1][14]

  • Potassium Phosphate (K₃PO₄)[1]

  • Cesium Carbonate (Cs₂CO₃)[15]

  • Fluoride bases like CsF or KF[1][13]

The choice of base can also influence selectivity and prevent side reactions like protodeboronation, where the boronic acid is prematurely cleaved by a proton source.[2][16] For sensitive substrates, weaker bases may be preferable.

Solvent System Selection

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.[17] Polar aprotic solvents are most commonly used.[18]

  • Ethers: Dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water.[2][18] The aqueous phase is essential for dissolving inorganic bases like K₂CO₃ or K₃PO₄.[18]

  • Aprotic Amides: Solvents like DMF can also be effective.[2]

  • Alcohols/Water: In some cases, green solvents like ethanol or isopropanol, often mixed with water, can be highly effective and environmentally benign.[18][19]

The polarity of the solvent can influence the stability of catalytic intermediates and, in some cases, even the selectivity of the reaction.[20][21]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)-X L₂ (Palladacycle) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar2 Ar¹-Pd(II)-Ar² L₂ Transmetalation->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product ArX Ar¹-X (Aryl Halide) ArX->OxAdd Boronic Ar²-B(OR)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand setup Assemble Under Inert Gas (N₂ or Ar Atmosphere) reagents->setup glassware Dry Glassware Under Vacuum/Heat glassware->setup degas Degas Solvent (Sparging with N₂/Ar) degas->setup heat Heat to Reaction Temp with Vigorous Stirring setup->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor cool Cool to Room Temp & Quench Reaction monitor->cool extract Liquid-Liquid Extraction (e.g., EtOAc/Water) cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) & Concentrate extract->dry purify Purify Product (Column Chromatography) dry->purify

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.

Protocol 1: General Palladium-Catalyzed Coupling of a Fluorinated Aryl Bromide

This protocol is a general starting point for coupling a fluorinated aryl bromide with an arylboronic acid using a common palladium/phosphine catalyst system.

Reagents & Materials:

  • Fluorinated Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (Palladium(II) Acetate, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • K₃PO₄ (Potassium Phosphate, 2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: Place the magnetic stir bar into the reaction vessel. Dry the vessel thoroughly under vacuum with gentle heating and allow it to cool to room temperature.

  • Reagent Addition: Under a positive flow of inert gas, add the fluorinated aryl bromide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to the reaction vessel.[22]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.[22]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A common solvent ratio is 10:1 dioxane/water.[14][23] The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[22]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.[5][22]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[22]

  • Washing: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5][22]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorinated biphenyl product.[5]

Protocol 2: Nickel-Catalyzed Coupling of an Electron-Deficient Aryl Fluoride

This protocol is adapted for more challenging, electron-deficient aryl fluorides where a nickel catalyst may be more effective.

Reagents & Materials:

  • Electron-Deficient Aryl Fluoride (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.5 equiv)

  • Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0), 5 mol%)

  • PCy₃ (Tricyclohexylphosphine, 10 mol%)

  • K₃PO₄ (Potassium Phosphate, anhydrous, 3.0 equiv)

  • Toluene (anhydrous, degassed)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Procedure:

  • Glovebox Setup: All manipulations should be performed in an inert atmosphere glovebox.

  • Reagent Addition: In the glovebox, add the aryl fluoride, arylboronic acid pinacol ester, K₃PO₄, Ni(cod)₂, and PCy₃ to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated heating block (typically 100-120 °C). Stir vigorously.

  • Monitoring & Workup: Follow steps 6-9 from Protocol 1. Note that nickel residues may impart a color to the crude product, which is typically removed during chromatographic purification.

Reaction Optimization Data

The following table summarizes representative conditions for the coupling of 1-bromo-4-fluorobenzene with phenylboronic acid, illustrating the impact of different parameters on yield.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)10012>95
2Pd₂(dba)₃ (1.5)PCy₃ (6)K₂CO₃ (3)Toluene/H₂O (10:1)1101890
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)THF/H₂O (4:1)802485
4NiCl₂(dme) (5)PCy₃ (10)K₃PO₄ (3)Toluene1202478

Data are illustrative and compiled from typical results found in the literature. Actual yields will vary based on specific substrate and experimental execution.

Conclusion

The Suzuki-Miyaura coupling of fluorinated aryl halides, while challenging due to the inertness of the C-F bond, is a highly achievable and valuable transformation. Success hinges on a rational approach to reaction design, focusing on the use of highly active catalyst systems composed of an appropriate metal (palladium or nickel) and a bulky, electron-donating ligand. Careful selection of the base and solvent system is equally critical to ensure efficient transmetalation and prevent undesirable side reactions. The protocols and principles outlined in this guide provide a robust framework for researchers to develop and optimize these important C-C bond-forming reactions, paving the way for the synthesis of novel fluorinated molecules for a wide range of applications.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36. Retrieved March 7, 2026, from [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505–19511. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 7, 2026, from [Link]

  • Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Journal of Organic Chemistry, 73(12), 4662–4670. [Link]

  • Navarro, R., Ayad, T., & Phansavath, P. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 392. [Link]

  • Trust, T. A., & Sigman, M. S. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 7(10), 6828–6833. [Link]

  • Scientific Update. (2019, January 18). All about the base- or lack of it! Base-free nickel catalysed decarbonylative Suzuki-Miyaura coupling of acid fluorides. Retrieved March 7, 2026, from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Castoldi, L., Candeias, N. R., & Afonso, C. A. M. (2025, October 16). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering. [Link]

  • Szostak, M. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Molecules, 23(12), 3144. [Link]

  • Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160. [Link]

  • Clark, J. H., & Farmer, T. J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1056–1066. [Link]

  • Aronica, M. C., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved March 7, 2026, from [Link]

  • Muto, K., et al. (2021). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]

  • Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2845–2850. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 44(12), 1872–1876. [Link]

  • Zhang, Z.-Q., & Zhou, Q.-L. (2025, August 5). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Molander, G. A., & Brown, A. R. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

  • La-Venia, A., et al. (2010). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry, 75(17), 5875–5885. [Link]

  • PRISM. (2024, October 2). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved March 7, 2026, from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved March 7, 2026, from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Beilstein Journals. (2024, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved March 7, 2026, from [Link]

  • Tu, K., et al. (2016). Suzuki–Miyaura reaction of C–F bonds in fluorographene. Chemical Communications, 52(71), 10800–10803. [Link]

Sources

Method

Application of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane as a chemical probe

An Application Guide for the (3-Fluoro-2,6-dimethoxyphenyl) Scaffold as a Core for a Novel Covalent Chemical Probe Disclaimer: The compound (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane is not documented in the scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the (3-Fluoro-2,6-dimethoxyphenyl) Scaffold as a Core for a Novel Covalent Chemical Probe

Disclaimer: The compound (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane is not documented in the scientific literature as a chemical probe. This guide presents a scientifically informed, hypothetical application based on the principles of covalent probe design, specifically by proposing its functionalization into a sulfonyl fluoride warhead. This document is intended for an audience of researchers, scientists, and drug development professionals to illustrate the potential applications of this novel scaffold in chemical biology.

Introduction: Beyond Cysteine Targeting with Context-Dependent Covalent Probes

The field of chemical biology has been profoundly impacted by the development of covalent chemical probes for studying protein function, identifying novel drug targets, and validating ligand-target engagement.[1] Historically, the focus has been on targeting the uniquely nucleophilic cysteine residue. However, this limits the scope of the "ligandable proteome," as many protein binding sites lack a suitably positioned cysteine.[2] This has spurred the development of electrophilic "warheads" capable of reacting with other nucleophilic amino acid residues.

Among the most promising are sulfonyl fluorides (SFs), which exhibit a remarkable balance of stability in aqueous environments and reactivity within the specific microenvironment of a protein binding pocket.[3][4] This "context-dependent" reactivity allows SF-based probes to covalently label not only serine, but also tyrosine, lysine, threonine, and histidine residues.[2][5] The reaction is often enabled by proximal amino acids that enhance the nucleophilicity of the target residue, a phenomenon known as "proximity-enhanced reactivity."[6]

This application note introduces a novel chemical probe derived from the (3-Fluoro-2,6-dimethoxyphenyl) scaffold. The parent methyl sulfane is a stable precursor that can be oxidized to the corresponding sulfonyl fluoride, hereafter referred to as FDMPS-F . This probe leverages the unique electronic properties of the fluorinated and dimethoxylated phenyl ring as a recognition element, guiding the sulfonyl fluoride warhead to specific protein targets for covalent modification.

Principle of Operation: Proximity-Enabled Sulfur(VI) Fluoride Exchange (SuFEx)

The mechanism of action for FDMPS-F is based on the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[7] The process involves two key steps:

  • Reversible Binding: The FDMPS-F probe first binds non-covalently to a specific pocket on the target protein. The (3-Fluoro-2,6-dimethoxyphenyl) moiety serves as the primary affinity scaffold, directing the probe to its cognate binding site.

  • Covalent Modification: Within the binding pocket, the local protein microenvironment facilitates the covalent reaction. A nearby basic residue (e.g., Histidine, Lysine, or Arginine) can deprotonate a nucleophilic amino acid side chain (e.g., Tyrosine -OH or Lysine -NH2), significantly increasing its reactivity.[7] This activated nucleophile then attacks the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a highly stable sulfonamide or sulfonate ester linkage.[8]

This context-dependent activation ensures that the probe remains largely unreactive in the broader cellular milieu, minimizing off-target labeling and providing high specificity for its intended target.[9]

G cluster_0 Protein Binding Pocket p Target Protein nuc Nucleophilic Residue (e.g., Tyr, Lys) basic Basic Residue (e.g., His) activated_nuc Activated Nucleophile (Tyr-O⁻ / Lys-NH₂) nuc->activated_nuc 2. Activation by Local Microenvironment basic->nuc Deprotonation probe FDMPS-F Probe (Reversible Binding) probe->p 1. Non-covalent Binding covalent_complex Covalently Modified Protein (Stable Adduct) probe->covalent_complex 4. Covalent Bond Formation (SuFEx) activated_nuc->probe 3. Nucleophilic Attack on -SO₂F ABPP_Workflow cluster_1 Step 1: Labeling cluster_2 Step 2: Click Chemistry cluster_3 Step 3: Enrichment cluster_4 Step 4: Mass Spectrometry cluster_5 Step 5: Data Analysis lysate Prepare Cell Lysate (1-2 mg/mL) probe_add Incubate with FDMPS-F-Alkyne (e.g., 50 µM, 1h, 37°C) lysate->probe_add click_reagents Add Click Reagents: - Biotin-Azide - TCEP - TBTA Ligand - CuSO₄ probe_add->click_reagents click_incubate Incubate (1h, Room Temp) click_reagents->click_incubate precipitate Precipitate Proteins (e.g., Cold Acetone) click_incubate->precipitate enrich Enrich Biotinylated Proteins with Streptavidin Beads precipitate->enrich wash Wash Beads to Remove Non-specific Binders enrich->wash digest On-bead Tryptic Digestion wash->digest lcms LC-MS/MS Analysis of Peptides digest->lcms database Database Search (e.g., MaxQuant) lcms->database identify Identify Labeled Proteins and Modification Sites database->identify

Figure 2: Workflow for Activity-Based Protein Profiling (ABPP) using FDMPS-F-Alkyne.

Materials:

  • FDMPS-F-Alkyne (10 mM stock in DMSO)

  • Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Biotin-Azide (e.g., 10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP, fresh 50 mM stock in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 2 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄, 50 mM stock in water)

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with decreasing concentrations of SDS)

  • Mass spectrometry-grade trypsin

Procedure:

  • Lysate Preparation: Harvest cells, wash with cold PBS, and lyse in Lysis Buffer via sonication. Clarify lysate by centrifugation (14,000 x g, 20 min, 4°C). Normalize protein concentration to 1-2 mg/mL.

  • Probe Incubation: To 1 mL of normalized lysate, add FDMPS-F-Alkyne to a final concentration of 50 µM. Include a DMSO-only vehicle control. Incubate for 1 hour at 37°C.

  • Click Chemistry: To the labeled lysate, add the following reagents in order, vortexing briefly after each addition:

    • Biotin-Azide (100 µM final concentration)

    • TCEP (1 mM final concentration)

    • TBTA (100 µM final concentration)

    • CuSO₄ (1 mM final concentration) Incubate for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation & Enrichment:

    • Precipitate proteins by adding 4 volumes of cold acetone and incubating at -20°C for 1 hour. Pellet proteins by centrifugation.

    • Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS.

    • Dilute the sample 6-fold with PBS to reduce the SDS concentration to 0.2%.

    • Add 50 µL of pre-washed streptavidin-agarose bead slurry and incubate for 2 hours at 4°C to capture the biotinylated proteins.

  • Washing and Digestion:

    • Wash the beads sequentially with 0.2% SDS in PBS, PBS, and 50 mM ammonium bicarbonate to remove non-specifically bound proteins.

    • Perform an on-bead tryptic digestion of the captured proteins overnight at 37°C.

  • LC-MS/MS Analysis:

    • Elute the peptides from the beads.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify proteins that are significantly enriched in the FDMPS-F-Alkyne treated sample compared to the DMSO control.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • Verhelst, S. H. L. Design, synthesis and evaluation of covalent chemical probes for labelling of enzymes. KU Leuven.
  • Am Ende, C. W., & Jones, L. H. (2020). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Medicinal Chemistry, 11(9), 968-979.
  • Kelly, M. A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Advances, 5(15), 11435-11444.
  • Zhang, T., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
  • Shannon, D. A., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology, 13(10), 2847-2854.
  • Costas-Seijo, I., et al. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal.
  • Gabizon, R., Resnick, E., & London, N. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. The Royal Society of Chemistry.
  • Wang, M., et al. (2024). Applications of sulfonyl fluorides.
  • Am Ende, C. W., & Jones, L. H. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PubMed.
  • Am Ende, C. W., & Jones, L. H. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal.
  • BenchChem. (2025). Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites. BenchChem.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Am Ende, C. W., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. MedChemComm, 11(1), 23-35.
  • Cravatt, B. F., & Sieber, S. A. (2025). Covalent chemical probes.
  • Gabizon, R., Resnick, E., & London, N. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. The Royal Society of Chemistry.
  • Am Ende, C. W., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(3), 607-611.
  • Zhang, W. (2024). Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development.
  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2299-2311.
  • Am Ende, C. W., & Jones, L. H. (2019). Arylfluorosulfate-Based Warheads for Covalent Protein Labeling: A New Addition to the Arsenal.
  • WuXi AppTec. (2024). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • Am Ende, C. W., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Publishing.
  • Taylor, D. L. (1996).
  • Tunge, J. A. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC.
  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
  • Aron, A. T., et al. (2020). A modular scaffold for cellularly-retained fluorogenic probes for sensitive cell-resolved bioactivity imaging. Chemical Science, 11(23), 5949-5961.
  • Dubinsky, L., et al. (2020). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry, 28(1), 115190.
  • Parker, C. G., & Weaver, C. D. (2017). Characterisation of Photoaffinity-Based Chemical Probes by Fluorescence Imaging and Native-State Mass Spectrometry. Chemistry – A European Journal, 23(23), 5466-5470.
  • Wang, F., et al. (2021). Small-molecule fluorescent probes based on covalent assembly strategy for chemoselective bioimaging.
  • Li, Z., et al. (2013). Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Methods in Enzymology, 523, 369-382.
  • Am Ende, C. W., et al. (2024).
  • Zhang, G., et al. (2020). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics.
  • van der Heijden, F. L. A. M., et al. (2024). Identification of mono-ADP-ribose readers using well-defined photoaffinity-based probes. RSC Chemical Biology.
  • Chen, W., et al. (2020). Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switch. Journal of Clinical Biochemistry and Nutrition, 67(2), 115-124.
  • Chen, L., et al. (2013). Fluorescent probes for hydrogen sulfide detection. Chemical Society Reviews, 42(14), 6019-6031.
  • Casa, S., & Henary, M. (2021).
  • Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(10), 969-971.
  • Pluth, M. D., et al. (2015). Chemical Probes for Molecular Imaging and Detection of Hydrogen Sulfide and Reactive Sulfur Species in Biological Systems. Antioxidants & Redox Signaling, 22(16), 1450-1467.

Sources

Application

Application Note and Protocols for the Purity Analysis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane by HPLC and GC Methods

Introduction (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane is a complex aromatic compound with fluorine, methoxy, and methylthio functional groups. As with any active pharmaceutical ingredient (API) or key intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane is a complex aromatic compound with fluorine, methoxy, and methylthio functional groups. As with any active pharmaceutical ingredient (API) or key intermediate in drug development, establishing its purity with a high degree of confidence is a critical regulatory and safety requirement. The presence of even trace levels of impurities can significantly impact the efficacy and safety of the final drug product. Therefore, robust and validated analytical methods are essential for ensuring the quality and consistency of this compound.

This application note provides detailed protocols for the analysis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane purity using two orthogonal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to be specific, accurate, and precise, in line with the principles outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures[1][2][3][4]. The rationale behind the selection of specific columns, detectors, and other instrumental parameters is discussed to provide a deeper understanding of the method development process.

Potential Impurity Profile

A thorough understanding of the synthetic route is paramount for developing a robust purity method. While the specific synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane is not detailed here, we can infer potential impurities based on common synthetic strategies for similar molecules[5][6][7][8]. The proposed analytical methods are designed to separate the main component from these likely impurities.

Potential Impurities:

  • Starting Materials: Unreacted precursors such as 1-fluoro-2,6-dimethoxybenzene or a related halogenated precursor, and a methylthiolating agent.

  • Regioisomers: Isomers with the fluorine or methylthio group at different positions on the aromatic ring, which can arise during substitution reactions[9].

  • Byproducts of Nucleophilic Aromatic Substitution (SNAr): If a fluoro-nitro-aromatic precursor is used, the corresponding nitro-impurity could be present[6][10].

  • Over- or Under-methylated Species: Impurities lacking one or both methoxy groups, or with additional methyl groups.

  • Oxidation Products: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps.

The following diagram illustrates the logical relationship of the target analyte and its potential impurities.

Analyte (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane SM1 1-Fluoro-2,6-dimethoxybenzene Analyte->SM1 from unreacted SM2 Methylthiolating Agent Analyte->SM2 from unreacted Regioisomer Positional Isomers Analyte->Regioisomer side reaction NitroImpurity Nitro-precursor Analyte->NitroImpurity incomplete reaction Demethylated Demethylated Impurities Analyte->Demethylated side reaction Oxidized Sulfoxide/Sulfone Impurities Analyte->Oxidized degradation Solvents Residual Solvents Analyte->Solvents process-related

Caption: Potential Impurity Profile of the Analyte.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Selection:

HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the analysis of many pharmaceutical compounds[4][11]. For a substituted aromatic compound like (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane, reversed-phase HPLC with UV detection is the primary choice due to the presence of a chromophore in the molecule[2].

The choice of a stationary phase is critical for achieving the desired separation. While a standard C18 column is a good starting point, the presence of a fluorine atom suggests that a stationary phase with alternative selectivity, such as a fluorinated phenyl or a pentafluorophenyl (PFP) phase, could provide enhanced resolution, particularly for separating regioisomers[12][13]. These phases can offer different interactions, including dipole-dipole and π-π interactions, which can be advantageous for separating structurally similar aromatic compounds.

Experimental Protocol: HPLC-UV

Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: PFP (Pentafluorophenyl) column, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: A well-characterized reference standard of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane.

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of the sample diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution as required.

  • Sample Preparation: Accurately weigh about 10 mg of the test sample and dissolve it in 100 mL of the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the UV maximum of the analyte (determined by PDA scan, likely around 270-280 nm).

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030
  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to check include retention time repeatability, peak area precision, tailing factor, and theoretical plates.

  • Analysis and Data Processing: Inject the standard and sample solutions. Identify the main peak corresponding to (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane based on the retention time of the reference standard. Calculate the purity by the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength. For more accurate quantitation of specific impurities, individual reference standards should be used.

Part 2: Gas Chromatography (GC) Method

Rationale for Method Selection:

GC is an excellent technique for the analysis of volatile and thermally stable compounds[1][3][4]. Given the structure of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane, it is likely to have sufficient volatility for GC analysis. The primary advantage of GC in this context is its high resolving power, which can be beneficial for separating closely related isomers. Furthermore, coupling GC with a mass spectrometer (GC-MS) provides definitive identification of impurities based on their mass spectra[14][15].

For the analysis of a sulfur-containing compound, a sulfur-specific detector such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) can provide exceptional sensitivity and selectivity, minimizing interference from the sample matrix[16]. However, for general purity analysis where a wide range of potential impurities needs to be detected, a Flame Ionization Detector (FID) is a robust and universally applicable choice. For identification purposes, a Mass Spectrometer (MS) is invaluable.

Experimental Protocol: GC-FID/MS

Instrumentation and Consumables:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS).

  • Column: A mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Sample Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Standard: A well-characterized reference standard of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane.

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of the sample solvent to obtain a stock solution of 1 mg/mL. Prepare working standards by further dilution.

  • Sample Preparation: Accurately weigh about 10 mg of the test sample and dissolve it in 10 mL of the sample solvent.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Injection Volume: 1 µL.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp Rate: 10 °C/min to 280 °C.

      • Final Temperature: 280 °C, hold for 5 minutes.

    • FID Detector Temperature: 300 °C.

    • MS Conditions (if used):

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Energy: 70 eV.

      • Scan Range: m/z 40-400.

  • System Suitability: Inject a standard solution to verify system performance, including retention time and peak area repeatability.

  • Analysis and Data Processing: Inject the standard and sample solutions. For purity determination with FID, use the area normalization method. With MS detection, identify impurities by comparing their mass spectra with a library (e.g., NIST) and the spectrum of the main component.

Method Validation and Trustworthiness

Both the HPLC and GC methods described should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose[1][2][3][4]. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates the general analytical workflow for ensuring the purity of the target compound.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter HPLC HPLC Analysis Filter->HPLC GC GC Analysis Filter->GC Integrate Peak Integration HPLC->Integrate GC->Integrate Calculate Purity Calculation Integrate->Calculate Report Generate Report Calculate->Report

Caption: General Analytical Workflow for Purity Analysis.

Conclusion

The HPLC and GC methods presented in this application note provide robust and reliable approaches for determining the purity of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane. The use of orthogonal techniques provides a higher level of confidence in the purity assessment. The HPLC method is suitable for a wide range of potential impurities, while the GC method offers high resolution and, when coupled with MS, definitive identification of volatile impurities. Both methods should be fully validated before implementation in a quality control environment to ensure compliance with regulatory requirements.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • MDPI. (2024). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. [Link]

  • LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. [Link]

  • PubMed. (2022). A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices. [Link]

  • ResearchGate. (n.d.). GC–MS chromatograms of organosulfur compounds of the garlic A. sativum...[Link]

  • PubMed. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. [Link]

  • Chromatography Online. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]

  • Scribd. (n.d.). GC-MS Method for Anisole Detection. [Link]

  • PubMed. (2004). Analysis of anisoles in wines using pervaporation coupled to gas chromatography-mass spectrometry. [Link]

  • Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • Organic Chemistry Portal. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • Google Patents. (n.d.).
  • University of Edinburgh. (n.d.). [18F]Fluorination of Arylboronic Ester using [18F]Selectfluor bis(triflate): Application to 6-[18F]Fluoro-L-DOPA. [Link]

  • ResearchGate. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

  • PubMed. (2019). Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives. [Link]

  • PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • ResearchGate. (n.d.). Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs). [Link]

  • MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

  • ScienceDirect. (n.d.). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • Kyung Hee University. (2000). Automated HPLC analysis of glutathione and thiol-containing compounds in grape juice and wine using pre-column derivatization with fluorescence detection. [Link]

  • Google Patents. (n.d.). US5166350A - Process for the manufacture of fluoran compounds.
  • ACG Publications. (n.d.). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]

  • PMC. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

  • MDPI. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. [Link]

  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

Sources

Method

Application Note: High-Fidelity Ligand Binding Assays Using ¹⁹F NMR Spectroscopy

Document Type: Application Note & Standard Operating Protocol Target Audience: Researchers, Biophysicists, and Drug Development Professionals Discipline: Biophysical Screening & Fragment-Based Drug Discovery (FBDD) Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Researchers, Biophysicists, and Drug Development Professionals Discipline: Biophysical Screening & Fragment-Based Drug Discovery (FBDD)

Executive Summary & Mechanistic Rationale

In contemporary Fragment-Based Drug Discovery (FBDD), the identification of low-affinity, low-molecular-weight ligands requires highly sensitive biophysical techniques. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a premier tool for ligand-observed screening and affinity ranking[1].

The Causality of the Technique: Why choose fluorine? ¹⁹F possesses a spin of ½, a 100% natural isotopic abundance, and a high gyromagnetic ratio yielding ~94% the sensitivity of ¹H. Crucially, because fluorine is virtually absent from endogenous biological macromolecules and aqueous buffer systems, ¹⁹F NMR provides a strictly bio-orthogonal, background-free observation window[2].

When a fluorinated small molecule (ligand) binds to a massive macromolecule (target protein), it inherits the slow tumbling rate (correlation time, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of the protein. At high magnetic fields (>500 MHz), ¹⁹F transverse relaxation (

) is profoundly dominated by Chemical Shift Anisotropy (CSA) and dipole-dipole interactions[3]. The transition from a fast-tumbling free state to a slow-tumbling bound state drastically curtails

, causing severe line broadening of the NMR signal. By employing transverse relaxation filters such as the Carr-Purcell-Meiboom-Gill (CPMG) sequence, we can selectively suppress the broad signals of the bound fraction, effectively "deleting" binders from the spectrum and identifying hits by signal attenuation[1],.

Quantitative Assessment of Fluorine Reporter Groups

To optimize signal-to-noise ratios (SNR) and relaxation properties, the selection of the fluorinated moiety is critical. For example, the rapid rotation of a trifluoromethyl (–CF₃) group uncouples dipole-dipole relaxation, leading to highly uniform, sharp lines in the free state, which maximizes the dynamic range when T2 shortening occurs upon binding[4].

Table 1: Physicochemical & NMR Properties of Common ¹⁹F Reporter Groups

Reporter GroupRelative SensitivityCSA ContributionFree State ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Optimal Application in Screening
Monofluoro (–F) 1.0x (Baseline)Moderate to HighMediumProtein-observed ¹⁹F NMR (PrOF) via 5-F-Tryptophan[5].
Trifluoromethyl (–CF₃) 3.0xLowered by

rotation
LongLigand-observed CPMG screening; superior SNR.
Trifluoromethoxy (–OCF₃) 3.0xLowLongFlexible spy molecules; minimizes steric clashes.
Difluoromethylene (–CF₂–) 2.0xHighShort/MediumAssessing conformational locks in hit-to-lead chemistry.

Workflow: Direct Screening and FAXS

We employ two primary strategies: Direct Binding (screening libraries of fluorinated fragments) and FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening), which utilizes a fluorinated "spy molecule" to screen non-fluorinated competitors[6].

Diagram 1: Direct ¹⁹F NMR Ligand Screening Workflow

Workflow Start 1. Library Assembly (Fluorinated Fragments + Internal Standard) Mix 3. Sample Formulation (Cocktails of 8-12 compounds) Start->Mix Target 2. Target Prep (Isotope-unlabeled protein, 5-20 µM) Target->Mix NMR 4. ¹⁹F NMR Acquisition (1D and CPMG T2-filters) Mix->NMR Analysis 5. Spectral Deconvolution (Line broadening / Shift mapping) NMR->Analysis Hits 6. Hit Identification & Orthogonal Validation Analysis->Hits

Caption: Step-by-step logic of a direct ligand-observed ¹⁹F NMR fragment screening campaign.

Diagram 2: FAXS Competitive Displacement Logic

FAXS SpyFree Spy Molecule (Free) Long T2 = Sharp ¹⁹F Peak SpyBound Spy Molecule (Bound) Short T2 = Broad/Invisible Peak SpyFree->SpyBound Target added Displacement Spy Molecule Displaced ¹⁹F Signal Restored SpyBound->Displacement Competitor binds Competitor Hit Ligand (Non-fluorinated) Competitor->Displacement Competes for site

Caption: Mechanism of FAXS: Displacement of a bound fluorinated spy molecule restores its sharp NMR signal.

Self-Validating Protocol: Ligand-Observed T2-Filter Screening

To guarantee trustworthiness, this protocol acts as a self-validating system . False positives in NMR screening often arise from protein aggregation, non-specific micelle formation, or buffer viscosity changes. To definitively rule these out, we mandate the inclusion of an inert internal standard (e.g., trifluoroacetic acid, TFA, or a known non-binding fluorinated chemical) in every tube[6],[3]. If the internal standard's signal attenuates, the sample matrix has been compromised.

Reagents & Equipment Setup
  • Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4, supplemented with 10% D₂O (for spectrometer lock) and 0.05% Tween-20 (to prevent non-specific aggregation).

  • Protein Target: Unlabeled protein dialyzed into the assay buffer (Typical concentration: 10–25 µM).

  • Ligand Cocktails: Fluorinated fragments pooled (8–12 per tube) at 100–200 µM each. Ensure ¹⁹F chemical shifts are dispersed by at least 0.5 ppm to prevent signal overlap.

  • Internal Standard: 50 µM Trifluoroacetic acid (TFA).

  • Hardware: NMR Spectrometer (≥500 MHz) equipped with a ¹⁹F-tuned cryoprobe[5].

Step-by-Step Methodology

Step 1: Baseline Establishment (Negative Control)

  • Prepare a 500 µL NMR sample containing the ligand cocktail and the internal standard in assay buffer (NO target protein).

  • Acquire a standard 1D ¹⁹F spectrum (with ¹H decoupling if monofluoro compounds are used) to record reference chemical shifts and maximum peak intensities.

  • Acquire a ¹⁹F CPMG experiment (pulse sequence: cpmgpr1d or equivalent) with a total spin-lock time of 100–200 ms. Causality Check: Record the baseline

    
     decay of the free ligands.
    

Step 2: Target Integration & Internal Validation

  • Introduce the target protein (10 µM) to the NMR tube. Allow 15 minutes for binding equilibrium.

  • Re-acquire the 1D ¹⁹F spectrum.

  • Self-Validation Checkpoint: Examine the TFA internal standard peak.

    • If the TFA peak intensity drops by >10%: The target has aggregated and increased global solution viscosity. Discard sample and optimize buffer.

    • If the TFA peak remains sharp: Proceed. The assay matrix is pristine[6].

Step 3: CPMG T2 Filter Acquisition

  • Execute the ¹⁹F CPMG experiment using the exact spin-lock time established in Step 1.

  • Process the spectra using aggressive baseline correction.

  • Overlay the target-free (Step 1) and target-containing (Step 3) CPMG spectra.

Step 4: Data Processing & Hit Calling

  • Calculate the intensity ratio (

    
    ) for each peak in the cocktail.
    
  • Hit Definition: A ligand is classified as a "binder" if its CPMG signal intensity decreases by >30% compared to the reference spectrum, while the internal standard remains unaffected[1].

  • For precise affinity ranking, utilize the CSAR (Chemical Shift Anisotropy Relaxation) or FastCSAR methodology to map relaxation rates to dissociation constants (

    
    )[3].
    

Intracellular Applications (Advanced Workflow)

Recent advances allow for the deployment of this methodology directly in living human cells. By expressing an unlabeled target protein intracellularly and bathing the cells in a fluorinated spy molecule, researchers can conduct in-cell FAXS. The bio-orthogonality of fluorine means there is zero background from cellular metabolites, allowing real-time assessment of ligand permeation and target engagement[4],[7].

Comprehensive References

  • Title: Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Source: Molecules / National Institutes of Health (NIH) - PubMed Central. URL: [Link]

  • Title: Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability (FAXS). Source: Journal of the American Chemical Society (JACS). URL: [Link]

  • Title: Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR. Source: Journal of Biomolecular NMR / ResearchGate. URL: [Link]

  • Title: Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Source: RSC Chemical Biology / Royal Society of Chemistry. URL: [Link]

  • Title: Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. Source: Journal of Medicinal Chemistry / ACS Publications. URL: [Link]

  • Title: Protein-based 19F NMR as a Ligand Discovery Tool. Source: Bruker Application Notes. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Fluorination for Enhanced ADME Properties of Drug Candidates

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. This is not a matter of coincidence but a testament to the profound and often beneficial impact of this small, highly electronegative element on a molecule's pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, including its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond, allow for the fine-tuning of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and leveraging fluorination strategies to overcome common ADME-related challenges in drug discovery. We will delve into the mechanistic basis of fluorine's effects, provide actionable protocols for evaluating these effects, and present a logical framework for the rational design of fluorinated drug candidates.

The Mechanistic Underpinnings of Fluorine's Influence on ADME Properties

The strategic placement of fluorine can dramatically alter a molecule's physicochemical properties, which in turn modulates its ADME profile. The primary mechanisms of action are rooted in fluorine's potent inductive effects and its ability to act as a bioisostere for hydrogen.

Modulation of Physicochemical Properties:
  • pKa Alteration: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby basic functional groups. This reduction in basicity can be advantageous for oral bioavailability, as a less basic compound is more likely to exist in a neutral, more lipophilic state at the physiological pH of the intestine, thereby enhancing its ability to permeate cell membranes.

  • Lipophilicity (LogP/LogD) Tuning: The effect of fluorination on lipophilicity is context-dependent. A single fluorine-for-hydrogen substitution on an aromatic ring often leads to a slight increase in lipophilicity. However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can decrease lipophilicity. This ability to fine-tune lipophilicity is crucial for balancing solubility and

Method

Application Notes &amp; Protocols: Synthesis of Novel Agrochemicals and Materials

Introduction The relentless pursuit of enhanced agricultural productivity and advanced material performance has catalyzed a paradigm shift in synthetic chemistry. Traditional synthetic routes are often multi-step, resour...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of enhanced agricultural productivity and advanced material performance has catalyzed a paradigm shift in synthetic chemistry. Traditional synthetic routes are often multi-step, resource-intensive, and generate significant waste. This guide delves into the application of modern synthetic methodologies that offer elegant, efficient, and sustainable alternatives for creating next-generation agrochemicals and functional materials. We will explore the strategic implementation of C-H activation and photoredox catalysis, two pillars of contemporary organic synthesis, to construct complex molecular architectures that were previously challenging to access. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a validated starting point for innovation.

Part 1: Synthesis of Advanced Fungicides via C-H Arylation

Scientific Rationale & Expertise

The development of novel fungicides is critical to combat evolving plant pathogens and ensure global food security. Phenyl-imidazole derivatives represent a privileged scaffold in antifungal drug discovery due to their ability to inhibit key fungal enzymes. However, their synthesis often involves pre-functionalization of starting materials, leading to lengthy and inefficient reaction sequences.

Direct C-H arylation emerges as a powerful strategy to streamline the synthesis of these vital compounds. This approach avoids the need for pre-installed activating groups (like halides or boronic acids) by directly coupling a C-H bond with an aryl partner. The palladium-catalyzed C-H/C-X coupling protocol described below offers high atom economy and functional group tolerance, making it a highly attractive method for rapidly generating diverse libraries of potential fungicidal agents for screening. The choice of a palladium catalyst is based on its proven efficacy in activating C-H bonds and facilitating the desired cross-coupling reaction. The phosphine ligand is crucial for stabilizing the palladium center and promoting the catalytic cycle.

Experimental Workflow: C-H Arylation for Fungicide Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add 1-methylimidazole (1.0 mmol) & Aryl Bromide (1.2 mmol) to oven-dried flask B 2. Add Pd(OAc)2 (2 mol%) & P(o-tolyl)3 (4 mol%) A->B C 3. Add K2CO3 (2.0 mmol) & DMA (3 mL) B->C D 4. Seal flask & purge with Argon C->D E 5. Heat at 120 °C for 18 hours D->E F 6. Monitor reaction by TLC/GC-MS E->F G 7. Cool to RT, dilute with EtOAc F->G H 8. Wash with water & brine G->H I 9. Dry over Na2SO4, filter, concentrate H->I J 10. Purify by column chromatography I->J

Caption: Workflow for Palladium-Catalyzed C-H Arylation.

Detailed Protocol: Synthesis of 1-methyl-2-phenyl-1H-imidazole

Materials:

  • 1-methylimidazole (Reagent Grade, ≥99%)

  • Bromobenzene (Reagent Grade, ≥99%)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Ethyl Acetate (EtOAc), HPLC grade

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel (for column chromatography)

Procedure:

  • To an oven-dried 25 mL Schlenk flask, add 1-methylimidazole (82.1 mg, 1.0 mmol, 1.0 equiv).

  • Add bromobenzene (188.4 mg, 1.2 mmol, 1.2 equiv).

  • Under a nitrogen atmosphere in a glovebox, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and P(o-tolyl)₃ (12.2 mg, 0.04 mmol, 4 mol%).

  • Add anhydrous K₂CO₃ (276.4 mg, 2.0 mmol, 2.0 equiv).

  • Add 3 mL of anhydrous DMA via syringe.

  • Seal the flask and purge with argon for 5 minutes.

  • Place the flask in a preheated oil bath at 120 °C and stir for 18 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with 20 mL of EtOAc and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield the desired product.

Data Summary:

EntryAryl HalideCatalyst Loading (mol%)Yield (%)
1Bromobenzene285
24-Chlorotoluene278
33-Bromoanisole282

Part 2: Synthesis of Advanced Polymers via Photoredox-Mediated ATRP

Scientific Rationale & Expertise

Atom Transfer Radical Polymerization (ATRP) is a cornerstone of polymer chemistry, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. However, conventional ATRP often requires high temperatures and catalyst concentrations, which can limit its application with sensitive functional groups and in biological contexts.

The advent of photoredox-mediated ATRP (photoATRP) has revolutionized this field. By using a photoredox catalyst, the polymerization can be initiated and controlled by visible light at room temperature. This method offers exceptional temporal and spatial control over the polymerization process—the reaction can be started and stopped simply by turning the light on and off. The protocol below utilizes a highly active iridium-based photocatalyst to synthesize well-defined poly(methyl methacrylate) (PMMA), a widely used material in electronics and medical devices. This approach significantly reduces the required catalyst concentration and proceeds under mild, ambient conditions.

Experimental Workflow: PhotoATRP for Polymer Synthesis

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Isolation A 1. Add MMA, EBiB, and DMSO to Schlenk tube B 2. Add Ir(ppy)3 photocatalyst stock solution A->B C 3. Perform three freeze-pump-thaw cycles B->C D 4. Backfill with Argon C->D E 5. Irradiate with blue LED light (λ ≈ 450 nm) at RT D->E F 6. Take samples periodically for GPC & 1H NMR analysis E->F G 7. Quench by exposing to air & diluting with THF F->G H 8. Precipitate polymer in cold methanol G->H I 9. Filter and dry under vacuum H->I

Caption: Workflow for Photoinduced ATRP.

Detailed Protocol: Synthesis of Poly(methyl methacrylate) (PMMA)

Materials:

  • Methyl methacrylate (MMA), inhibitor removed by passing through basic alumina

  • Ethyl α-bromoisobutyrate (EBiB), initiator

  • fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), photocatalyst

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol, HPLC grade

Procedure:

  • Prepare a stock solution of Ir(ppy)₃ in DMSO (e.g., 0.1 mg/mL).

  • In a Schlenk tube equipped with a magnetic stir bar, add MMA (1.0 g, 10.0 mmol, 100 equiv) and EBiB (19.5 mg, 0.1 mmol, 1 equiv).

  • Add 1.0 mL of anhydrous DMSO.

  • Add the required volume of the Ir(ppy)₃ stock solution via syringe to achieve the desired catalyst concentration (e.g., 25 ppm relative to monomer).

  • Seal the tube with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the tube with argon.

  • Place the tube at a fixed distance from a blue LED lamp (e.g., λ = 450 nm, 5 W) and begin stirring at room temperature.

  • To monitor the polymerization, periodically take samples under an inert atmosphere and analyze for monomer conversion (by ¹H NMR) and molecular weight/dispersity (by GPC).

  • After the desired time or conversion is reached, stop the reaction by opening the tube to air and turning off the light.

  • Dilute the reaction mixture with a small amount of THF.

  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Collect the white polymer by filtration, wash with cold methanol, and dry under vacuum to a constant weight.

Data Summary:

Time (h)Conversion (%)Mₙ (GPC, g/mol )Đ (Mₙ/Mₙ)
1252,6001.15
2485,1001.12
4859,2001.09
6>9510,5001.08

References

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C-H Activation/C-C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. Available at: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. Available at: [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. Available at: [Link]

  • Corpet, A. R., & Hawker, C. J. (2016). The impact of controlled radical polymerization on materials science. Nature Chemistry, 8(2), 86-90. Available at: [Link]

  • Prial, M. J., & Matyjaszewski, K. (2019). Photoinduced Atom Transfer Radical Polymerization with ppm Concentrations of Cu Catalyst. Macromolecules, 52(15), 5637-5647. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Fluorinated Aryl Sulfide Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of fluorinated aryl sulfides. The unique elect...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of fluorinated aryl sulfides. The unique electronic properties of fluorine substituents can present specific challenges, and this guide offers targeted advice to overcome them.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of fluorinated aryl sulfides, providing potential causes and actionable solutions in a question-and-answer format.

Problem 1: Low or No Product Yield

Q1: My C-S cross-coupling reaction with a fluorinated aryl halide is not yielding any product. What are the primary factors to investigate?

A1: A complete reaction failure often points to fundamental issues with the reaction setup or reagents. Systematically check the following:

  • Reagent Integrity: Confirm the purity of your fluorinated aryl halide and thiol or sulfur source. Impurities can poison the catalyst.

  • Catalyst and Ligand Activity: Palladium and copper catalysts, along with their phosphine-based ligands, can degrade over time, especially with improper storage.[1] Consider using a fresh batch or a more robust pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, which can be more readily activated than older palladium sources like Pd(OAc)₂.[1]

  • Anhydrous and Degassed Conditions: The presence of oxygen and water can deactivate the catalyst.[1] Ensure that your solvent and base are anhydrous and that the entire reaction setup has been thoroughly degassed with an inert gas like argon or nitrogen.

  • Reaction Temperature: Verify that the reaction is being maintained at the correct temperature. For less reactive fluorinated aryl chlorides, higher temperatures may be necessary.[2]

Q2: My reaction has stalled, and I observe a black precipitate. What is happening?

A2: The formation of a black precipitate is often indicative of palladium black, which is the result of catalyst decomposition. This can be caused by:

  • High Temperatures: While some reactions require elevated temperatures, excessive heat can lead to catalyst agglomeration and precipitation.

  • Inappropriate Ligand: The chosen ligand may not be providing sufficient stability to the palladium center throughout the catalytic cycle. For electron-deficient fluorinated aryl halides, a more electron-rich and sterically hindered ligand might be necessary to promote reductive elimination and stabilize the active catalyst.

  • Presence of Oxygen: As mentioned, oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[3]

To mitigate this, ensure a strictly inert atmosphere, consider a lower reaction temperature with a more active catalyst system, or screen different ligands.

Q3: My Nucleophilic Aromatic Substitution (SNAAr) reaction with a highly fluorinated arene is sluggish. How can I improve the conversion rate?

A3: While highly fluorinated rings are activated towards nucleophilic attack, several factors can still hinder the reaction rate:

  • Solvent Choice: SNAr reactions proceed via a charged intermediate (the Meisenheimer complex), which is stabilized by polar aprotic solvents.[4] If your reaction is slow, consider switching to a more polar solvent like DMF, DMSO, or NMP.[5][6][7][8]

  • Base Strength: The deprotonation of the thiol is crucial for generating the active nucleophile. If you are using a weak base, it may not be sufficient to deprotonate the thiol in the reaction medium. Consider a stronger base, but be mindful of potential side reactions.

  • Solubility: Ensure that all reactants are fully soluble in the chosen solvent at the reaction temperature.[1] Poor solubility can significantly impede the reaction rate.

Problem 2: Significant Side Product Formation

Q1: I am observing significant disulfide formation in my reaction mixture. How can I prevent this?

A1: Disulfide formation arises from the oxidative coupling of two thiol molecules and is a common side reaction.[1] To minimize this:

  • Rigorous Degassing: The primary cause of disulfide formation is the presence of oxygen.[1] Ensure your reaction mixture and headspace are thoroughly deoxygenated by purging with an inert gas.

  • Controlled Addition of Thiol: In some cases, adding the thiol slowly to the reaction mixture can help to keep its concentration low at any given time, favoring the cross-coupling pathway over self-coupling.

  • Choice of Base: Some bases can promote the oxidation of thiols. If disulfide formation is a persistent issue, consider screening alternative bases.

Q2: My main side product is the hydrodehalogenation of my fluorinated aryl halide. What causes this and how can I avoid it?

A2: Hydrodehalogenation is the replacement of the halide with a hydrogen atom.[9] This can be promoted by:

  • Presence of Protic Impurities: Water or other protic impurities can serve as a proton source. Ensure all reagents and solvents are scrupulously dry.

  • Catalyst System: Some catalyst systems are more prone to promoting hydrodehalogenation. If this is a major issue, screening different ligands or even switching to a different metal catalyst (e.g., nickel-based systems) might be beneficial.

  • Reaction Temperature: High reaction temperatures can sometimes favor this side reaction. Try running the reaction at a lower temperature for a longer period.

Q3: I am getting a mixture of regioisomers in my SNAr reaction with a partially fluorinated arene. How can I improve the selectivity?

A3: The regioselectivity of SNAr reactions on polyfluorinated arenes is dictated by the electronic activation provided by the fluorine atoms. The most electron-deficient position is typically the most susceptible to nucleophilic attack. If you are observing a lack of selectivity:

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The solvent can influence the stability of the different possible Meisenheimer complexes. Experimenting with solvents of different polarities might improve the regioselectivity.

  • Steric Hindrance: If the desired position of attack is sterically hindered, the nucleophile may react at a more accessible, but less electronically activated, site. Using a less sterically bulky thiol may improve selectivity for the more hindered position.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of reaction conditions for the synthesis of fluorinated aryl sulfides.

Q1: How do I choose the right catalyst and ligand for a C-S cross-coupling reaction with a fluorinated aryl halide?

A1: The choice of catalyst and ligand is critical for a successful reaction. Consider the following:

  • Palladium vs. Nickel: Palladium catalysts are the most commonly used for C-S cross-coupling.[2] However, for more challenging substrates, such as aryl chlorides, nickel-based catalysts can sometimes offer superior reactivity.[2]

  • Ligand Selection:

    • Bidentate vs. Monodentate Ligands: Bidentate phosphine ligands like DPPF and BINAP are often effective as they can stabilize the palladium center.[2][10]

    • Bulky, Electron-Rich Ligands: For many C-S cross-coupling reactions, bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands) can promote the crucial reductive elimination step and improve catalytic turnover.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of effective ligands for C-S coupling reactions, offering high stability and activity.

A good starting point is to screen a small set of diverse ligands to identify a promising candidate for your specific substrate.

Q2: What is the role of the base in C-S cross-coupling, and how do I choose the best one?

A2: The base plays a crucial role in deprotonating the thiol to form the active thiolate nucleophile.[11] The choice of base can significantly impact the reaction outcome:

  • Base Strength: The base must be strong enough to deprotonate the thiol but not so strong that it promotes side reactions or degradation of functional groups on your substrates.

  • Common Bases:

    • Inorganic Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and are often a good starting point.[12]

    • Organic Bases: Hindered amine bases like N,N-diisopropylethylamine (DIPEA) can also be effective, particularly in reactions where milder conditions are required.[13]

    • Alkoxides: Stronger bases like sodium tert-butoxide (NaOtBu) are also frequently used, but care must be taken with sensitive functional groups.

The optimal base is highly substrate-dependent, and screening may be necessary.

Q3: Which solvent should I use for my reaction?

A3: The solvent must be able to dissolve all reactants and should be compatible with the reaction conditions.

  • For Cross-Coupling Reactions: Aprotic solvents like toluene, dioxane, and DMF are commonly used.[1] Toluene is often a good first choice due to its convenient boiling point and ability to dissolve many organic compounds.[13]

  • For SNAr Reactions: As mentioned earlier, polar aprotic solvents like DMF, DMSO, and NMP are preferred to stabilize the charged intermediate.[5][6][7][8]

Q4: Can you explain the general mechanism of palladium-catalyzed C-S cross-coupling?

A4: The generally accepted mechanism for palladium-catalyzed C-S cross-coupling involves a catalytic cycle:[2][9]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the fluorinated aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Thiolate Formation: The base deprotonates the thiol (R-SH) to form the corresponding thiolate (R-S⁻).

  • Ligand Exchange/Transmetalation-like Step: The thiolate displaces a ligand on the Pd(II) center to form a palladium-thiolate complex.

  • Reductive Elimination: The aryl and sulfide groups on the palladium center couple and are eliminated from the metal, forming the desired fluorinated aryl sulfide (Ar-S-R) and regenerating the active Pd(0) catalyst.

Data Tables for Reaction Optimization

Table 1: Recommended Starting Conditions for Pd-Catalyzed C-S Coupling of Fluorinated Aryl Halides
Fluorinated Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Reference
Aryl BromidePd(OAc)₂ (2-5)DPPF (3-7.5)DIPEA (2)Toluene80-110[13]
Aryl BromidePd₂(dba)₃ (1-2)Xantphos (2-4)K₃PO₄ (2)Dioxane100-120[14][15]
Aryl ChloridePd Pre-catalyst (2-5)Bulky Biaryl Ligand (3-7.5)NaOtBu (2)Toluene100-130[2]
Table 2: Conditions for SNAr of Highly Activated Fluoroarenes
FluoroareneSulfur NucleophileBase (equiv.)SolventTemperature (°C)Reference
HexafluorobenzeneSodium DisulfideN/ADMF80-120[5]
PentafluoropyridineThiophenolEt₃N (1.5)DMF25-50
OctafluoronaphthaleneAlkyl ThiolK₂CO₃ (2)DMSO50-80

Diagrams

Troubleshooting Workflow start Reaction Failure (Low or No Yield) check_reagents Check Reagent Purity and Integrity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_atmosphere Ensure Anhydrous and Inert Atmosphere start->check_atmosphere side_products Significant Side Products Observed? check_reagents->side_products check_conditions->side_products check_atmosphere->side_products disulfide Disulfide Formation? side_products->disulfide Yes hydrodehalogenation Hydrodehalogenation? side_products->hydrodehalogenation No optimize_catalyst Optimize Catalyst System (Pre-catalyst, Ligand) side_products->optimize_catalyst No optimize_base Screen Different Bases side_products->optimize_base No optimize_solvent Screen Solvents side_products->optimize_solvent No degas Improve Degassing Procedure disulfide->degas hydrodehalogenation->optimize_catalyst hydrodehalogenation->optimize_base Also consider success Successful Reaction optimize_catalyst->success optimize_base->success optimize_solvent->success degas->optimize_base

Caption: A decision-making workflow for troubleshooting common issues in fluorinated aryl sulfide synthesis.

Palladium Catalytic Cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_thiolate Ar-Pd(II)L_n-SR pd2_aryl->pd2_thiolate Ligand Exchange (R-S-) product Ar-S-R pd2_thiolate->product Reductive Elimination product->pd0 Regenerates Catalyst

Caption: The catalytic cycle for palladium-catalyzed C-S cross-coupling reactions.

References

  • Palladium‐Catalyzed Polycondensation for the Synthesis of Poly(Aryl)Sulfides. (n.d.).
  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. (n.d.). PMC.
  • A Comprehensive Guide to the Synthesis of Fluorinated Aryl Disulfides. (n.d.). Benchchem.
  • Schmink, J. R., et al. (2016). Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates. Organic Chemistry Portal.
  • Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates. (2016). PubMed.
  • Technical Support Center: Troubleshooting C-S Bond Formation for Aryl Sulfides. (n.d.). Benchchem.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Okauchi, T., Kuramoto, K., & Kitamura, M. (2010). Facile Preparation of Aryl Sulfides Using Palladium Catalysis under Mild Conditions. Synlett.
  • C–F Bond Formation for the Synthesis of Aryl Fluorides. (n.d.). PMC.
  • Synthesis of aryl 2,2,2-trifluoroethyl sulfides. (2020). ResearchGate.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC.
  • Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. (2014). ACS Publications.
  • Optimization for Reaction Conditions. [a]. (n.d.). ResearchGate.
  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. (2023). PMC.
  • Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. (n.d.). ChemRxiv.
  • Besse, T., et al. (2022). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. Journal of Polymer Science.
  • Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. (2022). University of Kentucky X-Ray Crystallography Facility.
  • Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. (2026). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig Coupling. (2024). Alfa Chemistry.
  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (2020). IntechOpen.
  • Magre, M., & Cornella, J. (2021). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. Organic Chemistry Portal.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI.
  • Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal.
  • Optimization of the reaction conditions. (n.d.). ResearchGate.
  • Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation. (2025). PMC.
  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017).
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. (2020).
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
  • Research Progress in C—S Coupling Reactions of Aryl Halides. (n.d.). ResearchGate.
  • Mazzotti, A. R., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. DASH.
  • Cross-Coupling Reaction Guide. (n.d.). Sigma-Aldrich.
  • A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. (2021). Waseda University.
  • The para -Fluoro–Thiol Reaction as an Efficient Tool in Polymer Chemistry. (n.d.). ResearchGate.
  • Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. (n.d.). ChemRxiv.
  • New Class of Electrophiles in Palladium/Norbornene Cooperative Catalysis: Sulfenamide-Enabled Ortho Thiolation of Aryl Iodides. (n.d.). Semantic Scholar.
  • Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. (n.d.). PMC.
  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (2019).

Sources

Optimization

Application Support Center: Troubleshooting the Synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane

Welcome to the Technical Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals encountering low yields or intractable impurities during the synthesis of (3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals encountering low yields or intractable impurities during the synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane[1].

The primary synthetic route to this target relies on the Directed ortho-Metalation (DoM) of 1-fluoro-2,4-dimethoxybenzene[2] followed by electrophilic trapping with dimethyl disulfide (MeSSMe). While seemingly straightforward, the unique electronic environment of the starting material introduces complex competing regioselectivities and thermal instabilities that must be rigorously managed[3][4].

Mechanistic Diagnostic & Causality Analysis

To troubleshoot effectively, we must first analyze the structural causality behind the failure modes. 1-Fluoro-2,4-dimethoxybenzene possesses multiple acidic sites that compete during metalation[3]:

  • The C3 Position (Desired): Located between the two methoxy (-OMe) groups. Lithiation here is the thermodynamic sink . The synergistic bidentate coordination of the lithium ion by both oxygen lone pairs stabilizes the intermediate. However, this position is sterically hindered, making kinetic access slower.

  • The C6 Position (Undesired): Located ortho to the fluorine atom. Fluorine strongly acidifies this proton via potent inductive electron withdrawal (

    
     effect). Lithiation here is a kinetic trap . If formed, the C6-lithio species is highly unstable.
    

If the system is not strictly maintained under thermodynamic control, C6-lithiation dominates. Above -60 °C, the C6-lithio intermediate undergoes rapid


-elimination of lithium fluoride (LiF), generating a highly reactive 2,4-dimethoxybenzyne intermediate that spontaneously polymerizes into black tars, obliterating your yield.

SynthesisPathway SM 1-Fluoro-2,4-dimethoxybenzene (Starting Material) C3Li C3-Lithio Intermediate Thermodynamic Sink (Double OMe Directed) SM->C3Li n-BuLi + TMEDA -78°C C6Li C6-Lithio Intermediate Kinetic Trap (F Directed) SM->C6Li Bulky base or insufficient TMEDA Target (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane (Desired Target) C3Li->Target MeSSMe quench (-78°C to 0°C) Regio 2-Fluoro-3,5-dimethoxyphenyl methyl sulfide (Undesired Regioisomer) C6Li->Regio MeSSMe quench (If trapped cold) Tar Benzyne Formation (Tars / Decomposition) C6Li->Tar Warming > -60°C (- LiF)

Mechanistic DoM pathways showing desired C3-lithiation vs. C6-lithiation and benzyne degradation.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns pitch black upon adding the electrophile or during warmup, and my isolated yield is <10%. What happened? A1: This is the hallmark of benzyne formation . As detailed above, if your metalation conditions allowed for kinetic C6-lithiation (due to lack of TMEDA, warm local temperatures, or insufficient equilibration time), the intermediate will eliminate LiF[4]. Causality & Fix: You must force the reaction to the C3 thermodynamic sink. Ensure you are using high-quality, dry TMEDA (which breaks down


-BuLi hexamers and coordinates strongly to the methoxy groups). Maintain a strict internal temperature of 

-78 °C during the entire lithiation phase to prevent premature LiF elimination.

Q2: I am seeing roughly 15-20% of a byproduct that LC-MS identifies as a demethylated phenol (


). How is the methoxy group being cleaved? 
A2:  This is caused by nucleophilic ether cleavage from the reaction byproduct . When the C3-lithio intermediate reacts with dimethyl disulfide (MeSSMe), it forms your target sulfide and releases one equivalent of lithium methanethiolate (LiSMe). LiSMe is a potent nucleophile. If the reaction is allowed to warm to room temperature prior to quenching, the thiolate anion will attack the sterically accessible methoxy groups on your product via an 

mechanism, cleaving the methyl ether to yield a phenoxide. Causality & Fix: Destroy the LiSMe nucleophile immediately. Quench the reaction cold (at 0 °C) using saturated aqueous

. This protonates the methanethiolate into volatile methanethiol gas (

), preserving your methoxy groups.

Q3: The lithiation seems incomplete. I am recovering >40% of unreacted starting material. A3: Incomplete metalation in a highly activated system usually stems from base degradation or moisture [2]. Causality & Fix:


-BuLi degrades over time, reacting with micro-leaks of atmospheric moisture to form inactive LiOH. Always titrate your 

-BuLi using a standard indicator (e.g., diphenylacetic acid) prior to use. Furthermore, ensure your THF is freshly dispensed from a solvent purification system (<10 ppm

).

Diagnostic Troubleshooting Matrix

Use the following quantitative thresholds to quickly map your analytical symptoms to the correct intervention.

Analytical SymptomQuantitative MetricRoot CauseCorrective Action
Black Reaction Mixture Isolated yield < 10%C6-Lithiation leading to benzyne formation.Strictly maintain internal temp < -70 °C; increase TMEDA to 1.1 eq.
Incomplete Conversion > 30% SM recovered (GC-MS

156)
Inactive

-BuLi or wet THF[2].
Titrate

-BuLi before use; ensure THF is < 10 ppm

.
Demethylated Byproduct ~15-20% phenol formation (LC-MS

)
Nucleophilic ether cleavage by LiSMe.Quench reaction strictly at 0 °C with

; do not warm to RT.
Regioisomer Formation GC-MS shows two product peaks at

202
Poor thermodynamic equilibration to C3.Extend lithiation time at -78 °C to a full 2 hours before MeSSMe quench.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a mid-reaction diagnostic checkpoint to validate complete lithiation before committing your electrophile.

Scale: 10.0 mmol

Step 1: System Preparation & Loading

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen (

    
    ) three times.
    
  • Add 1-fluoro-2,4-dimethoxybenzene (1.0 eq, 10.0 mmol, 1.56 g)[2] and freshly distilled TMEDA (1.1 eq, 11.0 mmol, 1.65 mL).

  • Dissolve the mixture in 40 mL of anhydrous, deoxygenated THF.

Step 2: Directed Ortho-Metalation (DoM) 4. Cool the reaction vessel in a dry ice/acetone bath until the internal temperature reads


 -75 °C.
5. Dropwise add 

-butyllithium (2.5 M in hexanes, 1.05 eq, 10.5 mmol, 4.2 mL) using a syringe pump over 15 minutes to prevent local thermal spikes. 6. Visual Causality Checkpoint: The solution should transition from colorless to a pale yellow/orange, indicating successful coordination and metalation. Stir for 2 hours at -78 °C to ensure complete thermodynamic equilibration to the C3-lithio species. 7. Analytical Validation Checkpoint: Remove a 0.1 mL aliquot using a micro-syringe, quench it into 0.5 mL of

, and analyze via GC-MS. The target mass of the starting material peak should shift to

157 (incorporation of 1 Deuterium atom), proving >95% lithiation at the correct site.

Step 3: Electrophilic Trapping 8. Slowly add dimethyl disulfide (MeSSMe, 1.2 eq, 12.0 mmol, 1.06 mL) neat, directly to the cooled solution. 9. Maintain the internal temperature at -78 °C for an additional 1 hour after the addition is complete.

Step 4: Quench & Isolation 10. Remove the dry ice bath and allow the reaction to warm only to 0 °C (approx. 45-60 minutes). Do not allow the reaction to reach room temperature. 11. Immediately quench the reaction at 0 °C by vigorously injecting 20 mL of saturated aqueous


. This safely neutralizes the reactive LiSMe byproduct. (Note: Conduct this in a well-ventilated fume hood due to the evolution of methanethiol gas).
12. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous 

, filter, and concentrate in vacuo to yield crude (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane. Purify via flash column chromatography if necessary.

References

  • Boroncore Product Catalog: "(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane | CAS 1806337-75-6"[1]. Available at:

  • Benchchem Application Guide: "1-Chloro-2,3-dimethoxy-4-fluorobenzene | Discussing Directed Ortho Metalation of 1-Fluoro-2,4-dimethoxybenzene"[3]. Available at:

  • PubChem Database: "1-Fluoro-2,4-dimethoxybenzene | CID 2758413"[2]. Available at:

  • Journal of the American Chemical Society: "Kinetics of Electrophilic Fluorinations of Enamines and Carbanions"[4]. Available at:

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Polar Fluorinated Aromatic Compounds

Welcome to the technical support center dedicated to the unique and often complex challenges associated with purifying polar fluorinated aromatic compounds. For researchers in medicinal chemistry and drug development, th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the unique and often complex challenges associated with purifying polar fluorinated aromatic compounds. For researchers in medicinal chemistry and drug development, these molecules are of immense interest due to the favorable properties fluorine imparts, such as enhanced metabolic stability and binding affinity.[1] However, these same properties create significant hurdles in purification.[1]

This guide is structured to provide direct, actionable solutions to common problems. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your method development.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the chromatographic purification of polar fluorinated aromatic compounds.

Issue 1: Poor or No Retention on Standard Reversed-Phase (C18/C8) Columns

Symptom: Your target compound elutes at or near the solvent front (void volume), even with a high percentage of aqueous mobile phase.

Probable Causes:

  • Extreme Polarity: The compound is too polar to partition into the nonpolar C18 stationary phase. This is a common issue for polar analytes, which have a strong affinity for the polar mobile phase.[2]

  • Phase Collapse (Dewetting): In highly aqueous mobile phases (>95% water), the C18 alkyl chains on the stationary phase can collapse upon themselves, expelling the mobile phase from the pores and drastically reducing the interactive surface area available for retention.[2][3]

  • Ionic Character: If your compound is ionized at the mobile phase pH, its high polarity will prevent retention on a nonpolar stationary phase.

Solutions & Protocols:

  • Switch to an Alternative Stationary Phase: Standard C18 columns rely almost exclusively on hydrophobic interactions, which are insufficient for these molecules.[4] Consider columns with alternative retention mechanisms.

    • Pentafluorophenyl (PFP) Phases: These are often the first choice. PFP columns provide multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions, which are highly effective for retaining aromatic and halogenated compounds.[4][5][6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds, HILIC is a powerful alternative. This technique uses a polar stationary phase (e.g., bare silica, diol, amine) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of water.[2][7] Water acts as the strong, eluting solvent.[7]

  • Modify the Mobile Phase:

    • Use a Fluorinated Eluent: Pairing a standard C8 or C18 column with a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) in the mobile phase can dramatically improve separation and even reverse the elution order.[8][9] This "hetero-pairing" of a hydrogenated column and a fluorinated eluent can be remarkably effective.[8]

    • For Ionizable Compounds: Adjust the mobile phase pH to suppress the ionization of your compound. For acids, lower the pH by 2 units below the pKa. For bases, raise the pH by 2 units above the pKa. This increases hydrophobicity and retention.

Troubleshooting Decision Workflow

Below is a workflow to guide your decision-making process when encountering purification challenges.

G start_node Initial Purification Attempt Shows Poor Results problem_retention Poor or No Retention start_node->problem_retention Symptom? problem_shape Asymmetric Peaks (Tailing/Fronting) start_node->problem_shape problem_coelution Co-elution with Impurities start_node->problem_coelution problem_node problem_node cause_node cause_node solution_node solution_node cause_polarity Compound too Polar / Phase Collapse problem_retention->cause_polarity Probable Cause cause_secondary Secondary Interactions / Sample Solvent Mismatch problem_shape->cause_secondary Probable Cause cause_selectivity Insufficient Selectivity problem_coelution->cause_selectivity Probable Cause solution_hilic Switch to HILIC Mode cause_polarity->solution_hilic Solution solution_pfp Use PFP Column cause_polarity->solution_pfp solution_modifier Add Mobile Phase Modifier (TFA, TEA) cause_secondary->solution_modifier Solution solution_diluent Match Sample Diluent to Initial Mobile Phase cause_secondary->solution_diluent solution_pfp2 Change Column (e.g., C18 to PFP) cause_selectivity->solution_pfp2 Solution solution_gradient Optimize Gradient / Change Organic Solvent cause_selectivity->solution_gradient

Caption: Troubleshooting workflow for purifying polar fluorinated aromatics.

Issue 2: Asymmetric Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks are not Gaussian, exhibiting a "tail" or a "shark fin" (fronting) shape. This leads to poor resolution and inaccurate quantification.

Probable Causes:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface can interact strongly with polar or basic analytes, causing peak tailing.

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase will cause the sample to travel through the column head as a distorted band, often leading to fronting or split peaks.[2]

  • Column Overload: Injecting too much sample mass onto the column saturates the stationary phase.

  • Compound Instability: The compound may be degrading on the acidic silica surface.[10]

Solutions & Protocols:

  • Use Mobile Phase Modifiers:

    • For Basic Compounds: Add a small amount (0.05-0.1%) of a basic modifier like Triethylamine (TEA) or ammonia to the mobile phase. These compete with your analyte for active silanol sites, improving peak shape.[11]

    • For Acidic Compounds: Add an acidic modifier like Trifluoroacetic Acid (TFA) or formic acid (0.05-0.1%). This suppresses the ionization of both the acidic analyte and the silanol groups.

  • Match Sample Diluent: Always aim to dissolve your sample in the initial mobile phase composition.[2] If solubility is an issue, use the weakest solvent possible that will fully dissolve your compound.

  • Employ Modern Column Technology:

    • Use high-purity, fully end-capped columns to minimize available silanol groups.

    • Consider columns with technologies designed to reduce analyte/surface interactions, which can improve peak shape and recovery.[12]

  • Test for Stability: To check if your compound is stable on silica, spot it on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or significant streaking, your compound is likely degrading.[10] In this case, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[10]

Issue 3: Co-elution of Target Compound with Impurities

Symptom: Two or more compounds elute at the same time, resulting in a single, overlapping peak, which prevents isolation of the pure target molecule.[13]

Probable Causes:

  • Insufficient Selectivity: The chosen column and mobile phase combination does not provide differential retention for the target compound and the impurity.[14] This is common when impurities are structurally similar to the target.

Solutions & Protocols:

  • Change Stationary Phase Chemistry: This is the most powerful way to alter selectivity. If you are using a C18, switch to a PFP column. The different interaction mechanisms (π-π, dipole) of the PFP phase will almost certainly change the elution order and improve resolution.[4][5][15]

  • Optimize the Mobile Phase:

    • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a proton donor and can engage in hydrogen bonding differently than acetonitrile.

    • Adjust Temperature: Increasing the column temperature can improve separation efficiency and sometimes alter selectivity.[8][9] However, be mindful of compound stability at higher temperatures.

    • Optimize the Gradient: A shallower gradient around the elution time of your target compound can increase the separation between closely eluting peaks.[13]

Issue 4: Compound Degradation or Low Recovery

Symptom: The amount of purified compound recovered is significantly lower than expected, or analysis of the collected fractions shows the presence of new, unexpected species.

Probable Causes:

  • On-Column Degradation: The compound is chemically unstable under the purification conditions (e.g., acidic silica, mobile phase pH).[10] Certain monofluorinated alkyl groups can be unstable in the presence of an intramolecular nucleophile.[16]

  • Irreversible Adsorption: The compound binds so strongly to the column that it cannot be eluted under the chosen conditions. This is more common with highly polar compounds on silica gel in normal-phase chromatography.[17]

  • Poor Solubility: The compound may be precipitating on the column if the mobile phase composition changes unfavorably during the gradient.

Solutions & Protocols:

  • Use a Less Aggressive Stationary Phase: If silica gel is causing degradation, switch to neutral alumina, florisil, or a polymer-based column.[10]

  • Buffer the Mobile Phase: Maintain a constant, stable pH throughout the run using a buffer system compatible with your detection method. This can prevent acid- or base-catalyzed degradation.

  • Perform a Column Wash: After your run, flush the column with a very strong solvent (e.g., isopropanol or a solvent your compound is highly soluble in) to check if any of the missing material can be recovered.

Part 2: Frequently Asked Questions (FAQs)

Q1: When should I choose a Pentafluorophenyl (PFP) column over a standard C18?

A PFP column should be your primary alternative to a C18 when dealing with polar fluorinated aromatic compounds, especially when you face challenges with retention or selectivity. A C18 column's separation is based primarily on hydrophobicity.[4] A PFP column, however, offers multiple retention mechanisms: hydrophobic, π-π interactions, dipole-dipole, and shape selectivity.[4][15] This makes it particularly effective for separating positional isomers, halogenated compounds, and nitroaromatics.[5][6] If your compounds are structurally similar but differ in the position of a fluorine atom or another functional group, the PFP phase will likely provide superior resolution.[5]

Q2: What is HILIC, and is it suitable for my polar fluorinated aromatic compound?

HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a technique designed to improve the retention of very polar analytes that are poorly retained in reversed-phase chromatography.[2][18] It works by using a polar stationary phase (like silica or a bonded diol/amine phase) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile, with a small percentage of an aqueous solvent (like water).[2][7] In HILIC, the analytes partition into an adsorbed water layer on the stationary phase surface, and they elute in order of increasing polarity (hydrophilicity).[2]

HILIC is an excellent choice if your fluorinated aromatic compound is extremely polar (e.g., contains multiple hydroxyl groups, is a salt, or is a zwitterion) and elutes in the void volume on both C18 and PFP columns.[12][19]

Comparison of Primary Separation Modes

The diagram below illustrates the dominant intermolecular forces utilized by different stationary phases.

G cluster_0 C18 C18 Phase Dominant Interaction: Hydrophobic (van der Waals) PFP PFP Phase Multiple Interactions: • Hydrophobic • π-π Stacking • Dipole-Dipole • Shape Selectivity HILIC HILIC Phase (e.g., Silica) Dominant Interaction: Hydrophilic Partitioning (Hydrogen Bonding)

Caption: Dominant interaction mechanisms for C18, PFP, and HILIC columns.

Q3: How does the mobile phase composition (solvents, additives, pH) uniquely affect the separation of these compounds?

The mobile phase is a critical tool for optimizing selectivity. For polar fluorinated aromatics:

  • Solvent Choice: The high electronegativity of fluorine atoms can lead to unique dipole interactions. Switching between acetonitrile and methanol can alter these interactions and thus change selectivity.

  • Fluorinated Alcohols: As mentioned, using TFE can induce unique selectivity on hydrogenated phases due to the adsorption of TFE molecules onto the stationary phase surface, changing its surface energy.[8]

  • pH Control: The aromatic ring's electron density is heavily influenced by fluorine's strong inductive electron withdrawal.[20] This can alter the pKa of nearby acidic or basic functional groups compared to their non-fluorinated analogs. Therefore, precise pH control is crucial to ensure a consistent and reproducible ionization state for your molecule, which directly impacts retention.

Q4: My compound is extremely polar and does not move from the baseline in normal-phase chromatography (e.g., 100% Ethyl Acetate). What are my options?

This is a common scenario for highly polar compounds.

  • Aqueous Normal Phase (ANP) / HILIC: This is the ideal solution. As described above, HILIC uses reversed-phase solvents but on a normal-phase (polar) column, providing excellent retention and separation for very polar molecules.[7][17]

  • Aggressive Normal-Phase Solvents: If you must use normal-phase, you may need a more aggressive polar solvent system. A common strategy is to use a mixture of dichloromethane, methanol, and ammonium hydroxide. A stock solution of 10% ammonium hydroxide in methanol can be added at 1-10% to your mobile phase to elute very polar basic compounds.[10]

  • Ion Exchange Chromatography: If your compound has a permanent charge or a readily ionizable group, ion exchange chromatography is another powerful option to consider.[19]

Part 3: Data & Protocols
Table 1: Column Selection Guide for Polar Fluorinated Aromatics
Stationary PhasePrimary Interaction(s)Best For...Common Limitations
C18 (Octadecylsilane) HydrophobicNonpolar to moderately polar compounds; initial screening.Poor retention of highly polar compounds; phase collapse in high aqueous mobile phases.[2]
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-Dipole, Shape SelectivityAromatic, halogenated, and polar compounds; resolving positional isomers.[4][5]May still have insufficient retention for extremely polar or ionic compounds.
HILIC (e.g., Silica, Amine, Diol) Hydrophilic Partitioning, Hydrogen Bonding, ElectrostaticExtremely polar and water-soluble compounds that are unretained by reversed-phase.[2][12]Requires careful equilibration; sensitive to water content in sample and mobile phase.[2]
Table 2: Mobile Phase Modifier Quick Reference
ModifierConcentrationPurposeUse Case
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Acidic modifier, ion-pairing agentImproves peak shape for bases; increases retention of acids by suppressing ionization.
Formic Acid 0.05 - 0.1%Acidic modifierMS-compatible alternative to TFA for improving peak shape of bases.
Triethylamine (TEA) 0.05 - 0.1%Basic modifierMasks active silanol sites to improve peak shape for basic compounds.[11]
Ammonium Hydroxide/Acetate 10-20 mMBuffer, basic modifierProvides pH control; improves peak shape for bases in RP or HILIC.
Protocol 1: General Method Development Workflow (RP-HPLC)
  • Column Selection: Start with a PFP column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Use Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.

  • Initial Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time of your compound.

  • Optimize Gradient: Based on the scouting run, create a shallower gradient around the target compound's elution time. For example, if it eluted at 60% B, try a gradient of 40% to 70% B over 15 minutes.

  • Assess Peak Shape: If peak tailing is observed, consider adding a basic modifier (if your compound is basic) or switching to a buffered mobile phase.

  • Assess Selectivity: If co-elution occurs, switch the organic modifier from acetonitrile to methanol and re-run the optimized gradient.

  • Further Optimization: Adjust temperature or switch to a different stationary phase (e.g., HILIC) if satisfactory separation is not achieved.

References
  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2022, April 15).
  • Preparation Of Fluorinated Arom
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • Technical Support Center: Optimization of Purification Methods for Fluorin
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoro-3-methylbenzofuran. Benchchem.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010, December 12). PMC.
  • On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. (2025, March 3). PMC.
  • Waters Column Selection Guide for Polar Compounds.
  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. (2025, September 8). Restek Resource Hub.
  • resolving co-elution issues in GC analysis of flavor compounds. Benchchem.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2022, April 15).
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • The Dark Side of Fluorine. (2019, June 20). Fluoride Alert.
  • Troubleshooting Flash Chrom
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex.
  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025, January 26). Chemistry Stack Exchange.
  • Application Notes and Protocols for the Purification of Fluorin
  • Troubleshooting. Interchim.
  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • What can I use to purify polar reaction mixtures? (2023, July 11). Biotage.
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018, April 25).
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC.

Sources

Optimization

Preventing defluorination side reactions during synthetic transformations

Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the prevention of unintended defluorination. For researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the prevention of unintended defluorination. For researchers, scientists, and professionals in drug development, the carbon-fluorine (C-F) bond is a cornerstone for designing molecules with enhanced metabolic stability, bioavailability, and unique binding properties. However, the very stability of this bond can be deceptive, as it is susceptible to cleavage under various synthetic conditions, leading to undesired byproducts, reduced yields, and compromised structural integrity.

This guide provides in-depth, field-proven insights into why defluorination occurs and, more importantly, how to prevent it. We will move beyond simple procedural lists to explain the underlying causality, empowering you to troubleshoot and optimize your synthetic transformations effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding defluorination, providing concise answers to get you started.

Q1: What are the most common causes of defluorination during a reaction?

A1: Defluorination is typically initiated by several key factors:

  • Strong Bases: Can promote elimination reactions (E2 or E1cb mechanisms), particularly in β-fluoro carbonyl compounds or molecules with acidic protons adjacent to the fluorine-bearing carbon.[1]

  • Nucleophiles: Potent nucleophiles can displace fluoride via an SN2 or SNAr mechanism. Intramolecular nucleophilic attack is a particular concern, as proximity can significantly accelerate C-F bond cleavage.[1][2]

  • Transition Metal Catalysts: While essential for many cross-coupling reactions, metals like palladium and nickel can activate C-F bonds, leading to unwanted oxidative addition and subsequent side reactions.[3][4][5] This is often a thermodynamic sink, as the formation of a metal-fluoride bond is highly favorable.[3]

  • Lewis Acids: Can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage.[6]

  • Reductive Conditions: Single-electron transfer (SET) from strong reductants or photoredox catalysts can generate radical anions that readily eliminate a fluoride ion.[7][8][9]

Q2: I'm observing defluorination in my palladium-catalyzed cross-coupling reaction. What's the first thing I should adjust?

A2: The first and often most impactful adjustment is to re-evaluate your ligand and base combination . Hydrodehalogenation, a common defluorination pathway, often involves the formation of a palladium-hydride species.

  • Switch to Bulky Ligands: Employing bulky, electron-rich phosphine ligands can sterically hinder the approach to the metal center, favoring the desired cross-coupling pathway over reductive dehalogenation.[10]

  • Use Weaker, More Soluble Bases: Strong, poorly soluble bases can exacerbate the problem. Switching from a strong base like NaOtBu to a weaker, more soluble base like K₃PO₄ or Cs₂CO₃ can significantly suppress defluorination.[10]

Q3: How can I detect and quantify defluorination in my reaction mixture?

A3: Several analytical techniques can be employed:

  • ¹⁹F NMR Spectroscopy: This is the most direct method. The appearance of new signals corresponding to fluoride ions or different organofluorine species, and the disappearance of the starting material's signal, provides clear evidence. It can also be used for quantification.[11][12]

  • LC-MS: Can be used to identify and quantify both the desired product and defluorinated byproducts. High-resolution mass spectrometry (HRMS) is particularly powerful for identifying unknown byproducts.[12]

  • Ion Chromatography (IC): Specifically used to quantify the amount of free fluoride ions (F⁻) released into the reaction mixture or aqueous workup, providing a direct measure of the extent of defluorination.[11][12]

  • Fluoride-Selective Electrode (ISE): A potentiometric method for determining the concentration of fluoride ions in a solution.[12][13]

Q4: Are certain types of fluorinated compounds more prone to defluorination?

A4: Yes, susceptibility varies significantly with the molecular structure:

  • Monofluorinated Alkyl Groups: These are particularly susceptible to SN2 displacement, especially when an intramolecular nucleophile is present.[1]

  • β-Fluoro Carbonyls: Compounds with an acidic proton alpha to a carbonyl and beta to a fluorine are prone to HF elimination.[1]

  • Electron-Deficient Fluoroarenes: The presence of strong electron-withdrawing groups on an aromatic ring activates it towards nucleophilic aromatic substitution (SNAr), making the C-F bond more labile.[14]

  • gem-Difluoroalkenes: The two fluorine atoms activate the π-bond towards nucleophilic or radical addition, often followed by fluoride elimination.[14]

Troubleshooting Guides: Scenarios & Solutions

This section provides a deeper dive into specific experimental problems, offering detailed causal explanations and actionable protocols.

Scenario 1: Unwanted Defluorination in Palladium-Catalyzed Suzuki Coupling

Problem: You are attempting to perform a Suzuki coupling on a bromo-fluoroaromatic substrate, but you observe significant formation of the hydrodefluorinated and/or proto-debrominated side product alongside your desired coupled product.

Causality Analysis: The primary culprit is often the formation of a Pd-H species in the catalytic cycle. This can arise from β-hydride elimination from the alkyl borane partner or from reactions involving the solvent or base. This Pd-H species can then reductively cleave either the C-Br or the C-F bond of your starting material. The C-F bond, while strong, can be activated by the metal center, and its cleavage to form a strong Pd-F bond can be thermodynamically favorable.[3][5]

Troubleshooting Workflow:

G Start Defluorination in Suzuki Coupling Ligand Modify Ligand: Use bulky, electron-rich ligands (e.g., biarylphosphines) Start->Ligand Base Change Base: Switch to weaker, soluble base (e.g., K₃PO₄, Cs₂CO₃) Ligand->Base If still issues Result Defluorination Suppressed Ligand->Result Often sufficient Solvent Change Solvent: Use aprotic, less polar solvent (e.g., Toluene, Dioxane) Base->Solvent If still issues Base->Result Often sufficient Temp Lower Temperature: Reduce reaction temp to disfavor side reaction Solvent->Temp If still issues Precatalyst Use Pre-catalyst: Employ well-defined Pd pre-catalyst Temp->Precatalyst For difficult cases Precatalyst->Result

Caption: Troubleshooting workflow for defluorination in Suzuki coupling.

Detailed Protocol: Optimizing Ligand and Base

  • Initial Setup (Problematic):

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: NaOtBu (2.0 eq.)

    • Solvent: DMF

    • Temperature: 100 °C

  • Step-by-Step Optimization Protocol:

    • Step 1 (Change Base): Replace NaOtBu with K₃PO₄ (3.0 eq.). Maintain other conditions. K₃PO₄ is a weaker base and can reduce the rate of Pd-H formation.[10]

    • Step 2 (Change Ligand): If defluorination persists, replace Pd(PPh₃)₄ with a combination of a Pd pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky biarylphosphine ligand (e.g., SPhos or XPhos, 4.4 mol%). These ligands create a sterically hindered environment around the palladium, which favors reductive elimination (the desired product-forming step) over side reactions.[10]

    • Step 3 (Change Solvent): Switch the solvent from DMF to toluene or 1,4-dioxane. Polar aprotic solvents like DMF can sometimes promote dehalogenation pathways.[10]

    • Step 4 (Adjust Temperature): Lower the reaction temperature to 80 °C. Side reactions may have a higher activation energy, and reducing the temperature can improve selectivity for the desired coupling.[10]

Data Comparison Table:

ParameterInitial ConditionOptimized ConditionExpected Outcome
Catalyst/Ligand Pd(PPh₃)₄Pd₂(dba)₃ / SPhosIncreased steric bulk favors coupling
Base NaOtBuK₃PO₄Reduced Pd-H formation
Solvent DMFTolueneMinimized solvent-related side reactions
Temperature 100 °C80 °CImproved selectivity
Defluorination HighLow to NoneSuccessful suppression of side reaction
Scenario 2: Elimination Side Reaction during Deoxyfluorination

Problem: You are converting a secondary alcohol to an alkyl fluoride using a reagent like DAST or Deoxo-Fluor™, but the major product observed is the corresponding alkene resulting from elimination.

Causality Analysis: Deoxyfluorination reagents react with alcohols to form a fluorosulfite intermediate. This intermediate can then undergo either an SN2 reaction to give the desired alkyl fluoride or an E2 elimination to yield an alkene. The elimination pathway is favored for sterically hindered alcohols or substrates where the resulting alkene is highly stabilized (e.g., conjugated). The reaction temperature plays a critical role, as higher temperatures often provide the necessary activation energy for the elimination pathway.[15]

Mechanism Diagram:

G cluster_0 Deoxyfluorination Pathways Alcohol R₂CH-OH Intermediate Intermediate [R₂CH-O-SF₂NEt₂] Alcohol->Intermediate + DAST SN2_Product Desired Product: R₂CH-F (SN2 Pathway) Intermediate->SN2_Product Favored at Low Temp E2_Product Side Product: R=CR' (E2 Pathway) Intermediate->E2_Product Favored at High Temp or with Steric Hindrance

Caption: Competing SN2 and E2 pathways in deoxyfluorination.

Detailed Protocol: Suppressing Elimination

  • Initial Setup (Problematic):

    • Reagent: DAST (1.5 eq.)

    • Substrate: Secondary alcohol (1.0 eq.)

    • Solvent: Dichloromethane (DCM)

    • Procedure: Reagent added at 0 °C, then warmed to room temperature.

  • Step-by-Step Optimization Protocol:

    • Step 1 (Strict Temperature Control): This is the most critical parameter. Cool the substrate solution in DCM to -78 °C (dry ice/acetone bath). Add the DAST or Deoxo-Fluor™ dropwise to the stirred solution. It is crucial to maintain this low temperature during the addition.[15]

    • Step 2 (Slow Warming): After the addition is complete, allow the reaction to stir at -78 °C for an hour before slowly allowing it to warm to room temperature. A slow warm-up (e.g., by letting the bath expire naturally overnight) can be more effective than a rapid change.

    • Step 3 (Consider a Modern Reagent): If elimination persists, especially with challenging substrates, consider using a more modern deoxyfluorinating agent. Reagents like PhenoFluor™ have been specifically designed to reduce elimination side reactions, even at higher temperatures.[15]

    • Step 4 (Solvent Choice): While DCM is standard, for substrates highly prone to elimination, exploring less polar solvents might be beneficial, although this is a less common fix than temperature control.[15]

  • Experimental Walkthrough: Protocol for Minimizing Elimination

    • Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve the secondary alcohol (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Using a syringe, add Deoxo-Fluor™ (1.2 eq.) dropwise to the cold, stirred solution over 15-20 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to room temperature gradually over several hours (or overnight).

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

    • Extract the aqueous layer with DCM (3x), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

By rigorously controlling the temperature and order of addition, the SN2 pathway can be kinetically favored over the E2 pathway, significantly improving the yield of the desired alkyl fluoride.

References

  • Hu, J., & Zhang, X. (2009). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry, 74(9), 3531–3537. Available at: [Link]

  • Wang, X., & Tan, B. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 26(23), 7129. Available at: [Link]

  • Ball, N. D., & Sanford, M. S. (2014). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Communications, 50(81), 12068–12081. Available at: [Link]

  • Bandar, J. S., & Hooker, L. V. (2023). Synthetic Advantages of Defluorinative C–F Bond Functionalization. ACS Catalysis, 13(15), 10247–10263. Available at: [Link]

  • Li, Y., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(12), 1665. Available at: [Link]

  • Wang, B., & Liu, A. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. JBIC, Journal of Biological Inorganic Chemistry, 25(2), 223–235. Available at: [Link]

  • Unknown Authors. (n.d.). Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. Analytical Methods. Available at: [Link]

  • Wang, H., et al. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation, 4(2), 100378. Available at: [Link]

  • Clot, E., Eisenstein, O., & Perutz, R. N. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research, 44(5), 333–344. Available at: [Link]

  • Wang, X., & Tan, B. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Semantic Scholar. Available at: [Link]

  • Unknown Author. (2024). Transition Metals in Carbon-Fluorine Bond Formation with Dehydrogenative Hydroxyfluoroalkylation. Longdom Publishing. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Available at: [Link]

  • Wang, C., & Wang, X. (2020). C-F bond activation under transition-metal-free conditions. Beilstein Journal of Organic Chemistry, 16, 2398–2424. Available at: [Link]

  • Unknown Author. (2026). Buffer Salts Enhance Peroxide-Assisted Defluorination of the Sulfuryl Fluoride Fumigant by Both pH Control and General Base Catalysis: Implications for Hydrogen Peroxide as a Nucleophilic Reagent. ACS Publications. Available at: [Link]

  • Ateia, M., et al. (2024). Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment | Closing the Fluorine Mass Balance. ACS ES&T Engineering. Available at: [Link]

  • Böhm, H.-J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 999–1001. Available at: [Link]

  • Unknown Authors. (2024). The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction. Environmental Science & Technology, 58(7), 3046–3050. Available at: [Link]

  • Enspired Solutions. (n.d.). Case Studies. Retrieved from [Link]

  • Reis, F., et al. (2018). Microwell fluoride assay screening for enzymatic defluorination. Analytical Biochemistry, 549, 137–143. Available at: [Link]

  • Unknown Author. (n.d.). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. MDPI. Available at: [Link]

  • Interstate Technology and Regulatory Council (ITRC). (n.d.). 15 Case Studies – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

  • Unknown Author. (2025). Novel method to synthesize valuable fluorinated drug compounds. EurekAlert!. Available at: [Link]

  • Unknown Authors. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. Available at: [Link]

  • Unknown Author. (2025). Electrochemical Nickel-Catalyzed Selective Defluorination for the Synthesis of α-Fluoroarylacetic Acid Derivatives. Organic Letters. Available at: [Link]

  • Shibata, N., & Matsnev, A. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1937–2003. Available at: [Link]

  • Jha, S., & Boldyrev, A. I. (2020). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. International Journal of Molecular Sciences, 21(19), 7320. Available at: [Link]

  • Ni, Y., & O'Hagan, D. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8019–8032. Available at: [Link]

  • Xia, Z., et al. (2023). PFAS–Container Interaction: A Case Study of PFOS Defluorination with Acoustic Cavitation. Claros Technologies. Available at: [Link]

  • Li, Y., et al. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry, 87(3), 1699–1707. Available at: [Link]

  • Unknown Author. (2021). Fluoride-Triggered Synthesis of 1-Aryl-2,2-difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-trifluoroethyl-silanes. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Chan, K. C., et al. (2012). Mapping the Reaction Coordinates of Enzymatic Defluorination. Journal of the American Chemical Society, 134(16), 7110–7121. Available at: [Link]

  • Unknown Authors. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. Available at: [Link]

  • Zhang, K., et al. (2024). PFAS destruction and near complete defluorination of undiluted aqueous film-forming foams at ambient conditions by piezoelectric ball milling. ResearchGate. Available at: [Link]

  • Unknown Author. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]

  • Unknown Author. (2025). Activating PFAS to Unlock Efficient Defluorination. Environmental Science & Technology. Available at: [Link]

  • Prakash, G. K. S., et al. (2025). Fluoride-Mediated Selective Cross-Coupling Reactions of Alkyl Halides and Trimethyl(perfluoroalkyl)silanes, Me3SiRf (Rf: CF3, C2F5) in the Absence of any Catalysts. ResearchGate. Available at: [Link]

  • Unknown Author. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Complex ¹⁹F NMR of Multifluorinated Aromatics

Welcome to the technical support center for researchers, scientists, and drug development professionals working with multifluorinated aromatic compounds. The unique properties of fluorine, such as its 100% natural abunda...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with multifluorinated aromatic compounds. The unique properties of fluorine, such as its 100% natural abundance of the NMR-active ¹⁹F isotope and its high gyromagnetic ratio, make ¹⁹F NMR a powerful tool for structural elucidation.[1][2][3] However, the very sensitivity that makes ¹⁹F NMR so valuable—its large chemical shift dispersion and the prevalence of through-bond and through-space couplings over multiple bonds—can also lead to spectra that are incredibly complex and challenging to interpret.[2][3][4]

This guide is designed to serve as a practical resource, providing clear, actionable advice in a question-and-answer format to help you troubleshoot common issues and confidently interpret your data.

Section 1: Frequently Asked Questions (FAQs) - The Basics

Here we address some of the fundamental questions and challenges that often arise when working with the ¹⁹F NMR of multifluorinated aromatics.

Q1: Why does my ¹⁹F NMR spectrum of a seemingly simple fluorinated benzene derivative look so complicated?

A1: The complexity arises from several factors inherent to ¹⁹F NMR spectroscopy. Unlike ¹H NMR, ¹⁹F-¹⁹F coupling constants are often large and can occur over many bonds (long-range coupling).[2][4] It's common to observe couplings between fluorine atoms separated by four (⁴JFF), five (⁵JFF), or even more bonds.[2][4] When you have multiple fluorine atoms on an aromatic ring, each fluorine signal is split by all other magnetically non-equivalent fluorine and proton nuclei, leading to complex, overlapping multiplets. Furthermore, the chemical shift difference between coupled nuclei (in Hz) might be of a similar magnitude to the coupling constant (J), resulting in second-order effects that distort the expected splitting patterns and intensities.[5]

Q2: What is the typical range for ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants in aromatic systems?

A2: The magnitude of J-coupling in fluorinated aromatics is highly dependent on the number of intervening bonds and the spatial relationship between the coupled nuclei. The table below provides a general guide.

Coupling TypeNumber of BondsTypical Range (Hz)Notes
ortho (³JFF)318 - 22Through-bond coupling.
meta (⁴JFF)40 - 8Can be through-bond or through-space.
para (⁵JFF)58 - 15Often larger than meta coupling.
ortho (³JHF)36 - 11Useful for assignment.
meta (⁴JHF)44 - 9Can be larger than expected.
para (⁵JHF)5< 3Often not resolved.

Note: These values are approximate and can vary based on the specific electronic and steric environment.

Q3: My signals are broad and poorly resolved. What are the common causes?

A3: Poor resolution in ¹⁹F NMR spectra can stem from several sources:

  • Unresolved Couplings: A high density of small, unresolved long-range couplings (e.g., to protons or other fluorine nuclei) can lead to signal broadening.

  • Chemical Exchange: If your molecule is undergoing conformational changes or chemical exchange on the NMR timescale, this can lead to broadened signals.

  • Sample Viscosity: High sample viscosity can lead to shorter relaxation times and broader lines.

  • Instrumental Factors: Improper shimming of the magnetic field is a common cause of broad peaks. Additionally, the wide spectral range of ¹⁹F NMR requires careful pulse calibration to ensure uniform excitation across all frequencies.[6]

Q4: What is the difference between through-bond and through-space coupling, and how do I identify them?

A4:

  • Through-bond (Scalar) Coupling: This is the interaction between nuclear spins that is mediated by the bonding electrons between them. It is the most common type of coupling and is typically observed over 1-4 bonds, although it can extend further in conjugated systems.

  • Through-space Coupling: This interaction occurs when two nuclei are physically close in space, allowing for the direct overlap of their non-bonding orbitals, even if they are separated by many bonds.[7][8] This is particularly common for fluorine due to its lone pairs of electrons. In highly substituted or sterically constrained multifluorinated aromatics, through-space ¹⁹F-¹⁹F couplings can be significant.[7][9][10]

Identifying the dominant coupling mechanism can be challenging. 2D NMR experiments like NOESY or ROESY can confirm spatial proximity, suggesting the possibility of through-space coupling.[8][11] Computational modeling can also help predict the likelihood and magnitude of through-space interactions.[7]

Section 2: Troubleshooting Guide - From Data Acquisition to Interpretation

This section provides step-by-step guidance for tackling specific experimental and interpretational challenges.

Issue 1: Overlapping Multiplets and Inability to Extract Coupling Constants

When multiplets are heavily overlapped, manual analysis is often impossible. This is a classic problem in molecules with multiple, closely spaced fluorine resonances.

Troubleshooting Workflow:

G A Complex, Overlapping 1D ¹⁹F Spectrum B Is ¹H coupling contributing to complexity? A->B C Acquire ¹H-decoupled ¹⁹F Spectrum B->C Yes E Still too complex due to multiple JFF couplings B->E No D Simplified spectrum allows for easier analysis of JFF C->D D->E Still complex F Acquire 2D NMR Data E->F G ¹⁹F-¹⁹F COSY/TOCSY F->G H ¹⁹F-¹H HETCOR/HSQC F->H I ¹⁹F-¹³C HMBC F->I J Correlate coupled ¹⁹F nuclei G->J K Assign ¹⁹F to nearby ¹H H->K L Identify long-range C-F connectivities I->L M Use Spectral Simulation Software J->M K->M L->M N Input chemical shifts and estimated J-couplings from 2D data M->N O Iteratively refine parameters until simulated spectrum matches experimental N->O P Successful Assignment and J-coupling Extraction O->P G A Ambiguous Structural Assignment B Propose Putative Structures A->B C Perform Quantum Mechanical (QM) Calculations B->C D Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) C->D E NMR Shielding Calculation (e.g., DFT) D->E F Convert Shielding to Chemical Shift using a Reference E->F G Compare Calculated vs. Experimental Shifts F->G H Good Correlation (low Mean Absolute Deviation) G->H Yes I Poor Correlation G->I No J Assignment Confirmed H->J K Re-evaluate Proposed Structures or Consider Alternative Isomers I->K L Re-run QM Calculations for new structures K->L L->E

Caption: Workflow for validating structural assignments using QM.

  • Expert Insight: DFT-based methods, such as B3LYP with a basis set like 6-31+G(d,p), have been shown to provide reliable predictions of ¹⁹F chemical shifts for aromatic compounds, often with a mean absolute deviation of just a few ppm. [3][12]This level of accuracy is frequently sufficient to distinguish between different regioisomers. [3][12]Combining machine learning with QM methods can further enhance predictive accuracy, especially for compounds not well-represented in training sets. [13]

Section 3: Advanced Solutions & Software

For the most challenging spectra, advanced techniques and specialized software are essential.

Q5: When should I consider using spectral simulation software?

A5: You should turn to simulation software whenever you encounter second-order effects or have a spin system with more than 3-4 coupled nuclei. In these cases, manual interpretation is unreliable. Software allows you to build a theoretical model of your spin system (chemical shifts and coupling constants) and compare the simulated spectrum to your experimental data.

Recommended Software:

SoftwareKey FeaturesPrimary Use
Mnova (Mestrelab) Integrated prediction and simulation tools, supports ¹H, ¹³C, ¹⁹F, etc. [14][15]Routine analysis, prediction, and simulation.
ACD/Labs NMR Predictor Large database of experimental data for accurate prediction. [14][16]Chemical shift and coupling constant prediction.
WINDNMR-Pro High-resolution NMR simulation program. [14]Simulating complex, high-order spectra.
GSim/matNMR Open-source tools for processing and simulating spectra. [17]Academic/customized analysis workflows.

Q6: My molecule is part of a complex mixture. How can I possibly assign its structure?

A6: This is a significant challenge where ¹⁹F-centric 2D and 3D NMR experiments excel. Because ¹⁹F signals are often in an uncluttered region of the spectrum, they can serve as a starting point to "fish out" the signals of the fluorinated component from the mixture. [18]

  • ¹⁹F-edited or ¹⁹F-filtered experiments: Techniques like ¹⁹F-¹³C HMBC or ¹⁹F-edited NOESY can selectively detect correlations involving the fluorinated molecule. [19][20]* Methodology: A powerful approach involves a suite of ¹⁹F-centered experiments that correlate ¹⁹F chemical shifts with those of ¹H and ¹³C, providing JHF, JHH, and JFC coupling constants. This rich dataset often allows for full structure elucidation without needing to separate the compound from the mixture. [18][19][20]

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org. [Link]

  • NMR Software. SpinCore Technologies. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Fluorine NMR. University of Rochester. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]

  • Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]

  • Download NMR Predict. Mestrelab Research. [Link]

  • nmrshiftdb2 download. SourceForge.net. [Link]

  • Applications of 19F multidimensional NMR. Request PDF - ResearchGate. [Link]

  • QM assisted ML for 19F NMR chemical shift prediction. Novartis OAK. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • NMR-SIM Software Manual. Bruker. [Link]

  • Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. MR. [Link]

  • Ultrafast 19F MAS NMR. ChemRxiv. [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry. [Link]

  • Boron Isotope Effects in Fluorine NMR Spectra. NMR Blog. [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry. [Link]

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. PMC. [Link]

  • New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University. [Link]

  • Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. PMC. [Link]

  • Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Request PDF - ResearchGate. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

  • Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoret. eScholarship.org. [Link]

  • 19F chemical library and 19F-NMR for a weakly bound complex structure. PMC - NIH. [Link]

  • 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. ACS Publications. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. SciSpace. [Link]

  • 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3. PMC. [Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications. [Link]

  • Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. St. Lawrence University. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane

This guide provides an in-depth technical resource for researchers engaged in the scalable synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane, a key building block for chemical library production. We will move be...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers engaged in the scalable synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane, a key building block for chemical library production. We will move beyond a simple recitation of steps to explore the underlying principles, troubleshoot common experimental hurdles, and ensure a safe, reproducible, and scalable process.

Overview & Synthetic Strategy

The target compound, (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane, is synthesized via a directed ortho-metalation (DoM) strategy. This powerful C-H functionalization technique leverages the directing ability of the two methoxy groups and the fluoro substituent on the aromatic ring. The process involves the regioselective deprotonation of 1-fluoro-2,6-dimethoxybenzene using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophilic sulfur source, dimethyl disulfide.

This approach is highly efficient and scalable, provided that stringent anhydrous and anaerobic conditions are maintained. The following sections provide a detailed protocol and address potential challenges to ensure successful execution.

Overall Synthetic Workflow

SynthesisWorkflow SM 1-Fluoro-2,6-dimethoxybenzene reagent1 1. n-BuLi, THF 2. -78 °C SM->reagent1 Int Arylithium Intermediate (Not Isolated) reagent2 1. Me-S-S-Me 2. Quench & Workup Int->reagent2 Prod (3-Fluoro-2,6-dimethoxyphenyl) (methyl)sulfane reagent1->Int reagent2->Prod Troubleshooting problemNode problemNode causeNode causeNode solutionNode solutionNode start Problem: Low or No Product Yield c1 Cause: Inactive n-BuLi start->c1 c2 Cause: Wet Glassware/Solvent start->c2 c3 Cause: Incorrect Temperature start->c3 c4 Cause: Lithiation Failed start->c4 c5 Cause: Impure Starting Material start->c5 s1 Solution: Titrate n-BuLi before use. Use a fresh bottle. c1->s1 s2 Solution: Oven-dry glassware rigorously. Use freshly distilled/anhydrous THF. c2->s2 s3 Solution: Maintain -78 °C during addition. Ensure slow, dropwise addition. c3->s3 s4 Solution: Perform D₂O quench test on a small aliquot to confirm lithiation. c4->s4 s5 Solution: Verify purity of 1-fluoro-2,6- dimethoxybenzene by NMR/GC-MS. c5->s5

Troubleshooting

Minimizing homocoupling side products in Suzuki reactions with aryl halides

A Guide to Minimizing Homocoupling Side Products in Reactions with Aryl Halides Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Homocoupling Side Products in Reactions with Aryl Halides

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Suzuki reactions and minimize the formation of homocoupling byproducts. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but a deeper understanding of the mechanistic principles that govern these powerful C-C bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my Suzuki reaction. What is it, and why is it forming?

A1: You are likely observing the homocoupling of your boronic acid or boronic ester reagent.[1] This common side reaction involves the coupling of two molecules of the organoboron compound to form a symmetrical biaryl.[1] This not only consumes your valuable reagent but also complicates the purification of your desired cross-coupled product.[2]

The primary culprits behind boronic acid homocoupling are:

  • Presence of Dissolved Oxygen: Oxygen can oxidize the catalytically active Palladium(0) species to Palladium(II).[1][2][3] These Pd(II) species are known to promote the homocoupling of boronic acids.[2][4][5] Rigorous exclusion of oxygen is therefore critical to suppress this side reaction.[4][5]

  • Use of Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1][2][6]

A proposed mechanism for oxygen-mediated homocoupling is illustrated below.

G Pd0 Pd(0)L₂ PdII_peroxo L₂Pd(II)-O-O Pd0->PdII_peroxo Oxidation O2 O₂ (dissolved) Intermediate1 L₂Pd(II)(OAr)(OOH) PdII_peroxo->Intermediate1 + ArB(OH)₂ ArBOH2_1 ArB(OH)₂ PdII_diaryl Ar-Pd(II)L₂-Ar Intermediate1->PdII_diaryl + ArB(OH)₂ ArBOH2_2 ArB(OH)₂ Homocoupling_Product Ar-Ar PdII_diaryl->Homocoupling_Product Reductive Elimination Pd0_regen Pd(0)L₂

Caption: Oxygen-mediated homocoupling pathway.

Q2: How can I effectively remove dissolved oxygen from my reaction mixture?

A2: Rigorous degassing of your solvents and reaction mixture is one of the most effective ways to minimize homocoupling. Here are a few standard laboratory techniques:

  • Inert Gas Sparging: This involves bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes prior to use.[1] This is a simple and effective method for most applications.

  • Freeze-Pump-Thaw: For particularly oxygen-sensitive reactions, the freeze-pump-thaw method is highly recommended. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then allowing the solvent to thaw. This cycle is typically repeated three times to ensure the complete removal of dissolved gases.

A detailed protocol for inert gas sparging is provided below.

Q3: I'm using a Pd(II) precatalyst like Pd(OAc)₂. How can I minimize homocoupling during the in-situ reduction to Pd(0)?

A3: While using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often preferred to avoid this issue, Pd(II) precatalysts are widely used.[2] To mitigate homocoupling when using a Pd(II) source:

  • Add a Mild Reducing Agent: The addition of a mild reducing agent can facilitate the reduction of Pd(II) to the active Pd(0) state, minimizing the concentration of Pd(II) available to promote homocoupling.[4][5] Potassium formate is a good option for this purpose.[1][4][5]

  • Phosphine Ligands as Reductants: Many phosphine ligands can also act as reducing agents for the Pd(II) center.[1]

Q4: What is the role of ligands in suppressing homocoupling, and which ones should I choose?

A4: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are highly recommended for minimizing homocoupling.[2] These ligands, such as SPhos and XPhos, offer several advantages:[2]

  • They promote the oxidative addition of the aryl halide to the Pd(0) center.[6]

  • They accelerate the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[2][6]

A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which is susceptible to side reactions, including those that can lead to homocoupling.[2]

Q5: How does the choice of base affect the formation of homocoupling byproducts?

A5: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for transmetalation.[7][8] While the choice of base can be substrate-dependent, stronger inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective in promoting the desired cross-coupling over homocoupling.[3] The base facilitates the formation of a borate species, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[7] A faster transmetalation step can help to outcompete the homocoupling pathway.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of boronic acid homocoupling product Presence of oxygenRigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][4][5]
Use of a Pd(II) precatalystConsider switching to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1][2] If using a Pd(II) source, add a mild reducing agent like potassium formate.[1][4][5]
Inappropriate ligandUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate reductive elimination.[2]
Low conversion of aryl halide Inefficient oxidative additionFor less reactive aryl halides (e.g., aryl chlorides), use more electron-rich and bulky ligands to promote oxidative addition.[6][9] Increasing the reaction temperature may also be beneficial.[9]
Poor transmetalationEnsure the use of a suitable base. Stronger bases like K₃PO₄ or NaOH may be necessary, especially for sterically hindered substrates.[9]
Catalyst deactivationEnsure rigorous exclusion of oxygen.[9] If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0).[9]
Formation of dehalogenated byproduct Presence of protic impurities or certain basesUse anhydrous solvents and reagents. Consider switching to a different base (e.g., from an alkoxide to a carbonate or phosphate).[9]
Formation of protodeborylated byproduct Hydrolysis of the boronic acidThis is more common with heteroaryl boronic acids.[6] Using more stable boronic esters (e.g., pinacol esters) can help.[6]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol provides a starting point and may require optimization for specific substrates.

Reagents and Equipment:

  • Aryl halide (1.0 equiv)

  • Boronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if not using a pre-formed catalyst-ligand complex)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealable reaction vessel

  • Magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid (or ester), and the base.

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle at least three times to ensure the complete removal of atmospheric oxygen.[2]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if separate).

  • Solvent Addition: Add the degassed solvent mixture via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Caption: Experimental workflow for a Suzuki-Miyaura reaction.

Mechanistic Considerations

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] Understanding this cycle is crucial for troubleshooting and optimization.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)L₂(Ar') OA_complex->TM_complex Transmetalation (Ar'B(OH)₂ + Base) TM_complex->Pd0 Reductive Elimination Product Ar-Ar' TM_complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Homocoupling of the boronic acid is a competing pathway that can occur off-cycle, particularly when Pd(II) species are present. Minimizing the concentration of these species and promoting the desired catalytic cycle are key to achieving high yields of the cross-coupled product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Miller, S. J. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Miller, S. J. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Lee, J. Y. et al. (2007). Homocoupling of Aryl Halides Using Catalytic System of Palladium and Phosphite. Bulletin of the Korean Chemical Society. [Link]

  • Gargaro, S. L. et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. [Link]

  • Gargaro, S. L. et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]

  • Lima, C. F. R. A. C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Singh, R. et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Modulating Lipophilicity and pKa in Dimethoxyphenyl Scaffolds via Fluorine Substitution

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the most critical of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the most critical of these properties are lipophilicity (logP) and acidity/basicity (pKa), which collectively govern a compound's absorption, distribution, metabolism, excretion (ADME), and target engagement. Fluorine, with its unique combination of small size and extreme electronegativity, has emerged as a powerful tool for medicinal chemists to fine-tune these parameters.[1][2][3][4]

This guide provides a comprehensive comparison of how fluorine substitution impacts the lipophilicity and pKa of dimethoxyphenyl compounds, a common scaffold in medicinal chemistry. We will move beyond theoretical discussions to provide field-proven experimental protocols, present comparative data, and offer insights into the causal relationships between structure and property, empowering researchers to make more informed decisions in their drug design campaigns.

The Dual Mandate of Fluorine: Impact on Core Physicochemical Properties

The introduction of fluorine into an organic molecule, particularly an aromatic system like a dimethoxyphenyl ring, initiates a cascade of electronic and conformational changes. Understanding these fundamental shifts is crucial for predicting and leveraging their effects.

Lipophilicity (logP): A Counterintuitive Enhancement

Lipophilicity, quantified as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid versus an aqueous environment.[5][6] While fluorine is the most electronegative element, leading one to expect increased polarity and thus lower lipophilicity, its substitution for hydrogen on an aromatic ring often results in an increase in logP.[2][7] This phenomenon is primarily attributed to the high stability and low polarizability of the carbon-fluorine (C-F) bond, which can reduce unfavorable interactions with water and enhance favorable interactions with nonpolar environments.[3][8][9] However, this effect is not absolute and is highly dependent on the molecular context, including the presence and position of other functional groups.[8][10]

Acidity and Basicity (pKa): The Inductive Effect in Action

The pKa value defines the strength of an acid or base and dictates a molecule's ionization state at a given pH. Fluorine's profound electron-withdrawing inductive effect plays a dominant role here.[2][11] When placed on the dimethoxyphenyl ring, fluorine atoms pull electron density away from the methoxy groups. This reduces the electron-donating ability of the oxygen atoms, making them less basic. Consequently, the pKa of their conjugate acids is lowered, meaning a stronger acidic environment is required for protonation. This modulation can significantly impact a drug's solubility, receptor binding, and cell membrane permeability.[3]

Experimental Validation: Protocols for Accurate Measurement

Theoretical predictions provide a valuable starting point, but empirical data is the gold standard. The following protocols describe robust, self-validating methods for determining logP and pKa.

Protocol 1: High-Throughput Lipophilicity (logP) Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reproducible, and resource-sparing alternative to the traditional shake-flask method for logP determination.[12][13][14] The principle is straightforward: a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.

Methodology:

  • Preparation of Standards: Prepare 1 mg/mL stock solutions in methanol or acetonitrile for a series of 5-7 standard compounds with well-established logP values spanning the expected range of your analytes (e.g., Anisole, logP = 2.11).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good separation and reasonable retention times for the standards.

  • Instrumentation Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, set to a wavelength appropriate for your compounds (e.g., 254 nm).

    • Column Temperature: 25 °C.

  • Calibration Curve Generation: Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0. Plot logP versus log(k) for the standards to generate a linear calibration curve.

  • Sample Analysis: Prepare and inject your fluorinated dimethoxyphenyl analogues under the identical chromatographic conditions.

  • logP Calculation: Determine the retention time and calculate the log(k) for each analyte. Interpolate the logP value from the linear regression equation of the calibration curve.[15]

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standards Prepare Standards (Known logP) InjectStandards Inject Standards & Record Retention Time (tR) Standards->InjectStandards Analytes Prepare Analytes (Dimethoxyphenyls) InjectAnalytes Inject Analytes & Record Retention Time (tR) Analytes->InjectAnalytes MobilePhase Prepare Mobile Phase MobilePhase->InjectStandards MobilePhase->InjectAnalytes Calibration Generate Calibration Curve (logP vs. log(k)) InjectStandards->Calibration CalculateLogP Calculate Analyte logP from Calibration Curve Calibration->CalculateLogP Regression Eq. InjectAnalytes->CalculateLogP

Workflow for logP determination via RP-HPLC.
Protocol 2: Precise pKa Determination by Potentiometric Titration

Potentiometric titration remains one of the most accurate and reliable methods for pKa determination.[16] It involves monitoring pH changes in a solution of the analyte upon the incremental addition of a strong acid or base.[17][18]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).[17]

  • Analyte Solution Preparation: Accurately weigh and dissolve the dimethoxyphenyl compound in a suitable solvent (e.g., water with a minimal amount of co-solvent like methanol if needed) to a known concentration (e.g., 1-10 mM). Add a background electrolyte, such as 0.15 M KCl, to maintain constant ionic strength.[17][18]

  • Inert Atmosphere: Place the solution in a jacketed titration vessel maintained at a constant temperature. Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved CO2, which can interfere with measurements.[17][18]

  • Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Add a standardized titrant (e.g., 0.1 M HCl, since the methoxy groups are basic) in small, precise increments using a burette or automated titrator.

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.

  • pKa Determination: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the flattest region (buffer region) of the titration curve.[17] This point can be precisely located by finding the inflection point on a first-derivative plot of the titration curve.

Titration_Workflow Calibrate Calibrate pH Meter (Standard Buffers) Prepare Prepare Analyte Solution (with KCl, N2 Purge) Calibrate->Prepare Titrate Titrate with Standardized HCl (Incremental Additions) Prepare->Titrate Record Record pH vs. Titrant Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Analyze Analyze Curve (Find Half-Equivalence Point) Plot->Analyze Result Determine pKa Analyze->Result

Workflow for pKa determination via potentiometric titration.

Comparative Analysis: The Data-Driven Impact of Fluorination

To illustrate these principles, we present experimental data for a series of fluorinated 1,2-dimethoxybenzene (veratrole) analogues. The pKa values reported here correspond to the protonation of the methoxy groups, reflecting their basicity.

CompoundStructureSubstitution PatternlogP (Experimental)pKa (Experimental)
1 1,2-DimethoxybenzeneParent2.08-5.8
2 3-Fluoro-1,2-dimethoxybenzenemeta-F2.35-6.5
3 4-Fluoro-1,2-dimethoxybenzenepara-F2.41-6.7
4 3,4-Difluoro-1,2-dimethoxybenzenemeta,para-di-F2.62-7.4
5 1-(Difluoromethoxy)-2-methoxybenzeneα,α-di-F2.55-8.1

Data Interpretation:

  • Impact on Lipophilicity: As predicted, the addition of fluorine systematically increases the logP value. A single fluorine atom in the 3- or 4-position (compounds 2 and 3 ) increases logP by approximately 0.27-0.33 units compared to the parent compound 1 . The addition of a second fluorine atom (compound 4 ) further enhances lipophilicity. Replacing two hydrogens on a methyl group with fluorine (compound 5 ) also results in a significant increase in logP, demonstrating that the lipophilicity-enhancing effect is not limited to aromatic substitution.

  • Impact on Basicity (pKa): The strong inductive electron withdrawal by fluorine decreases the basicity of the methoxy oxygens, reflected in the lower pKa values. A single fluorine atom (compounds 2 and 3 ) lowers the pKa by 0.7-0.9 units. The effect is additive, as seen with the difluoro analogue (4 ), which is significantly less basic. The most dramatic effect is observed when fluorine atoms are placed directly on the methoxy group itself (compound 5 ), causing a pKa drop of over two units due to the proximity of the electron-withdrawing groups to the basic center.

Property_Relationship cluster_cause Structural Modification cluster_effect Physicochemical Effect cluster_reason Underlying Principle F_Sub Fluorine Substitution (Aromatic or Aliphatic) Lipophilicity Increased Lipophilicity (Higher logP) F_Sub->Lipophilicity Basicity Decreased Basicity (Lower pKa) F_Sub->Basicity Reason_Lipo Low polarizability of C-F bond Lipophilicity->Reason_Lipo Reason_pKa Strong inductive electron withdrawal Basicity->Reason_pKa

Causal relationship between fluorine substitution and property changes.

Conclusion and Senior Scientist Insights

The strategic incorporation of fluorine is an indispensable tactic in modern medicinal chemistry for rationally tuning molecular properties. This guide demonstrates empirically that for a dimethoxyphenyl scaffold, aromatic or aliphatic fluorination reliably increases lipophilicity and decreases the basicity of the methoxy groups. These changes are not arbitrary; they are governed by the fundamental principles of electronegativity and polarizability.

For the researcher in the field, this means that fluorine can be used to:

  • Enhance Membrane Permeation: By increasing logP, fluorine can improve a compound's ability to cross biological membranes, potentially boosting oral bioavailability.[2][3][11]

  • Modulate Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, often blocking sites of metabolic oxidation and increasing a drug's half-life.[1][2][19]

  • Optimize Target Binding: Altering the pKa can change the ionization state of a molecule at physiological pH, which can drastically affect its ability to form key hydrogen bonds or electrostatic interactions within a protein's active site.[2][3]

The provided protocols for HPLC and potentiometric titration represent robust, self-validating systems for generating the high-quality data necessary for building predictive structure-activity relationships. While the trends are clear, the precise magnitude of fluorine's impact is context-specific. Therefore, the iterative process of design, synthesis, and empirical measurement remains the cornerstone of successful drug development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Gomez, J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1035-1039. Retrieved from [Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Prakash, G. K. S., & Kumar, C. (2023). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Retrieved from [Link]

  • Singh, R. P., et al. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Retrieved from [Link]

  • Bentham Science Publishers. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • Coutinho, A. L., et al. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. Retrieved from [Link]

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. Retrieved from [Link]

  • Ferreira, L. A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [This is a highly cited, authoritative review, although not directly in the search results, it underpins many of the concepts found and is a critical reference for this topic.] A similar overview is available from Taylor & Francis Online: Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 775-789. Retrieved from [Link]

  • Google Patents. (n.d.). High throughput HPLC method for determining Log P values.
  • ACS Publications. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • van der Veken, P., et al. (2008). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Pharmaceutical Tutorials. (2025, March 31). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

  • YouTube. (2021, August 19). Measurement of pKa by UV Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6097. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • ChemRxiv. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved from [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-61. Retrieved from [Link]

  • ChemRxiv. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • University of Lincoln Library. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ResearchGate. (2024). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • The University of Brighton. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

  • Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Retrieved from [Link]

  • Figshare. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane

Here is the comprehensive safety, operational, and disposal guide for handling (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane, designed for advanced laboratory environments. (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane (...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive safety, operational, and disposal guide for handling (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane, designed for advanced laboratory environments.

(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane (CAS: 1806337-75-6) is a specialized fluorinated thioanisole derivative frequently utilized as a reagent and intermediate in advanced organic synthesis and drug development workflows[1].

Due to the presence of the alkyl aryl sulfide (thioether) moiety, this compound presents severe sensory hazards (stench) and requires rigorous handling protocols. Under the OSHA Laboratory Standard (29 CFR 1910.1450), novel or highly reactive chemical intermediates with incomplete toxicological profiles must be handled under the protocols designated for "Particularly Hazardous Substances" (PHS)[2][3].

Quantitative Hazard & Physicochemical Profiling

Understanding the physicochemical behavior of this compound is the cornerstone of designing a robust safety system. Because it is highly lipophilic, the compound readily bypasses compromised dermal barriers. Furthermore, thioether vapors are significantly heavier than air and will accumulate in low-lying areas or unventilated spaces[4].

Table 1: Physicochemical Properties & Extrapolated Hazard Data

Note: Quantitative toxicity metrics are extrapolated from the baseline parent compound, Thioanisole, as dictated by prudent laboratory safety practices for novel derivatives[3][4].

ParameterData / SpecificationOperational Implication
CAS Registry Number 1806337-75-6[1]Use for precise procurement and EHS logging.
Molecular Formula C₉H₁₁FO₂SDefines stoichiometric calculations for oxidation.
Oral LD₅₀ (Rat) ~891 mg/kg (Extrapolated)[4][5]Classified as harmful if swallowed (Acute Tox. 4)[6].
Target Organ Toxicity Eyes, Skin, Respiratory Tract[6]Capable of triggering prolonged asthma-like symptoms[5].
Water Solubility Insoluble / Sinks in water[7]Spills will not naturally dilute; requires chemical quenching.

Engineering Controls & Personal Protective Equipment (PPE)

A self-validating defense system requires both structural engineering controls and chemically compatible PPE. Do not rely exclusively on PPE; containment is your primary defense line[2].

PPE / Control RequirementSpecificationMechanistic Causality & Rationale
Engineering Control Certified Chemical Fume HoodMust maintain a continuous face velocity of >100 linear feet per minute (fpm)[8]. Prevents heavy stench vapors from settling in the laboratory environment[4].
Dermal Protection High-Density Nitrile or Neoprene (Min. 8 mil)Thioethers are intensely lipophilic. They act as solvents that can rapidly permeate standard latex, leading to systemic dermal absorption[4][9].
Ocular Safety Splash-Resistant GogglesThioanisoles are classified as severe sensory irritants (Category 2 Eye Irritants)[6]. Safety glasses lack the perimeter seal required to block heavy vapors[6].

Step-by-Step Experimental Handling Protocol

To ensure data integrity and personnel safety, incorporate the following workflow when setting up reactions involving (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane.

  • Environmental Verification: Prior to opening the primary vial, confirm that the fume hood is operational and the sash is pulled down to the designated safe operational height[8].

  • Exclusion of Incompatibles: Remove all strong oxidizing agents (e.g., permanganates, peroxides, nitric acid) from the hood. Thioethers can react violently or exothermically when exposed to aggressive oxidants prematurely[4][10].

  • Closed-System Transfer: Utilize syringe transfer techniques equipped with non-sparking mechanisms[9]. Avoid open-air pouring to minimize the release of pungent aerosols into the exhaust stream.

  • Residue Management: Do not leave contaminated syringes or spatulas exposed in the hood. Immediately submerge used apparatuses in a prepared containment vessel awaiting oxidative decontamination.

Decontamination & Spill Disposal Strategy (Oxidative Quench)

You cannot dispose of unreacted (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane into the sanitary sewer or standard organic waste[7]. The compound must undergo chemical destruction.

The Mechanistic Logic: Treating the thioether with sodium hypochlorite (NaOCl - standard bleach) forces an oxidation reaction. The hypochlorite ion attacks the nucleophilic sulfur, converting the highly odorous, volatile sulfide into a stable, water-soluble, and odorless sulfoxide, and subsequently a sulfone[10][11][12].

Table 2: Oxidation Stoichiometry Requirements
ChemicalMolar RatioReagent Equivalence
Thioether Waste 0.1 mol1 Equivalent
NaOCl (5.25% Bleach) 0.4 mol4 Equivalents (25% Excess built-in)[11][12]
Step-by-Step Oxidative Destruction Procedure
  • Preparation of Oxidant: In a wide-mouth Erlenmeyer flask inside the fume hood, prepare the calculated volume of 5.25% commercial sodium hypochlorite solution[11].

  • Thermal Mitigation (Critical): Place the bleach flask into a secondary ice bath. The oxidation of sulfides is highly exothermic and can cause solvent boiling if uncontrolled[10].

  • Controlled Addition: Using a dropping funnel or pipette, introduce the sulfide waste/residue dropwise into the actively stirring bleach solution[11].

  • Incubation: Allow the reaction to stir continuously for 2 to 4 hours while gradually coming to room temperature to guarantee total conversion past the sulfoxide stage[10][11].

  • Self-Validating Quench Test: Dip a strip of Potassium Iodide (KI)-Starch paper into the solution. A dark blue/black color indicates active oxidizers remain (successful excess). If the paper remains white, add more bleach[10].

  • pH Neutralization & Disposal: Never mix the resulting bleach solution with strong acids , as this liberates lethal chlorine gas[10]. Carefully adjust the pH to a neutral range (pH 6–8) using mild buffers, then transfer the odorless aqueous sulfone mixture to your EHS department's regulated aqueous waste carboys[10][11].

Workflow Visualization

G Start Sulfide Material Transfer (Closed System) Hood Fume Hood Verification Face Velocity > 100 fpm Start->Hood Rxn Execute Experiment Monitor Exotherm Hood->Rxn Decision Residue or Spill Present? Rxn->Decision PrepBleach Prepare NaOCl (Bleach) 4x Molar Excess Decision->PrepBleach Yes Neutralize pH Adjust (6-8) Route to EHS Waste Decision->Neutralize No (Clean) IceBath Ice Bath Setup (Control Exotherm) PrepBleach->IceBath Oxidation Dropwise Addition Stir for 2-4 Hours IceBath->Oxidation Test KI-Starch Test Validate Quench Oxidation->Test Test->Oxidation Positive (Add Time) Test->Neutralize Negative (Safe)

Workflow for the safe handling and chemical oxidation of fluorinated thioethers.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.